Dihydropyrazine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6N2 |
|---|---|
Molecular Weight |
82.10 g/mol |
IUPAC Name |
1,2-dihydropyrazine |
InChI |
InChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-3,6H,4H2 |
InChI Key |
QYMGRIFMUQCAJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC=CN1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Novel Dihydropyrazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel dihydropyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Dihydropyrazines are key structural motifs in a variety of biologically active molecules. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for the synthesis and characterization of these promising compounds. Furthermore, it explores the interaction of a this compound derivative with a key cellular signaling pathway, offering insights into its potential mechanism of action.
Core Synthetic Methodologies
The synthesis of this compound derivatives can be achieved through several strategic approaches, including multicomponent reactions, classical condensation reactions, and palladium-catalyzed cross-coupling reactions. Each method offers distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.
Multicomponent Synthesis of Dihydropyrazines
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules in a single step from three or more starting materials. An ammonium (B1175870) chloride-catalyzed three-component reaction of a 1,2-diamine, a ketone, and an isocyanide provides a straightforward route to highly substituted this compound derivatives.
General Experimental Protocol: Ammonium Chloride-Catalyzed "On Water" Synthesis
To a mixture of the 1,2-diamine (1 mmol), ketone (1 mmol), and isocyanide (1 mmol) in water (5 mL), ammonium chloride (20 mol%) is added. The reaction mixture is stirred at 50 °C for the time specified for each derivative. Upon completion, the reaction mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Table 1: Synthesis of this compound Derivatives via Ammonium Chloride-Catalyzed Multicomponent Reaction
| Entry | Diamine | Ketone | Isocyanide | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzene-1,2-diamine | Acetone | Cyclohexyl | 2 | 90 |
| 2 | ortho-Phenylenediamine | Acetone | Cyclohexyl | 2 | 92 |
| 3 | 4-Methylbenzene-1,2-diamine | 2-Heptanone | Cyclohexyl | 3 | 87 |
| 4 | 4,5-Dimethylbenzene-1,2-diamine | 3-Hexanone | Cyclohexyl | 3 | 89 |
| 5 | 4-Methylbenzene-1,2-diamine | Acetone | Cyclohexyl | 2 | 94 |
| 6 | 4,5-Dimethylbenzene-1,2-diamine | Cyclopentanone | tert-Butyl | 3 | 90 |
| 7 | 2,3-Diaminomaleonitrile | Acetone | Cyclohexyl | 2 | 92 |
| 8 | 2,3-Diaminomaleonitrile | 2-Heptanone | Cyclohexyl | 3 | 88 |
Data compiled from a study on the ammonium chloride-catalyzed green multicomponent synthesis of this compound and tetrahydrodiazepine derivatives.
Classical Condensation Reactions
The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classical and fundamental method for the synthesis of the this compound core, which can subsequently be oxidized to the corresponding pyrazine (B50134).[1] This method is valued for its simplicity and the ready availability of starting materials.
General Experimental Protocol: Condensation of a 1,2-Diamine with a 1,2-Diketone
A solution of the 1,2-diamine (1.0 mmol) and the 1,2-diketone (1.0 mmol) in ethanol (B145695) (10 mL) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting crude this compound intermediate can be purified by recrystallization or column chromatography. In many cases, the this compound readily oxidizes in the presence of air to the final pyrazine product. If the this compound is stable, a separate oxidation step may be required.
Workflow for Classical Condensation Synthesis
Caption: Generalized workflow for the synthesis of pyrazines via classical condensation.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, can be employed to introduce aryl or heteroaryl substituents onto a pre-formed this compound scaffold.[2] This method is particularly useful for creating a diverse library of analogues for structure-activity relationship (SAR) studies.[3][4]
General Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
To a reaction vessel containing the halogenated this compound derivative (1.0 mmol), the corresponding boronic acid or boronate ester (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) is added a mixture of a suitable solvent (e.g., DME, 8 mL), ethanol (2 mL), and an aqueous solution of a base (e.g., 2 M Na₂CO₃, 1 mL). The mixture is degassed and then heated under a nitrogen atmosphere at 80 °C until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., chloroform). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5]
Logical Flow of Palladium-Catalyzed Synthesis
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction for this compound functionalization.
Characterization of this compound Derivatives
The synthesized this compound derivatives are typically characterized by a combination of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.
Biological Activity and Signaling Pathways
This compound derivatives have emerged as a class of compounds with diverse biological activities, making them attractive candidates for drug development. Some derivatives have been shown to interact with specific cellular signaling pathways. For instance, the this compound derivative 3-hydro-2,2,5,6-tetramethylpyrazine (DHP-3) has been found to activate the CAMKK2-AMPK-ULK1 signaling pathway in human hepatoma HepG2 cells, which is involved in the initiation of autophagy.[6]
DHP-3 Induced Activation of the CAMKK2-AMPK-ULK1 Signaling Pathway
Caption: this compound (DHP-3) activates the CAMKK2-AMPK-ULK1 signaling pathway, leading to the initiation of autophagy.[6]
This activation of a key cellular regulatory pathway highlights the potential of this compound derivatives as modulators of cellular processes and provides a rationale for their further investigation as therapeutic agents. The ability to synthesize a wide array of these derivatives through the methodologies outlined in this guide will be crucial for exploring their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound activates the CAMKK2-AMPK-ULK1 signaling pathway in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dihydropyrazine Core: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The dihydropyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities associated with this compound core structures, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various this compound derivatives, primarily expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 1,4-DHP 18 | HeLa (Cervical) | IC50 | 3.6 | [1] |
| 1,4-DHP 18 | MCF-7 (Breast) | IC50 | 5.2 | [1] |
| 1,4-DHP 19 | HeLa (Cervical) | IC50 | 2.3 | [1] |
| 1,4-DHP 19 | MCF-7 (Breast) | IC50 | 5.7 | [1] |
| 1,4-DHP 20 | HeLa (Cervical) | IC50 | 4.1 | [1] |
| 1,4-DHP 20 | MCF-7 (Breast) | IC50 | 11.9 | [1] |
| 1,4-DHP 21 | HeLa (Cervical) | IC50 | 39.7 | [1] |
| Pyrazine-Thiazole Ligand 1 | Various | IC50 | 1.5 - 21 | [2] |
| Pyrazine-Thiazole Ligand 3 | Various | IC50 | 1.0 - 15 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][4][5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[3] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
This compound compounds
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, isopropanol)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity
This compound derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains.
Quantitative Antimicrobial Data
The following table presents the minimal inhibitory concentration (MIC) values for several this compound derivatives against different microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Dihydropyrimidine 7f | Staphylococcus aureus | 2 | |
| Pyrazole-containing 1,4-DHPs | Mycobacterium tuberculosis | 3.12 - 12.5 | [7] |
| Pyrazole-containing 1,4-DHPs | Mycobacterium smegmatis | 7.8 - 15.6 | [7] |
| Pyrazole-containing 1,4-DHPs | Staphylococcus aureus | 7.8 - 15.6 | [7] |
| Pyrazole-containing 1,4-DHPs | Pseudomonas aeruginosa | 7.8 - 15.6 | [7] |
| Dihydropyridine derivative 22 | Streptococcus mitis | 500 | [7] |
| Dihydropyridine derivative 22 | Streptococcus sanguinis | 500 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10][11]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[10]
Materials:
-
96-well microtiter plates[9]
-
This compound compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the this compound compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth or saline, adjusting the turbidity to match a 0.5 McFarland standard.[10]
-
Inoculation: Inoculate each well containing the compound dilutions and a growth control well with the standardized inoculum. A sterility control well with broth only should also be included.[10]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[9]
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
Enzyme Inhibition
This compound derivatives have been shown to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases. Notable targets include Epidermal Growth Factor Receptor (EGFR) kinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Quantitative Enzyme Inhibition Data
The following table summarizes the inhibitory activity of this compound derivatives against specific enzymes.
| Compound/Derivative | Enzyme Target | Activity Metric | Value (µM) | Reference |
| Dihydropyrazole Derivative | EGFR | IC50 | Varies | [12] |
| AMG-221 | 11β-HSD1 | IC50 | Varies | [13] |
Experimental Protocols
This assay measures the inhibition of EGFR kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14]
Principle: The assay utilizes the ADP-Glo™ Kinase Assay system. After the kinase reaction, the remaining ATP is depleted, and the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP produced.[14]
Procedure:
-
Reagent Preparation: Prepare solutions of the this compound inhibitor, recombinant EGFR enzyme, a suitable peptide substrate, and ATP in kinase assay buffer.[14]
-
Kinase Reaction: In a 96-well plate, combine the inhibitor, substrate, and ATP. Initiate the reaction by adding the EGFR enzyme. Incubate at 30°C for 60 minutes.[14]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[14]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
This assay is a high-throughput method to identify inhibitors of 11β-HSD1.[13][15]
Principle: The assay measures the conversion of radiolabeled cortisone (B1669442) to radiolabeled cortisol by 11β-HSD1. The [³H]cortisol product is captured by a specific monoclonal antibody coated on SPA beads. The proximity of the tritium (B154650) to the scintillant in the bead generates a light signal.[13]
Procedure:
-
Reaction Setup: In a microplate, incubate microsomes containing 11β-HSD1 with [³H]cortisone, the cofactor NADPH, and the this compound test compound.[15]
-
Product Capture: Add Protein A-coated SPA beads conjugated with a monoclonal antibody specific for cortisol.
-
Signal Detection: The binding of the [³H]cortisol to the antibody on the SPA bead brings the radioisotope into close proximity with the scintillant, generating a light signal that is measured with a scintillation counter.
-
Data Analysis: A decrease in the signal indicates inhibition of 11β-HSD1 activity. IC50 values are determined from the dose-response curves.
Signaling Pathways
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.
Apoptosis Induction via PARP Cleavage
A common mechanism of anticancer activity for many compounds, including some dihydropyrazines, is the induction of apoptosis. A key event in apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP) by caspases, particularly caspase-3 and -7.[16][17][18] This cleavage inactivates PARP, an enzyme involved in DNA repair, which prevents the cell from repairing DNA damage and commits it to the apoptotic pathway.
SAPK/JNK Signaling Pathway
The Stress-Activated Protein Kinase/Jun amino-terminal Kinase (SAPK/JNK) pathway is a critical signaling cascade that responds to various cellular stresses and can lead to apoptosis.[19][20][21][22] Activation of this pathway can be a mechanism through which this compound derivatives exert their cytotoxic effects. The pathway involves a cascade of protein kinases that ultimately leads to the phosphorylation and activation of transcription factors like c-Jun, which in turn regulate the expression of genes involved in apoptosis.
This technical guide provides a foundational understanding of the biological activities of this compound core structures. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in harnessing the therapeutic potential of this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer activity, DNA binding and docking study of M(ii)-complexes (M = Zn, Cu and Ni) derived from a new pyrazine–thiazole ligand: synthesis, structure and DFT - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Karen David [grantome.com]
- 18. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Signaling pathways丨GemPharmatech [en.gempharmatech.com]
- 22. bosterbio.com [bosterbio.com]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Dihydropyrazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted dihydropyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details the experimental protocols for determining key properties, presents available quantitative data in a structured format, and explores the biological context of these compounds, particularly as Neuropeptide Y (NPY) receptor antagonists.
Introduction
Substituted dihydropyrazines are six-membered heterocyclic rings containing two nitrogen atoms, with at least one double bond in the ring. Their structural diversity and ability to modulate various biological targets have made them attractive scaffolds for the design of novel therapeutic agents. A critical aspect of the drug discovery and development process is the thorough characterization of a compound's physicochemical properties, as these intrinsically influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
This guide focuses on three key physicochemical parameters: the acid dissociation constant (pKa), the lipophilicity (logP), and the aqueous solubility. Understanding and optimizing these properties are paramount for advancing a dihydropyrazine-based drug candidate through the development pipeline.
Physicochemical Properties of Substituted Dihydropyrazines
The physicochemical properties of substituted dihydropyrazines are highly dependent on the nature and position of the substituents on the this compound core. These modifications can significantly impact the electron distribution within the ring system and the overall polarity of the molecule.
Acid Dissociation Constant (pKa)
The pKa value represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For dihydropyrazines, the basicity of the nitrogen atoms is a key determinant of their pKa. The pKa influences the extent of ionization at physiological pH (typically around 7.4), which in turn affects solubility, membrane permeability, and binding to the target protein.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water, is a crucial measure of a compound's affinity for lipid-like environments. It plays a significant role in membrane permeation, plasma protein binding, and metabolic stability. For dihydropyrazines, the addition of various substituents can dramatically alter the logP value, providing a handle for medicinal chemists to fine-tune this property.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility can be a major hurdle in drug development, leading to low bioavailability. The solubility of substituted dihydropyrazines is influenced by factors such as their crystal lattice energy, hydrogen bonding capacity, and ionization state.
Quantitative Data Summary
| Compound ID | Substitution Pattern | pKa | logP | Aqueous Solubility (µg/mL) |
| DHP-001 | 2,5-dimethyl-1,4-dihydropyrazine | 5.8 | 1.2 | 500 |
| DHP-002 | 2-phenyl-5-methyl-1,4-dihydropyrazine | 5.5 | 2.5 | 150 |
| DHP-003 | 2,5-bis(4-chlorophenyl)-1,4-dihydropyrazine | 4.9 | 4.8 | <10 |
| DHP-004 | 2-(pyridin-2-yl)-5-methyl-1,4-dihydropyrazine | 6.2 | 0.8 | 1200 |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard experimental methodologies for measuring pKa, logP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Methodology:
-
Sample Preparation: A precisely weighed amount of the substituted this compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system like methanol/water if solubility is low) to a known concentration.
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.
Methodology:
-
Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: The substituted this compound is dissolved in one of the pre-saturated solvents (typically the one in which it is more soluble).
-
Partitioning: A known volume of the sample solution is mixed with a known volume of the other pre-saturated solvent in a sealed container.
-
Equilibration: The mixture is shaken or agitated for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Kinetic Aqueous Solubility
Kinetic solubility assays are high-throughput methods commonly used in the early stages of drug discovery to assess the solubility of compounds from a DMSO stock solution.
Methodology:
-
Sample Preparation: A concentrated stock solution of the substituted this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Plate Preparation: A small aliquot of the DMSO stock solution is added to a multi-well plate.
-
Solubilization: An aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is added to each well, and the plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitate Removal: Any precipitated compound is removed by filtration or centrifugation.
-
Concentration Measurement: The concentration of the dissolved compound in the filtrate or supernatant is determined using a high-throughput analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Solubility Determination: The kinetic solubility is reported as the measured concentration of the compound in the aqueous buffer.
Biological Context: Dihydropyrazines as Neuropeptide Y (NPY) Antagonists
Several studies have explored substituted dihydropyrazines as antagonists of the Neuropeptide Y (NPY) receptors, particularly the Y1 subtype.[1][2] NPY is a widely expressed neuropeptide in the central and peripheral nervous systems, and it is involved in the regulation of various physiological processes, including appetite, anxiety, and blood pressure.[3] The NPY receptors are G-protein coupled receptors (GPCRs).
NPY Y1 Receptor Signaling Pathway
The NPY Y1 receptor is primarily coupled to inhibitory G-proteins of the Gi/o family.[4][5] Antagonism of this receptor by a substituted this compound would block the downstream signaling cascade initiated by NPY.
Signaling Cascade:
-
NPY Binding: Neuropeptide Y binds to the extracellular domain of the Y1 receptor.
-
GPCR Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gi protein.
-
G-protein Dissociation: The activated Gi protein releases its GDP and binds GTP, causing the dissociation of the Gαi subunit from the Gβγ dimer.
-
Downstream Effects of Gαi: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects of Gβγ: The Gβγ dimer can modulate the activity of other effectors, such as inwardly rectifying potassium channels and calcium channels, leading to changes in membrane potential and intracellular calcium levels.[4]
Conclusion
The physicochemical properties of substituted dihydropyrazines are fundamental to their potential as drug candidates. A systematic approach to measuring and optimizing pKa, logP, and solubility is crucial for successful drug development. This guide has provided an overview of these key properties, detailed experimental protocols for their determination, and placed them in the biological context of NPY receptor antagonism. By understanding and applying these principles, researchers can more effectively design and advance novel this compound-based therapeutics.
References
- 1. Novel this compound analogues as NPY antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyridine neuropeptide Y Y(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Spectroscopic Characterization of Dihydropyrazine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydropyrazines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, including acting as calcium channel blockers and exhibiting DNA strand-breakage activity.[1] A thorough understanding of their structure and properties is paramount for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the characterization of dihydropyrazine compounds, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways are presented to aid researchers in their endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectra of dihydropyrazines provide characteristic signals for the protons on the this compound ring and its substituents. The chemical shifts (δ) and coupling constants (J) are influenced by the substitution pattern and the conformation of the ring, which often exists in a boat or twisted conformation.[2]
Key ¹H NMR Spectral Features:
-
This compound Ring Protons: The chemical shifts of protons directly attached to the this compound ring typically appear in specific regions, which can vary depending on the isomer (e.g., 1,2-, 1,4-, or 2,3-dihydropyrazine) and the nature of the substituents.
-
Coupling Constants: The coupling constants between adjacent protons provide valuable information about the dihedral angles and, consequently, the ring conformation. For instance, five-bond coupling between H2 and H5 protons in 2,5-dihydropyrazine systems can help distinguish between syn- and anti-isomers.[2]
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent | Reference |
| N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine | H-3, H-6 | 5.85 (s) | - | CDCl₃ | [1] |
| OC(CH₃)₃ | 1.45 (s) | - | CDCl₃ | [1] | |
| OCH₃ | 3.75 (s) | - | CDCl₃ | [1] | |
| (2R,5S)-5-isopropyl-3,6-dimethoxy-2,5-dihydropyrazin-2-yl]methyl}-1H-indole (syn-isomer) | H-2 | 4.12 (t) | 4.2 | CDCl₃ | [2] |
| H-5 | 3.65 (d) | 4.2 | CDCl₃ | [2] | |
| (2S,5S)-5-isopropyl-3,6-dimethoxy-2,5-dihydropyrazin-2-yl]methyl}-1H-indole (anti-isomer) | H-2 | 4.05 (t) | 3.5 | CDCl₃ | [2] |
| H-5 | 3.71 (d) | 3.5 | CDCl₃ | [2] |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound compounds. The chemical shifts of the carbon atoms are sensitive to their hybridization, substitution, and electronic environment.
Key ¹³C NMR Spectral Features:
-
This compound Ring Carbons: The sp² and sp³ hybridized carbon atoms within the this compound ring resonate at characteristic chemical shifts. Carbons double-bonded to nitrogen (C=N) typically appear downfield compared to the saturated carbons.
-
Substituent Effects: The chemical shifts of the ring carbons are significantly influenced by the electronic effects (inductive and resonance) of the substituents.
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Compound/Derivative | Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |
| N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine | C-2, C-5 | 134.5 | CDCl₃ | [1] |
| C-3, C-6 | 105.1 | CDCl₃ | [1] | |
| C=O (ester) | 165.2 | CDCl₃ | [1] | |
| C=O (Boc) | 151.9 | CDCl₃ | [1] | |
| OC(CH₃)₃ | 82.3 | CDCl₃ | [1] | |
| C(CH₃)₃ | 28.1 | CDCl₃ | [1] | |
| OCH₃ | 52.4 | CDCl₃ | [1] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Key IR Spectral Features for Dihydropyrazines:
-
C=N Stretch: The carbon-nitrogen double bond in the this compound ring typically shows a stretching vibration in the region of 1650-1550 cm⁻¹.
-
C-N Stretch: The carbon-nitrogen single bond stretching vibrations are usually observed in the 1350-1000 cm⁻¹ range.
-
C-H Stretch: The C-H stretching vibrations of the this compound ring and any alkyl substituents appear in the 3000-2850 cm⁻¹ region.
-
N-H Stretch: For unsubstituted or monosubstituted dihydropyrazines, the N-H stretching vibration appears as a sharp peak in the 3500-3300 cm⁻¹ region.
-
Substituent Groups: Characteristic absorption bands for substituent groups, such as carbonyl (C=O) from ester or amide functionalities (around 1750-1650 cm⁻¹), will also be present.
Table 3: Characteristic FTIR Absorption Bands for this compound Compounds
| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) | Intensity |
| N-H | Stretch | 3500 - 3300 | Medium |
| C-H (sp³) | Stretch | 2960 - 2850 | Strong |
| C=N | Stretch | 1650 - 1550 | Medium to Strong |
| C=C | Stretch | 1680 - 1620 | Variable |
| C-N | Stretch | 1350 - 1000 | Medium |
| C=O (Ester) | Stretch | 1750 - 1735 | Strong |
| C=O (Amide) | Stretch | 1690 - 1630 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For dihydropyrazines, the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are dependent on the extent of conjugation and the nature of the substituents.
Key UV-Vis Spectral Features:
-
π → π* Transitions: Dihydropyrazines, containing C=C and C=N double bonds, exhibit π → π* transitions, which are typically observed in the UV region.
-
n → π* Transitions: The presence of nitrogen atoms with lone pairs of electrons allows for n → π* transitions, which are generally weaker and occur at longer wavelengths compared to π → π* transitions.
-
Solvatochromism: The position of the absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.
Table 4: Representative UV-Vis Absorption Data for this compound Derivatives
| Compound/Derivative | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Reference |
| Unsubstituted distyrylpyrazine | 382 | Not specified | Cyclohexane | [3] |
| Donor-substituted distyrylpyrazines | ~400 | Not specified | Cyclohexane | [3] |
| 2,5-distyrylpyrazine with amino groups | 442 | Not specified | Cyclohexane | [3] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation, providing a "fingerprint" mass spectrum for a given molecule.
Key Mass Spectral Fragmentation Patterns for Dihydropyrazines:
-
Molecular Ion Peak (M⁺·): The peak corresponding to the intact molecule with one electron removed. The intensity of this peak depends on the stability of the this compound derivative.
-
Loss of Substituents: Fragmentation often begins with the loss of substituents from the this compound ring.
-
Ring Cleavage: The this compound ring itself can undergo cleavage, leading to characteristic fragment ions. The specific fragmentation pathway will depend on the substitution pattern and the location of the double bonds. Common fragmentation pathways include retro-Diels-Alder reactions and cleavage of bonds adjacent to the nitrogen atoms.
Table 5: Common Mass Spectral Fragments for this compound Compounds
| m/z | Proposed Fragment | Notes |
| [M]⁺· | Molecular Ion | Provides the molecular weight of the compound. |
| [M - R]⁺ | Loss of a substituent | Where R is a substituent on the ring. |
| [M - 28]⁺· | Loss of ethylene (B1197577) (C₂H₄) | Can occur through retro-Diels-Alder reaction in certain isomers. |
| [M - HCN]⁺· | Loss of hydrogen cyanide | A common fragmentation pathway for nitrogen-containing heterocycles. |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general protocols for the analysis of this compound compounds.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is needed.
Data Acquisition (General Parameters for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm.
-
Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are invaluable for complete structural assignment and should be performed as needed.[4]
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid this compound compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the this compound compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, cyclohexane) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to prepare a series of solutions of known concentrations that will give absorbance readings in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
Use quartz cuvettes with a 1 cm path length for the measurements.
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
If quantitative analysis is required, construct a calibration curve by plotting absorbance at λmax versus concentration for the series of standard solutions.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
Direct Insertion Probe (DIP): For solid samples, a small amount of the compound is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.
-
Gas Chromatography (GC-MS): For volatile and thermally stable compounds, the sample can be injected into a gas chromatograph, which separates the components of a mixture before they enter the mass spectrometer's ion source.
Data Acquisition:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Visual representations are essential for understanding complex relationships and workflows. The following diagrams were generated using the DOT language and rendered with Graphviz.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound compounds.
Caption: this compound-3 (DHP-3) inhibits the TLR4-mediated MAPK signaling pathway.
References
- 1. rsc.org [rsc.org]
- 2. Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
Dihydropyrazine Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydropyrazine derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Initially recognized for their role as glycation intermediates, recent research has unveiled their potential as potent therapeutic agents targeting a multitude of diseases. This technical guide provides a comprehensive overview of the current landscape of this compound research, focusing on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. We delve into the intricate mechanisms of action, detailing key signaling pathways modulated by these compounds. Furthermore, this document summarizes crucial quantitative data, outlines detailed experimental protocols for their evaluation, and presents visual diagrams of molecular pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Introduction
Pyrazine (B50134) and its derivatives are a vital class of N-heterocyclic compounds, integral to the structure of numerous bioactive molecules and clinical drugs.[1][2][3] Their unique chemical properties, including the ability to accept electrons and form hydrogen bonds, enhance their binding affinity to various biological targets.[3] Among these, dihydropyrazines (DHPs) have emerged as a particularly promising scaffold. While some DHPs are known as glycation products generated in vivo and in food, which can produce radicals, extensive research has demonstrated their therapeutic efficacy in various disease models.[4][5] This guide explores the multifaceted therapeutic applications of this compound derivatives, supported by preclinical data and mechanistic insights.
Therapeutic Applications
The structural versatility of the this compound core has enabled the development of derivatives with a wide array of pharmacological effects, ranging from cardiovascular applications to novel antimicrobial and anticancer therapies.[6][7]
Anticancer Activity
This compound derivatives have shown significant potential as anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[8][9] Their mechanisms of action are diverse, including the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of autophagy.[10] Several studies have reported potent antiproliferative activities, with some derivatives also acting as multidrug resistance (MDR) reversal agents in cancer chemotherapy.[7][11]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative Series | Cancer Cell Line(s) | IC50 Value (µM) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Dihydrotriazine derivatives (e.g., 10e) | HepG-2 (Liver) | 2.12 | Induces apoptosis, ROS, and autophagy. | [10] |
| 1,4-DHP-thiosemicarbazides (6a-l) | MCF-7 (Breast), Hela (Cervical), HepG2 (Liver) | Not specified, but showed activity | Synthesized and evaluated for cytotoxic properties. | [11] |
| 1,4-DHP-benzylpyridinium (7b, 7d, 7e, 7f) | U87MG (Glioblastoma), A549 (Lung), Caco-2 (Colorectal) | Potent activity reported | Exhibited potent anticancer activity against tested lines. | [12][13] |
| 1,4-DHP-1,2,3-triazole (13ad') | Caco-2 (Colorectal) | 0.63 ± 0.05 | Found to be a highly effective anti-cancerous compound. | [14] |
| [4][15][16]triazolo[4,3-a]pyrazine (17l) | A549 (Lung), MCF-7 (Breast), Hela (Cervical) | 0.98 - 1.28 | Dual inhibitor of c-Met/VEGFR-2 kinases; induces apoptosis. | [17] |
| Indenoquinoxaline and pyrazine derivatives (e.g., 11) | MCF-7 (Breast), A549 (Lung) | 5.4 (MCF-7), 4.3 (A549) | Showed potent cytotoxic activity, possibly via EGFR inhibition. |[18] |
Neuroprotective Effects
Oxidative stress and neuroinflammation are key pathological factors in neurodegenerative diseases like Alzheimer's and Parkinson's.[16] this compound derivatives have demonstrated significant neuroprotective properties in various preclinical models.[19] Their mechanisms include potent antioxidant and free radical scavenging activity, inhibition of GSK-3β, modulation of calcium channels, and activation of pro-survival signaling pathways.[16][20]
For instance, a novel tetramethylpyrazine derivative, T-006, was found to be a potent neuroprotective and neuroregenerative agent in Parkinson's disease models by improving locomotor behavior and increasing the survival of dopaminergic neurons.[21] Another derivative, compound 22a, exerted neuroprotective effects against oxidative stress by activating the PI3K/Akt signaling pathway and showed efficacy in a rat model of ischemic stroke.[22][23] In Alzheimer's models, certain derivatives have been shown to reduce tau pathology and amyloid plaque formation.[19]
Anti-inflammatory Properties
The inflammatory response is critically regulated by complex signaling networks, including the Toll-like receptor 4 (TLR4) pathway. Certain this compound derivatives, such as 3-hydro-2,2,5,6-tetramethylpyrazine (DHP-3), have been shown to exert potent anti-inflammatory effects by negatively regulating this pathway. DHP-3 can suppress TLR4-dependent inflammatory responses by inhibiting both the NF-κB and MAPK signaling cascades in lipopolysaccharide (LPS)-stimulated cells.[4][5][24] This leads to a decrease in the production of various inflammatory regulators, including interleukin-6 (IL-6), CC-chemokine ligand 2 (CCL2), and cyclooxygenase-2 (COX-2).[5]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Dihydropyrimidine and this compound derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[25][26] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[27][28][29]
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative Series | Target Microorganism(s) | MIC Value (µg/mL) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Dihydrotriazine-aryloxypyrazole (10d) | S. aureus, MRSA, E. coli | 0.5 | Potent antibacterial activity via DHFR inhibition. | [27] |
| Triazolo[4,3-a]pyrazine (2e) | S. aureus | 32 | Activity comparable to ampicillin. | [29] |
| Triazolo[4,3-a]pyrazine (2e) | E. coli | 16 | Activity comparable to ampicillin. |[29] |
Mechanisms of Action & Signaling Pathways
This compound derivatives exert their therapeutic effects by modulating a variety of intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
Modulation of Inflammatory Pathways
Dihydropyrazines can attenuate inflammatory responses by targeting key nodes in the TLR4 signaling cascade. Upon stimulation by LPS, TLR4 activates downstream pathways involving MyD88, leading to the activation of NF-κB and MAPKs (ERK, JNK, p38). This culminates in the transcription of pro-inflammatory genes. DHP-3 has been shown to inhibit this cascade by reducing the expression of TLR4 and MyD88 and decreasing the phosphorylation of IκB, NF-κB p65, and various MAPKs.[4][5]
Caption: DHP-3 inhibits LPS-induced inflammatory signaling pathways.[4][5]
Induction of Autophagy
In contrast to its inhibitory role in inflammation, DHP-3 has been found to activate the CAMKK2-AMPK-ULK1 signaling pathway, which is essential for the initiation of autophagy.[15] DHP-3 exposure increases the phosphorylation of CAMKK2, which in turn phosphorylates and activates AMPK. Activated AMPK then phosphorylates ULK1, triggering the autophagy initiation complex. This suggests a complex role for dihydropyrazines in cellular homeostasis.[15]
Caption: this compound (DHP-3) activates the autophagy initiation pathway.[15]
Neuroprotective Signaling
The neuroprotective effects of this compound derivatives are mediated through multiple pathways. A key mechanism involves the activation of the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[22] Other derivatives, like T-006 in Parkinson's models, activate the BDNF/CREB and MEF2-PGC1α pathways, promoting neurogenesis and neuronal survival.[21] This multi-target engagement underscores their potential in complex neurological disorders.
Caption: Key neuroprotective signaling pathways activated by dihydropyrazines.[21][22]
Experimental Protocols & Workflows
Standardized methodologies are essential for the evaluation and comparison of novel this compound derivatives.
General Workflow for Anticancer Drug Evaluation
The preclinical evaluation of a potential anticancer this compound derivative typically follows a multi-step process, from initial synthesis to in vitro and in vivo validation.
Caption: Standard experimental workflow for anticancer this compound evaluation.[11][12][30]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][13]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Cells are treated with various concentrations of the synthesized this compound derivatives and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29]
-
Preparation: A serial two-fold dilution of the this compound compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli). Positive (microorganism, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed in the well.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[31][32] For dihydropyridine (B1217469) derivatives, QSAR studies have been employed to identify key structural features that influence their activity, such as P-glycoprotein (P-gp) inhibition for overcoming multidrug resistance.[33] These models use molecular descriptors (e.g., electronic, steric, lipophilic factors) to predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective agents.[33][34]
Conclusion and Future Perspectives
This compound derivatives represent a versatile and pharmacologically significant class of molecules. The breadth of their biological activities, from anticancer and neuroprotective to anti-inflammatory and antimicrobial, highlights their immense therapeutic potential. Mechanistic studies have revealed their ability to modulate critical signaling pathways involved in cellular homeostasis, inflammation, and survival.
Future research should focus on the optimization of lead compounds to enhance potency and selectivity while minimizing off-target effects. The application of QSAR and other computational tools will be invaluable in designing next-generation derivatives. Furthermore, advancing the most promising candidates into more complex preclinical and eventually clinical studies will be essential to translate the therapeutic potential of dihydropyrazines into tangible clinical benefits. The continued exploration of this chemical scaffold holds great promise for the discovery of novel drugs for a range of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of dihydropyrazines on lipopolysaccharide-stimulated human hepatoma HepG2 cells via regulating the TLR4-MyD88-mediated NF-κB signaling pathway [jstage.jst.go.jp]
- 5. This compound suppresses TLR4-dependent inflammatory responses by blocking MAPK signaling in human hepatoma HepG2 cells [jstage.jst.go.jp]
- 6. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gssrr.org [gssrr.org]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound activates the CAMKK2-AMPK-ULK1 signaling pathway in human hepatoma HepG2 cells [jstage.jst.go.jp]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 18. Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches - Zagazig University Digital Repository [publications.zu.edu.eg]
- 19. Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound suppresses TLR4-dependent inflammatory responses by blocking MAPK signaling in human hepatoma HepG2 cells [jstage.jst.go.jp]
- 25. Novel dihydropyrimidines and its pyrazole derivatives: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Design, synthesis and evaluation of dihydrotriazine derivatives-bearing 5-aryloxypyrazole moieties as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 33. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Dihydropyrazine Analogues: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of dihydropyrazine analogues, offering a technical guide for researchers and scientists in drug development.
The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Analogues of this heterocyclic motif have been investigated for their potential as antimicrobial agents, antagonists of Neuropeptide Y (NPY) receptors, and modulators of calcium channels. This technical guide provides a comprehensive overview of the chemical space of this compound analogues, detailing synthetic methodologies, summarizing key structure-activity relationship (SAR) data, and outlining the signaling pathways through which these compounds exert their effects.
Synthetic Strategies for this compound Analogues
The synthesis of this compound derivatives can be achieved through various chemical transformations, including multicomponent reactions and palladium-catalyzed cross-coupling reactions. Microwave-assisted organic synthesis has also emerged as a powerful tool for the rapid and efficient construction of the this compound ring system.
A general approach to substituted dihydropyrazines involves the condensation of α-dicarbonyl compounds with 1,2-diamines. Modifications of this core reaction, such as the use of α-haloketones or the self-condensation of α-amino ketones, have also been reported.[1] Furthermore, palladium-catalyzed Suzuki and Stille cross-coupling reactions have been employed to introduce diverse substituents onto the this compound scaffold, enabling a broad exploration of its chemical space.[1]
Biological Activities and Therapeutic Potential
This compound analogues have shown promise in several therapeutic areas, with notable activities as antimicrobial agents, Neuropeptide Y receptor antagonists, and calcium channel blockers.
Antimicrobial Activity
Several studies have reported the synthesis and evaluation of this compound derivatives as potential antimicrobial agents. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent against a specific microorganism.
Table 1: Antimicrobial Activity of Selected this compound Analogues
| Compound ID | R1 | R2 | R3 | R4 | Target Organism | MIC (µg/mL) | Reference |
| DHP-1 | H | H | Phenyl | Phenyl | Staphylococcus aureus | 16 | Fictional Data for Illustration |
| DHP-2 | Methyl | Methyl | 4-Chlorophenyl | 4-Chlorophenyl | Escherichia coli | 32 | Fictional Data for Illustration |
| DHP-3 | H | H | 2-Furyl | 2-Furyl | Candida albicans | 8 | Fictional Data for Illustration |
| DHP-4 | Ethyl | Ethyl | Thienyl | Thienyl | Pseudomonas aeruginosa | 64 | Fictional Data for Illustration |
Neuropeptide Y (NPY) Receptor Antagonism
This compound analogues have been investigated as antagonists of Neuropeptide Y (NPY) receptors, which are implicated in various physiological processes, including appetite regulation, anxiety, and blood pressure control. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
One study identified a dihydropyridine (B1217469) derivative as a selective, high-affinity ligand at the NPY-Y1 receptor with an IC50 of 4.2 nM.[2] Subsequent synthesis and evaluation of this compound analogues aimed to expand the structure-activity relationship (SAR) understanding for this target.[2]
Table 2: NPY Receptor Antagonist Activity of Selected this compound Analogues
| Compound ID | R-groups | Receptor Subtype | IC50 (nM) | Reference |
| DHP-NPY-1 | [Structure Description] | Y1 | 15.8 | Fictional Data for Illustration |
| DHP-NPY-2 | [Structure Description] | Y1 | 4.2 | [2] |
| DHP-NPY-3 | [Structure Description] | Y2 | 25.1 | Fictional Data for Illustration |
| DHP-NPY-4 | [Structure Description] | Y5 | 102.3 | Fictional Data for Illustration |
Calcium Channel Blockade
The structural similarity of dihydropyrazines to dihydropyridines, a well-established class of L-type calcium channel blockers, has prompted the investigation of their activity at these ion channels. Calcium channel blockers are used in the treatment of hypertension and angina.
Table 3: Calcium Channel Blocking Activity of Selected this compound Analogues
| Compound ID | R-groups | Channel Subtype | % Inhibition at 10 µM | IC50 (µM) | Reference |
| DHP-CCB-1 | [Structure Description] | L-type (Cav1.2) | 78 | 1.2 | Fictional Data for Illustration |
| DHP-CCB-2 | [Structure Description] | L-type (Cav1.2) | 65 | 3.5 | Fictional Data for Illustration |
| DHP-CCB-3 | [Structure Description] | T-type (Cav3.2) | 45 | >10 | Fictional Data for Illustration |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound analogues is crucial for rational drug design and development.
Neuropeptide Y (NPY) Receptor Signaling
NPY receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi. Upon activation by NPY, the receptor promotes the dissociation of the Gαi subunit from the Gβγ dimer. Gαi, in its GTP-bound state, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and other enzymes.
L-type Calcium Channel Signaling
L-type calcium channels are voltage-gated ion channels that play a critical role in regulating intracellular calcium concentration. Upon membrane depolarization, these channels open, allowing an influx of calcium ions. This increase in intracellular calcium acts as a second messenger, triggering a variety of cellular processes, including muscle contraction, gene expression, and neurotransmitter release. This compound analogues, similar to dihydropyridines, are thought to act as antagonists, blocking the pore of the channel and preventing calcium influx.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the exploration of the chemical space of this compound analogues. Below are generalized protocols for key experiments.
General Procedure for Microwave-Assisted Synthesis of this compound Analogues
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the appropriate α-dicarbonyl compound (1.0 eq), 1,2-diamine (1.0 eq), and a suitable catalyst (e.g., acetic acid, 0.1 eq) in a minimal amount of a high-boiling point solvent (e.g., ethanol, DMF).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate (B1210297) gradient) to afford the desired this compound analogue.
-
Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The this compound analogue is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol for NPY Receptor Binding Assay
-
Membrane Preparation: Membranes from cells stably expressing the NPY receptor of interest (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled NPY receptor ligand (e.g., [125I]-PYY) and varying concentrations of the this compound analogue.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol for Assessing Calcium Channel Blocking Activity (Whole-Cell Patch-Clamp)
-
Cell Culture: A suitable cell line stably expressing the L-type calcium channel of interest (e.g., HEK293 cells expressing Cav1.2) is cultured on glass coverslips.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains a high concentration of barium as the charge carrier, and the intracellular solution is formulated to isolate calcium channel currents.
-
Data Acquisition: Calcium channel currents are elicited by depolarizing voltage steps from a holding potential.
-
Drug Application: The this compound analogue is applied to the cells via a perfusion system at various concentrations.
-
Data Analysis: The inhibitory effect of the compound on the peak calcium channel current is measured, and the IC50 value is determined by fitting the concentration-response data to the Hill equation.
Experimental and Logical Workflows
The exploration of the chemical space of this compound analogues follows a logical progression from synthesis to biological evaluation.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its analogues underscore the importance of continued exploration of this chemical space. Through systematic synthetic efforts, guided by robust biological evaluation and a deep understanding of the underlying mechanisms of action, the full therapeutic potential of this compound derivatives can be realized. This guide provides a foundational framework for researchers to navigate this promising area of drug discovery.
References
Luminescent Properties of Dihydropyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the luminescent properties of dihydropyrazine derivatives, a class of heterocyclic compounds attracting significant interest for their potential applications in biomedical research and drug development. This document details their photophysical characteristics, the experimental protocols for their analysis, and the underlying mechanisms of their luminescence.
Core Luminescent Properties
This compound derivatives, particularly N,N'-diaryldihydrophenazines, often exhibit intriguing photophysical properties, including large Stokes shifts and environmentally sensitive fluorescence.[1][2] The anti-aromatic 8π-electron this compound ring tends to adopt a nonplanar, bent geometry in the ground state.[1] Upon photoexcitation, these molecules can undergo a significant structural change, relaxing into a more planar conformation in the excited state.[1][3][4] This excited-state planarization is a key factor governing their unique luminescent characteristics.
The emission properties of these derivatives can be finely tuned through synthetic modifications. Substituents on the N-aryl groups and the this compound core can influence the electronic structure, leading to changes in absorption and emission wavelengths, as well as quantum yields.[2][5][6] For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the excited state, thereby altering the emission color and intensity.[7][8]
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters for a selection of this compound derivatives, offering a comparative overview of their luminescent performance.
| Compound/Derivative | λmax,abs (nm) | λmax,em (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) | Solvent | Reference |
| Dihydrophenazines | ||||||
| 5,10-bis(4-tert-butylphenyl)-5,10-dihydrophenazine | 384 | 486 | 5800 | 0.013 | DMAc | [5] |
| 2,7-di-tert-butyl-5,10-bis(4-tert-butylphenyl)-5,10-dihydrophenazine | 390 | 488 | 5300 | 0.021 | DMAc | [5] |
| 5,10-bis(4-(trifluoromethyl)phenyl)-5,10-dihydrophenazine | 374 | 550 | 9800 | 0.0056 | DMAc | [5] |
| 2,7-di-tert-butyl-5,10-bis(4-(trifluoromethyl)phenyl)-5,10-dihydrophenazine | 379 | 552 | 9600 | 0.0174 | DMAc | [5] |
| π-Extended Dihydrophenazines | ||||||
| BP-1 (a benzo[ghi]perylene (B138134) fused dihydrophenazine) | 488 | 680 | - | - | Dichloromethane | [2][9] |
| BP-1 (powder) | - | 562 | - | 0.33 | Solid State | [2][10] |
| BP-2 (a naphthalene (B1677914) extended dihydrophenazine) | 482 | 662 | - | - | Dichloromethane | [2][9] |
| BP-3 (an anthracene (B1667546) extended dihydrophenazine) | 482 | 660 | - | - | Dichloromethane | [2][9] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of N,N'-diaryldihydrophenazines involves a one-pot procedure directly from substituted diaryl amines.[2] This approach is often cost-effective and scalable. For more complex, π-extended systems, direct C-N coupling reactions, such as the Buchwald-Hartwig reaction, are employed between aryl diamines and aryl dihalides.[7][10]
Example Synthetic Workflow:
Caption: General workflow for the synthesis of π-extended dihydropyrazines.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is a crucial parameter that quantifies the efficiency of the fluorescence process. The comparative method is a widely used technique that involves comparing the fluorescence intensity of an unknown sample to a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and an absorption profile that overlaps with the sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for each solution and determine the absorbance at the selected excitation wavelength.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using the same excitation wavelength and instrumental parameters (e.g., slit widths) for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.
-
-
Experimental Workflow for Photophysical Characterization:
Caption: Workflow for determining fluorescence quantum yield.
Mechanisms of Luminescence
The characteristic large Stokes shift observed in many dihydrophenazine derivatives is attributed to a significant structural rearrangement in the excited state.[1][3] This phenomenon, sometimes referred to as "vibration-induced emission" (VIE), involves a transition from a bent ground-state geometry to a more planar excited-state geometry.[4] This planarization leads to a more delocalized π-system and a lower energy excited state, resulting in red-shifted emission.[11]
Excited-State Planarization Mechanism:
Caption: Excited-state planarization in dihydrophenazines.
Applications in Drug Development and Research
The unique luminescent properties of this compound derivatives make them promising candidates for various applications in the life sciences.
-
Fluorescent Probes: Their sensitivity to the local environment can be harnessed to develop fluorescent probes for detecting specific analytes or changes in cellular conditions.[12] For example, probes can be designed to react with reactive oxygen species (ROS), leading to a change in their fluorescence properties.[13] This "turn-on" or ratiometric response allows for the visualization and quantification of ROS in living cells.[12]
-
Bioimaging: The bright and photostable fluorescence of some derivatives makes them suitable for cellular and tissue imaging.[14]
-
Photoredox Catalysis: Dihydrophenazines have been successfully employed as organic photoredox catalysts in various chemical transformations, offering a more sustainable alternative to precious metal-based catalysts.[6][15]
Mechanism of a "Turn-On" Fluorescent Probe for ROS:
Caption: "Turn-on" fluorescence mechanism for ROS detection.
Conclusion
This compound derivatives represent a versatile class of luminescent compounds with highly tunable photophysical properties. The deep understanding of their structure-property relationships, particularly the role of excited-state structural dynamics, is paving the way for the rational design of novel fluorescent probes and materials. Continued research in this area holds significant promise for advancing drug discovery, diagnostic imaging, and other biomedical technologies.
References
- 1. Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Sequential Multistep Excited-State Structural Transformations in N,N'-Diphenyl-dihydrodibenzo[a,c]phenazine Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breakthrough in the luminescence mechanism of conjugated molecules [chem.ecust.edu.cn]
- 5. B ← N Lewis Pair Fusion of N,N‐Diaryldihydrophenazines: Effect on Structural, Electronic, and Emissive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. N,N-Diaryl Dihydrophenazine photoredox catalysis for organocatalyzed atom transfer radical polymerization [mountainscholar.org]
Dihydropyrazine: A Versatile Building Block for the Synthesis of Complex Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrazines, partially saturated six-membered nitrogen-containing heterocycles, have emerged as valuable and versatile building blocks in modern organic synthesis. Their unique structural and electronic properties, characterized by the presence of endocyclic enamines or enamides, render them highly reactive intermediates for the construction of a diverse array of complex heterocyclic scaffolds. This reactivity, coupled with their accessibility through various synthetic routes, has positioned dihydropyrazines as privileged synthons in the fields of medicinal chemistry, natural product synthesis, and materials science. Pyrazine (B50134) derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects, making their synthesis a key area of research.[1][2][3][4]
This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of dihydropyrazines as precursors to more complex heterocyclic systems. It includes a summary of quantitative data, detailed experimental protocols for key transformations, and visualizations of synthetic pathways to facilitate a deeper understanding of this important class of molecules.
Synthesis of Dihydropyrazines
The dihydropyrazine core can be accessed through several synthetic strategies, ranging from classical condensation reactions to modern transition-metal-free methodologies.
One common approach involves the dimerization of α-amino aldehydes, which are often generated in situ from readily available amino acids.[5] This method provides a straightforward entry into 2,5-disubstituted dihydropyrazines, which can be subsequently oxidized to the corresponding pyrazines. Another important route is the dearomatizing conversion of pyrazines. For instance, pyrazines can undergo transition-metal-free diboration, silaboration, and hydroboration to yield N-borylated 1,4-dihydropyrazines.[6] Microwave-assisted synthesis has also been employed for the efficient preparation of N,N'-diacyl-1,4-dihydropyrazine derivatives.[7] Furthermore, one-pot, three-component reactions have been developed for the synthesis of highly substituted 1,4-dihydropyrazines.[8]
Reactivity and Applications in Heterocycle Synthesis
The synthetic utility of dihydropyrazines stems from their diverse reactivity, which allows for the introduction of molecular complexity through various transformations.
1. Oxidation to Pyrazines: Dihydropyrazines are readily oxidized to their aromatic pyrazine counterparts. This transformation is often spontaneous in the presence of air or can be facilitated by a catalyst.[5][9] This simple aromatization step is a cornerstone in the synthesis of numerous pyrazine-containing natural products and pharmaceuticals.
2. Cycloaddition Reactions: The endocyclic double bonds of dihydropyrazines can participate in cycloaddition reactions. For example, they react with ketenes in a stepwise manner to form β-lactam-containing adducts.[10] N,N'-diacyl-1,4-dihydropyrazines can also undergo [2+2] photocycloaddition reactions to yield syn-dimers and cage-dimers.[7]
3. Palladium-Catalyzed Cross-Coupling Reactions: Functionalized dihydropyrazines can be engaged in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, to introduce aryl or other substituents onto the heterocyclic core.[7]
4. Michael Additions: The nucleophilic character of the nitrogen atoms and the electrophilic nature of the α,β-unsaturated system in certain this compound derivatives allow for Michael addition reactions, enabling the introduction of a wide range of substituents.[8]
The diverse reactivity of dihydropyrazines makes them key intermediates in the synthesis of various complex heterocycles, including those with applications in drug discovery as potent enzyme inhibitors and signaling pathway modulators.[11][12] The pyrazine scaffold itself is a component of several marketed drugs.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and reactivity of dihydropyrazines and their derivatives, based on available literature.
| Synthesis Method | Reactants | Product | Yield (%) | Reference |
| Microwave-Assisted Synthesis | N-acyl protected amino acids | N,N'-diacyl-1,4-dihydropyrazines | Good | [7] |
| One-Pot, Three-Component Synthesis | Phenacyl bromides, anilines, α-azidochalcones | 2-acyl-3,4,6-triaryl-1,4-dihydropyrazines | High | [8] |
| Dearomatizing Diboration | Pyrazine, bis(pinacolato)diboron | N,N'-bis(boryl)-1,4-dihydropyrazine | High | [6] |
| Regioselective Reduction | 3-substituted N-acylpyrazinium salts, n-Bu3SnH | 3-substituted 1,2-dihydropyrazines | 56-94 | [7] |
| Reaction Type | Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
| [2+2] Photocycloaddition | N,N'-diacetyl-1,4-dihydropyrazine | Blue LED (430 nm) | syn-dimer and cage-dimer | 76 | [7] |
| [2+2] Photocycloaddition | N,N'-dipropionyl-1,4-dihydropyrazine | Blue LED (430 nm) | syn-dimer and cage-dimer | 83 | [7] |
| Cycloaddition with Ketenes | This compound | Ketenes | β-lactam adducts | N/A | [10] |
| Oxidation to Pyrazine | This compound intermediate | Air/Catalyst | 2,5-disubstituted pyrazine | N/A | [5] |
Experimental Protocols
The following are representative experimental protocols for key transformations involving dihydropyrazines.
Protocol 1: Synthesis of 2,5-Disubstituted Pyrazines via Dimerization of α-Amino Aldehydes (General Procedure)
This protocol is adapted from the general workflow for the synthesis of pyrazine alkaloids.[5]
-
Preparation of the α-Amino Aldehyde: To a solution of the corresponding N-protected amino acid (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, CH2Cl2) at -78 °C under an inert atmosphere (e.g., Argon), add a reducing agent (e.g., DIBAL-H, 1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Work-up and Deprotection: Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers are observed. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-protected α-amino aldehyde. The protecting group is then removed under appropriate conditions (e.g., hydrogenolysis for Cbz group).
-
Dimerization and Oxidation: The crude α-amino aldehyde is dissolved in a suitable solvent (e.g., methanol) and stirred at room temperature. The spontaneous dimerization to the this compound intermediate occurs. The subsequent oxidation to the pyrazine is often facilitated by exposure to air over several hours to days. The progress of the reaction can be monitored by TLC.
-
Purification: The resulting pyrazine is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis of N,N'-Diacyl-1,4-dihydropyrazines
This protocol is based on descriptions of efficient microwave-assisted syntheses.[7]
-
Reaction Setup: In a microwave-safe vial, combine the starting α-amino acid ester hydrochloride (1.0 eq), an acylating agent (e.g., acetic anhydride, 2.5 eq), and a base (e.g., triethylamine, 3.0 eq) in a suitable microwave-compatible solvent (e.g., DMF).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes). The reaction progress can be monitored by LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-diacyl-1,4-dihydropyrazine.
Mandatory Visualizations
Synthetic Pathways and Workflows
Caption: General workflow for the synthesis of pyrazine alkaloids from amino acids.
Caption: Reactivity of the this compound scaffold leading to complex heterocycles.
Caption: Experimental workflow for pyrazine synthesis from an N-protected amino acid.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical reactivity of this compound derivatives. Cycloaddition behavior toward ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
One-Pot Synthesis of Functionalized Dihydropyrazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the one-pot synthesis of functionalized dihydropyrazine derivatives. Dihydropyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer and antimicrobial agents. The methodologies presented here focus on efficient, one-pot multicomponent reactions that offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.
Application in Drug Discovery: Targeting Cancer Signaling Pathways
Functionalized this compound derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.[1] In particular, certain derivatives are being investigated for their potential to modulate the EGFR/PI3K/AKT/mTOR and Ras/ERK signaling cascades. These pathways are frequently dysregulated in various cancers, leading to uncontrolled cell growth. The this compound scaffold serves as a versatile platform for the development of targeted therapies.
EGFR/PI3K/AKT/mTOR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the PI3K/AKT/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Many cancers exhibit mutations or overexpression of components of this pathway, making it a prime target for therapeutic intervention. This compound-based compounds can be designed to interact with specific kinases within this pathway, thereby inhibiting their activity and halting cancer progression.
Caption: EGFR/PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
The following section details a one-pot, three-component synthesis of 2-acyl-3,4,6-triaryl-1,4-dihydropyrazines. This method involves the in-situ generation of an α-aminoketone from a phenacyl bromide and an aniline (B41778), which then reacts with an α-azidochalcone in a Michael addition-cyclization cascade.[1]
General Experimental Workflow
The overall workflow for the synthesis, purification, and characterization of the functionalized dihydropyrazines is depicted below.
Caption: General Experimental Workflow.
Protocol: One-Pot Synthesis of 2-Acyl-3,4,6-triaryl-1,4-dihydropyrazines
Materials:
-
Substituted phenacyl bromide (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Substituted α-azidochalcone (1.0 mmol)
-
Ethanol (B145695) (10 mL)
-
Triethylamine (B128534) (1.2 mmol)
Procedure:
-
To a solution of the substituted phenacyl bromide (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add the substituted aniline (1.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
To this mixture, add the substituted α-azidochalcone (1.0 mmol) and triethylamine (1.2 mmol) in ethanol (5 mL).
-
Reflux the reaction mixture and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure 2-acyl-3,4,6-triaryl-1,4-dihydropyrazine.
Data Presentation
The following table summarizes the yields for a representative set of synthesized 2-acyl-3,4,6-triaryl-1,4-dihydropyrazines using the one-pot protocol. The substituents on the aromatic rings of the phenacyl bromide (R1), aniline (R2), and α-azidochalcone (R3 and R4) were varied to demonstrate the scope of the reaction.
| Entry | R1 | R2 | R3 | R4 | Time (h) | Yield (%) |
| 1 | H | H | H | H | 2.5 | 92 |
| 2 | 4-Cl | H | H | H | 3.0 | 88 |
| 3 | 4-OCH3 | H | H | H | 2.0 | 95 |
| 4 | H | 4-CH3 | H | H | 2.5 | 90 |
| 5 | H | 4-Br | H | H | 3.5 | 85 |
| 6 | H | H | 4-NO2 | H | 4.0 | 82 |
| 7 | H | H | H | 4-F | 2.5 | 91 |
| 8 | 4-Cl | 4-CH3 | 4-NO2 | 4-F | 4.0 | 78 |
Note: The data presented in this table is representative and compiled based on typical yields reported for similar reactions in the literature. Actual yields may vary depending on the specific substrates and experimental conditions.[1]
References
Application Notes and Protocols for the Electrochemical Reduction of Pyrazines to Dihydropyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical reduction of pyrazines offers a valuable synthetic route to dihydropyrazine derivatives, which are important structural motifs in various biologically active compounds. This method provides a green and controlled alternative to traditional chemical reducing agents, often allowing for selective transformations under mild conditions. The initial product of the two-electron reduction of a pyrazine (B50134) is typically the 1,4-dihydropyrazine (B12976148), which can be unstable and may isomerize to more stable 1,2- or 1,6-dihydropyrazine isomers.[1][2] Careful control of the electrochemical parameters and reaction conditions is therefore crucial for achieving desired product selectivity and yield.
These application notes provide an overview of the electrochemical reduction of pyrazines, including key mechanistic insights, experimental protocols derived from the literature, and tabulated data for reference.
Reaction Mechanism and Signaling Pathway
The electrochemical reduction of pyrazines generally proceeds through a two-electron transfer to the pyrazine ring, coupled with protonation, to yield a this compound. The exact mechanism and the stability of the resulting this compound can be influenced by factors such as the pH of the electrolyte, the presence of substituents on the pyrazine ring, and the solvent system.[2][3]
At acidic pH (below 2), the reduction often occurs in two distinct one-electron steps, forming a radical cation intermediate.[2] At higher pH values, these two steps typically merge into a single two-electron wave.[2] The initially formed 1,4-dihydropyrazine is often highly susceptible to air oxidation and can undergo isomerization to the more thermodynamically stable 1,2- or 1,6-dihydropyrazine isomers.[1]
Caption: Generalized mechanism for the electrochemical reduction of pyrazines.
Experimental Workflow
A typical experimental workflow for the electrochemical reduction of a pyrazine on a preparative scale involves several key stages, from initial characterization by cyclic voltammetry to the final isolation and analysis of the product.
Caption: General workflow for preparative electrochemical reduction.
Data Presentation
The following tables summarize quantitative data for the electrochemical reduction of various pyrazine derivatives, compiled from the literature.
Table 1: Reduction Potentials of Selected Pyrazines
| Pyrazine Derivative | Electrolyte/Solvent | Working Electrode | Reduction Potential (V vs. SCE) | Reference |
| Pyrazine | 0.1 M KOH / 0.9 M KCl | Glassy Carbon | -1.2 to -1.4 | [2] |
| 2-Methylpyrazine | 0.1 M Perchlorate (pH 1) | Not Specified | More negative than pyrazine | [2] |
| 2,5-Dimethylpyrazine | 0.1 M KOH / 0.9 M KCl | Glassy Carbon | More negative than pyrazine | [2] |
| Pyrazine-2-carboxylic acid | 0.1 M Perchlorate (pH 1) | Not Specified | More positive than pyrazine | [2] |
| 2,5-Diphenylpyrazine (B189496) | Alkaline hydroorganic medium | Mercury Pool | -1.55 | [1] |
| 2,3-Diphenylpyrazine | Alkaline hydroorganic medium | Mercury Pool | -1.45 | [1] |
| 2-Hydroxy-3-phenyl-6-methylpyrazine | Aqueous buffers | DME | pH-dependent | [3] |
Table 2: Preparative Electrolysis Conditions and Yields
| Starting Pyrazine | Electrolyte/Solvent | Working Electrode | Applied Potential (V vs. SCE) | Product(s) | Yield (%) | Reference |
| 2,5-Diphenylpyrazine | 0.1 M NaOH in 50% Ethanol (B145695) | Mercury Pool | -1.60 | 1,6-Dihydro-2,5-diphenylpyrazine | 90 | [1] |
| 2,3-Diphenylpyrazine | 0.1 M NaOH in 50% Ethanol | Mercury Pool | -1.50 | 1,2-Dihydro-2,3-diphenylpyrazine | 85 | [1] |
| 2,5-Dimethylpyrazine | 0.1 M NaOH in 50% Ethanol | Mercury Pool | -1.80 | 1,2-Dihydro-2,5-dimethylpyrazine | Not Isolated | [1] |
| 2-Amino-3-phenylpyrazine | 0.1 M NaOH in 50% Ethanol | Mercury Pool | -1.75 | 1,6-Dihydro-2-amino-3-phenylpyrazine | 80 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments related to the electrochemical reduction of pyrazines, adapted from the scientific literature.
Protocol 1: Cyclic Voltammetry of Pyrazine Derivatives
This protocol is for determining the reduction potential of a pyrazine derivative, which is essential for setting up a subsequent preparative-scale electrolysis.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Counter Electrode: Platinum wire
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Electrolyte: 0.1 M KOH in 0.9 M KCl aqueous solution[2]
-
Analyte: 5 mM solution of the pyrazine derivative in the electrolyte[2]
-
Electrochemical Analyzer/Potentiostat
-
Electrolysis Cell
Procedure:
-
Polish the GCE with alumina (B75360) slurry, rinse with deionized water, and sonicate in deionized water and then ethanol.
-
Assemble the three-electrode cell with the GCE as the working electrode, the platinum wire as the counter electrode, and the SCE as the reference electrode.
-
De-aerate the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Maintain a blanket of the inert gas over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a sufficiently negative potential to observe the reduction peak(s) of the pyrazine derivative (e.g., -1.8 V) and back to the initial potential. A typical scan rate is 100 mV/s.[2]
-
From the resulting voltammogram, determine the reduction peak potential (Epc). This potential will be used to set the applied potential for the preparative electrolysis.
Protocol 2: Preparative Scale Electrochemical Reduction of 2,5-Diphenylpyrazine
This protocol describes the synthesis of 1,6-dihydro-2,5-diphenylpyrazine via controlled potential electrolysis, based on the work of Armand, Chekir, and Pinson (1974).[1]
Materials:
-
Working Electrode: Mercury pool
-
Counter Electrode: Platinum wire (in a separate compartment with a fritted glass disc)
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Electrolyte: 0.1 M NaOH in 50% aqueous ethanol[1]
-
Substrate: 2,5-Diphenylpyrazine
-
Potentiostat for controlled potential electrolysis
-
Divided electrolysis cell
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Assemble the divided electrolysis cell. The working electrode compartment contains the mercury pool and the SCE reference electrode. The counter electrode compartment contains the platinum wire and is filled with the electrolyte solution.
-
Add the solution of 2,5-diphenylpyrazine in the electrolyte to the working electrode compartment.
-
De-aerate both compartments by bubbling with an inert gas for at least 20 minutes. Maintain an inert atmosphere throughout the electrolysis.
-
Apply a constant potential of -1.60 V vs. SCE to the mercury pool working electrode.[1]
-
Continue the electrolysis with stirring until the current drops to a background level (typically <5% of the initial current), indicating the consumption of the starting material.
-
Upon completion of the electrolysis, the initially formed 1,4-dihydropyrazine will isomerize. To facilitate this, the solution can be stirred under an inert atmosphere at room temperature. The isomerization to the 1,6-dihydro derivative is reported to be complete within a few minutes.[1]
Work-up and Isolation:
-
Carefully remove the catholyte from the electrolysis cell under an inert atmosphere.
-
Partially evaporate the ethanol under reduced pressure.
-
The 1,6-dihydro-2,5-diphenylpyrazine will precipitate from the aqueous solution.
-
Collect the precipitate by filtration, wash with deionized water, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary. A yield of approximately 90% can be expected.[1]
Characterization:
-
The product can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Faradaic Efficiency Calculation
Faradaic efficiency (FE), also known as coulombic efficiency, is a measure of the efficiency of charge transfer in an electrochemical reaction that results in a specific product.[4] It is calculated as the ratio of the charge consumed to form the desired product to the total charge passed through the cell.[5]
Formula:
FE (%) = (moles of product × n × F) / Q_total × 100
Where:
-
moles of product: The number of moles of the isolated this compound.
-
n: The number of electrons transferred per molecule of pyrazine (for the reduction to this compound, n = 2).
-
F: The Faraday constant (96485 C/mol).[6]
-
Q_total: The total charge passed during the electrolysis in Coulombs, which can be obtained by integrating the current over time.[7]
Conclusion
The electrochemical reduction of pyrazines is a powerful and versatile method for the synthesis of dihydropyrazines. By carefully controlling the experimental conditions, particularly the applied potential and the pH of the electrolyte, it is possible to achieve high yields and selectivity for the desired this compound isomers. The protocols and data presented here provide a solid foundation for researchers and scientists to explore and apply this methodology in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Further optimization for specific substrates and scale-up considerations will likely be necessary for individual applications.
References
Application Notes and Protocols for Dihydropyrazine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of dihydropyrazine derivatives as fluorescent probes for the detection of metal ions. The following sections detail the principles, experimental procedures, and data analysis for a specific this compound-based probe, serving as a practical guide for researchers in the fields of analytical chemistry, cell biology, and drug discovery.
Introduction
This compound derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the development of fluorescent chemosensors. Their unique photophysical properties, including the potential for large Stokes shifts and environment-sensitive fluorescence, make them attractive candidates for designing "turn-on" or ratiometric fluorescent probes. These probes offer high sensitivity and selectivity for specific analytes, enabling their detection in various biological and environmental samples. This document focuses on a pyrazine-hydrazone derivative, 5-(diethylamino)-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol , as a case study to illustrate the application of this class of compounds as fluorescent probes for aluminum (Al³⁺) and zinc (Zn²⁺) ions.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The detection mechanism of the pyrazine-hydrazone probe is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the lone pair of electrons on the imine nitrogen to the fluorophore, which quenches the fluorescence. Upon binding to a metal ion such as Al³⁺ or Zn²⁺, the lone pair of electrons on the nitrogen and the oxygen atom of the hydroxyl group coordinate with the metal ion. This coordination restricts the PET process, leading to a significant enhancement of the fluorescence intensity, thus acting as a "turn-on" fluorescent sensor.[1][2]
Quantitative Data Summary
The photophysical and sensing properties of the this compound-based probe for Al³⁺ and Zn²⁺ are summarized in the tables below.
Table 1: Photophysical Properties of the this compound Probe
| Property | Value | Reference |
| Excitation Wavelength (λex) | 390 nm | [3] |
| Emission Wavelength (λem) of free probe | ~480 nm (weak) | |
| Emission Wavelength (λem) with Al³⁺ | 460 nm | [3] |
| Emission Wavelength (λem) with Zn²⁺ | 460 nm | [3] |
| Stokes Shift with Al³⁺ | ~70 nm | |
| Quantum Yield (Φ) of free probe | Low (not specified) | |
| Quantum Yield (Φ) with Al³⁺ | Significantly increased |
Table 2: Sensing Performance of the this compound Probe
| Parameter | Value for Al³⁺ | Value for Zn²⁺ | Reference |
| Binding Stoichiometry (Probe:Ion) | 1:1 | 1:1 | [3] |
| Detection Limit | Not Specified | Not Specified | |
| pH Range for Detection | 4.0 - 8.0 | 7.0 - 12.0 | [3] |
| Response Time | Rapid | Rapid |
Experimental Protocols
Protocol 1: Synthesis of 5-(diethylamino)-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol
This protocol describes the synthesis of the this compound-based fluorescent probe via a Schiff base condensation reaction.
Materials:
-
2-Hydrazinopyrazine
-
4-(Diethylamino)-2-hydroxybenzaldehyde
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Dissolve 1 mmol of 2-hydrazinopyrazine in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add 1 mmol of 4-(diethylamino)-2-hydroxybenzaldehyde to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A yellow precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain the pure fluorescent probe.
-
Dry the purified product under vacuum.
Protocol 2: In Vitro Detection of Al³⁺ and Zn²⁺ Ions
This protocol details the procedure for the fluorometric detection of Al³⁺ and Zn²⁺ ions in an aqueous-organic solvent system.
Materials:
-
Stock solution of the this compound probe (1 mM in DMSO or ethanol)
-
Stock solutions of various metal ions (e.g., AlCl₃, ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water (10 mM)
-
HEPES buffer (10 mM, pH adjusted to the desired value, e.g., 6.0 for Al³⁺ and 7.4 for Zn²⁺)
-
Acetonitrile (CH₃CN)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the working probe solution: Prepare a 5 µM solution of the this compound probe in a buffered CH₃CN/HEPES solution (e.g., 1:1 v/v).[3]
-
Fluorescence measurements:
-
Transfer 2 mL of the working probe solution into a quartz cuvette.
-
Record the fluorescence emission spectrum of the free probe (excitation at 390 nm, emission range 400-600 nm).
-
Incrementally add small aliquots of the stock solution of the target metal ion (Al³⁺ or Zn²⁺) to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
-
Selectivity study:
-
To separate cuvettes containing the working probe solution, add an excess (e.g., 10 equivalents) of various competing metal ions.
-
Record the fluorescence emission spectra.
-
To the same cuvettes, then add the target metal ion (Al³⁺ or Zn²⁺) and record the spectra again to observe any interference.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (460 nm) against the concentration of the added metal ion to generate a titration curve.
-
The detection limit can be calculated based on the signal-to-noise ratio.
-
Protocol 3: Live Cell Imaging of Intracellular Al³⁺
This protocol outlines the steps for visualizing intracellular Al³⁺ using the this compound-based fluorescent probe in cultured cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound probe stock solution (1 mM in DMSO)
-
AlCl₃ stock solution (1 mM in water)
-
Confocal laser scanning microscope
-
Cell culture dishes or chamber slides
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.
-
Probe Loading:
-
Wash the cells twice with PBS.
-
Incubate the cells with 5 µM of the this compound probe in serum-free DMEM for 30 minutes at 37°C.[3]
-
-
Washing: Wash the cells three times with PBS to remove any excess probe.
-
Al³⁺ Treatment:
-
Incubate the probe-loaded cells with a solution of AlCl₃ (e.g., 10 µM) in serum-free DMEM for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a confocal microscope with excitation at around 405 nm and collect the emission in the blue/green channel (e.g., 450-500 nm).
-
A control group of cells (probe-loaded but not treated with Al³⁺) should be imaged under the same conditions to observe the "turn-on" fluorescence response.
-
Diagrams
Synthesis of the this compound Probe
Caption: Synthetic scheme for the pyrazine-hydrazone fluorescent probe.
CHEF Mechanism for "Turn-On" Fluorescence
References
Application of Dihydropyrazines in Organic Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrazines, a class of nitrogen-containing heterocyclic compounds, are emerging as promising materials in the field of organic electronics. Their inherent electronic properties, coupled with the tunability of their molecular structure, make them attractive candidates for various applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The stability of their different oxidation states also makes them interesting as electron donors in conducting charge-transfer complexes.[1] This document provides detailed application notes, experimental protocols, and performance data related to the use of dihydropyrazine derivatives in organic electronic devices.
I. Synthesis of this compound Derivatives
The synthesis of stable, functionalized dihydropyrazines is a critical first step in their application in organic electronics. Various synthetic routes have been developed to produce these compounds with desired electronic and physical properties.
A. Synthesis of Carbonyl and Thiocarbonyl Stabilized 1,4-Dihydropyrazines
This method involves the self-condensation of α-chloromethyl pyrazinone derivatives.
Experimental Protocol:
-
Chlorination of Pyrazinone: A solution of the starting pyrazinone derivative in dichloromethane (B109758) is treated with tert-butyl hypochlorite (B82951) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Self-Condensation: The resulting crude α-chloromethyl pyrazinone is dissolved in dimethylformamide (DMF). Diisopropylethylamine is added, and the mixture is stirred at room temperature. The progress of the self-condensation reaction is monitored by TLC.
-
Purification: Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography on silica (B1680970) gel to yield the desired 1,4-dihydropyrazine (B12976148) derivative.[2]
-
Thionation (Optional): To synthesize thioxo-derivatives, the carbonyl-stabilized this compound is reacted with phosphorus pentasulfide in pyridine. The products are then separated by column chromatography.[2]
B. Synthesis of N,N-Bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine
This protocol describes a high-yield synthesis from a dehydroalanine (B155165) derivative.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of the methyl ester of N-(4-toluenesulfonyl)-N-(tert-butoxycarbonyl)-α,β-didehydroalanine in dry acetonitrile, add 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) followed by 2.2 equivalents of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with vigorous stirring at room temperature.
-
Addition of Reagents: After 30 minutes, add an additional 1 equivalent of DMAP and 6 equivalents of potassium carbonate (K₂CO₃).
-
Reaction Monitoring and Work-up: The reaction is allowed to proceed for approximately 3 days. The reaction mixture is then subjected to an appropriate work-up procedure to isolate the crude product.
-
Purification: The crude product is purified to yield N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine.[3]
II. Application in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives can be utilized as electron transport materials (ETMs) or as part of the emissive layer in OLEDs due to their electronic properties.
A. Device Architecture and Working Principle
A typical multilayer OLED incorporating a this compound-based material consists of several layers sandwiched between two electrodes. The fundamental process involves the injection of holes from the anode and electrons from the cathode into the organic layers. These charge carriers migrate towards each other and recombine in the emissive layer to form excitons, which then radiatively decay to produce light.[4]
B. Fabrication Protocol for a this compound-Based OLED
This protocol outlines the fabrication of a solution-processed OLED.
Experimental Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried in an oven.[5] Immediately before use, the ITO surface can be treated with UV-ozone to improve its work function.
-
Hole Injection Layer (HIL) Deposition: A hole injection layer, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate. The substrate is then baked to remove the solvent.[5]
-
Emissive Layer (EML) Deposition: A solution of the this compound derivative (as a host or dopant) in a suitable organic solvent (e.g., chlorobenzene) is prepared. This solution is then spin-coated on top of the HIL. The film is subsequently annealed.
-
Electron Transport Layer (ETL) and Cathode Deposition: The substrate is transferred to a high-vacuum thermal evaporator. An electron transport layer (if different from the this compound layer) and a low work function metal cathode (e.g., LiF/Al) are sequentially deposited through a shadow mask.[6]
-
Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy and a glass slide to protect it from atmospheric moisture and oxygen.
C. Performance Data of Representative OLEDs
While specific data for this compound-based OLEDs is still emerging, the following table presents typical performance metrics for OLEDs utilizing heterocyclic compounds with similar functionalities.
| Emitter/Host Material | Device Architecture | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color | Reference |
| Indenopyrazine Derivative (PY-EIP) | ITO/2-TNATA/NPB/PY-EIP/Alq3/LiF/Al | 5.15 (cd/A) | - | Blue (468 nm) | [7] |
| Indenopyrazine Derivative (PA-EIP) | ITO/2-TNATA/NPB/PA-EIP/Alq3/LiF/Al | 1.35 (cd/A) | - | Blue (440 nm) | [7] |
| Platinum(II) Complex with Pyridazine (B1198779) Ligand | Solution-processed | 16.94 | 54,918 | Orange | [8] |
III. Application in Organic Field-Effect Transistors (OFETs)
The charge transport properties of this compound derivatives make them suitable for use as the active semiconductor layer in OFETs.
A. Device Architecture and Working Principle
An OFET typically consists of a semiconductor layer, a gate dielectric, and three electrodes: source, drain, and gate. The gate voltage modulates the charge carrier concentration in the semiconductor channel between the source and drain, thereby controlling the current flow.
B. Fabrication Protocol for a this compound-Based OFET
This protocol describes the fabrication of a bottom-gate, top-contact OFET.
Experimental Protocol:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer is used as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric. The substrate is cleaned using a standard procedure.
-
Semiconductor Deposition: A solution of the this compound derivative in a suitable organic solvent is prepared. The solution is then deposited onto the SiO₂ surface via spin-coating or drop-casting. The film is subsequently annealed to improve its morphology and crystallinity.
-
Source and Drain Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.
-
Device Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station.
C. Performance Data of Representative OFETs
The performance of OFETs is primarily characterized by their charge carrier mobility (μ) and the on/off current ratio. The following table provides representative data for high-performance organic semiconductors.
| Semiconductor Material | Deposition Method | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Rubrene (Single Crystal) | Physical Vapor Transport | ~8 | - | > 10⁶ | [9] |
| Pentacene (Thin Film) | Thermal Evaporation | ~1.5 | - | > 10⁶ | [9] |
| Diketopyrrolopyrrole-based Polymer | Solution Shearing | - | 1.1 | > 10⁵ | [10] |
IV. Conclusion
This compound derivatives represent a versatile class of materials with significant potential for application in organic electronics. Their tunable electronic properties and amenability to various synthetic modifications allow for the development of materials tailored for specific device applications. The protocols and data presented in this document provide a foundation for researchers to explore and harness the capabilities of dihydropyrazines in next-generation organic electronic devices. Further research into the structure-property relationships of these compounds will undoubtedly lead to even more efficient and stable OLEDs, OFETs, and other organic electronic systems.
References
- 1. sjsu.edu [sjsu.edu]
- 2. Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. ossila.com [ossila.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient orange OLEDs with narrow-emitting symmetric tetradentate platinum(ii) complexes based on rigid steric hindrance aza-triptycene pyridazine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
Dihydropyrazine-Based Compounds in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrazine and its related nitrogen-containing heterocyclic scaffolds, such as dihydropyridines and dihydropyrazoles, represent a class of privileged structures in medicinal chemistry. Originally recognized for other therapeutic applications, these compounds have garnered significant attention in oncology for their potential as potent anticancer agents. Their diverse biological activities stem from their versatile chemical structures, which allow for a wide range of modifications to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes on the anticancer properties of this compound-based compounds, protocols for their synthesis and biological evaluation, and a summary of their quantitative effects on various cancer cell lines.
Mechanism of Action
This compound-based compounds exert their anticancer effects through multiple mechanisms, often involving the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that are frequently dysregulated in cancer.
One of the primary mechanisms is the induction of apoptosis. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. For instance, some derivatives cause an imbalance in the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[1][2]
Furthermore, these compounds have been found to interfere with critical cell signaling cascades that control cell proliferation, survival, and differentiation. The PI3K/AKT and MAPK/ERK pathways are two of the most well-documented targets. By inhibiting key kinases in these pathways, this compound derivatives can halt uncontrolled cell growth and promote cell death.[3]
Some this compound-based compounds have also been investigated as inhibitors of specific enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and S-phase kinase-associated protein 2 (Skp2), highlighting the broad therapeutic potential of this class of molecules.[4][5]
Structure-Activity Relationship (SAR)
The anticancer activity of this compound-based compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key molecular features required for potent cytotoxicity.
For many dihydropyridine (B1217469) derivatives, the nature and position of substituents on the phenyl ring at the 4-position are critical for activity. The presence of electron-withdrawing or bulky groups can significantly influence the compound's interaction with its biological target.[6] Symmetry in the 1,4-dihydropyridine (B1200194) ring has also been suggested to play a role in the anticancer activity against certain cancer cell lines.[7]
In the case of dihydropyrazole derivatives, the substituents on the pyrazole (B372694) ring and the nature of the side chains are crucial for their antiproliferative effects. For example, the incorporation of moieties like sulfonamides or specific aromatic groups can enhance the compound's ability to induce apoptosis and inhibit key signaling pathways. The stereochemistry of chiral centers within the molecule can also play a significant role in biological activity.
These SAR insights are instrumental in the rational design of new, more potent, and selective anticancer agents based on the this compound scaffold.
Data Presentation
The following tables summarize the in vitro anticancer activity of various this compound-related compounds against a range of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of 1,4-Dihydropyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6j | MCF-7 (Breast) | 56 | |
| HeLa (Cervical) | 68 | ||
| HepG2 (Liver) | 74 | ||
| Compound 6l | MCF-7 (Breast) | 62 | |
| HeLa (Cervical) | 58 | ||
| HepG2 (Liver) | 65 | ||
| Compound 18 | HeLa (Cervical) | 3.6 | [7] |
| MCF-7 (Breast) | 5.2 | [7] | |
| Compound 19 | HeLa (Cervical) | 2.3 | [7] |
| MCF-7 (Breast) | 5.7 | [7] | |
| Compound 20 | HeLa (Cervical) | 4.1 | [7] |
| MCF-7 (Breast) | 11.9 | [7] | |
| Compound 21 | HeLa (Cervical) | 39.7 | [7] |
| HepG2 (Liver) | 17.2 | [7] | |
| MCF-7 (Breast) | 18.3 | [7] | |
| 1,4-DHP 6 | MCF-7 (Breast) | 61.1 | [7] |
| Compound 7b | U87MG (Glioblastoma) | - | |
| A549 (Lung) | - | ||
| Caco-2 (Colorectal) | - | ||
| Compound 7d | U87MG (Glioblastoma) | - | |
| A549 (Lung) | - | ||
| Caco-2 (Colorectal) | - | ||
| Compound 7e | U87MG (Glioblastoma) | - | |
| A549 (Lung) | - | ||
| Caco-2 (Colorectal) | - | ||
| Compound 7f | U87MG (Glioblastoma) | - | |
| A549 (Lung) | - | ||
| Caco-2 (Colorectal) | - | ||
| Compound 13ad' | Caco-2 (Colorectal) | 0.63 ± 0.05 | |
| Compound 13ab' | Caco-2 (Colorectal) | 1.39 ± 0.04 |
Table 2: Anticancer Activity of Dihydropyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3ab | Bel-7404 (Hepatoma) | 22-46 | |
| HepG2 (Liver) | 22-46 | ||
| NCI-H460 (Lung) | 22-46 | ||
| SKOV3 (Ovarian) | 22-46 | ||
| Compound 3ac | Bel-7404 (Hepatoma) | 22-46 | |
| HepG2 (Liver) | 22-46 | ||
| NCI-H460 (Lung) | 22-46 | ||
| SKOV3 (Ovarian) | 22-46 | ||
| Compound 4b | SW620 (Colorectal) | 0.86 ± 0.02 | |
| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 (72h) | |
| PYRIND | MCF7 (Breast) | 39.7 ± 5.8 (72h) | |
| DPCH 2b | MDA-MB-231 (Breast) | 24-26 | |
| DPCH 2d | MDA-MB-231 (Breast) | 24-26 | |
| DPCH 2c | MCF-7 (Breast) | 23-28 | |
| DPCH 2g | MCF-7 (Breast) | 23-28 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound-based compounds.
Protocol 1: Synthesis of Dihydropyrazole Derivatives
This protocol describes a general and efficient method for the synthesis of 4,5-dihydropyrazole derivatives through a base-induced isomerization of propargyl alcohols followed by cyclization of α,β-unsaturated hydrazones.
Materials:
-
Substituted propargyl alcohol
-
Hydrazine (B178648) derivative (e.g., phenylhydrazine)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., Toluene or DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel for column chromatography)
Procedure:
-
To a solution of the substituted propargyl alcohol (1.0 mmol) and the hydrazine derivative (1.2 mmol) in the anhydrous solvent (5 mL) in a round-bottom flask, add potassium tert-butoxide (0.2 mmol).
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain the desired dihydropyrazole derivative.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound-based compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound-based compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Detection using Annexin V-FITC Staining
This protocol details the use of Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the cancer cells by treating them with the this compound-based compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting up compensation and gates.
-
Quantify the percentage of cells in different populations: live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).
Protocol 4: Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing Propidium Iodide and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound-based compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.
Protocol 5: Western Blot Analysis of Signaling Pathways
This protocol provides a general procedure for analyzing the phosphorylation status of key proteins in signaling pathways like PI3K/AKT and MAPK/ERK using Western blotting.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the this compound-based compound for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
The following diagrams illustrate a key signaling pathway targeted by this compound-based compounds and a general experimental workflow for their evaluation.
Caption: PI3K/AKT signaling pathway and points of inhibition by this compound compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Dihydropyrazine Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydropyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Often, the synthesis of dihydropyrazines results in a mixture of isomers, including constitutional isomers, diastereomers, and enantiomers. As different isomers can exhibit varied pharmacological, toxicological, and pharmacokinetic properties, their separation and purification are critical for the development of safe and effective therapeutics.
These application notes provide detailed protocols for the purification of dihydropyrazine isomers, with a focus on chromatographic techniques. The methodologies outlined are based on established practices for the separation of related heterocyclic compounds and can be adapted for specific this compound derivatives.
Key Purification Techniques
The primary methods for the purification of this compound isomers involve chromatographic techniques that leverage subtle differences in the physicochemical properties of the isomers. The choice of technique depends on the type of isomers to be separated (e.g., diastereomers, enantiomers) and the scale of the purification.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation of both diastereomers and enantiomers. Chiral stationary phases (CSPs) are essential for the resolution of enantiomers.
-
Supercritical Fluid Chromatography (SFC): A powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC.[1][2][3] It is particularly well-suited for the purification of thermally labile molecules.[2]
-
Column Chromatography: A fundamental technique for the initial cleanup and separation of constitutional isomers and diastereomers from reaction mixtures.[4][5]
Data Presentation: Chromatographic Separation of Isomers
The following table summarizes typical quantitative data obtained during the chromatographic purification of heterocyclic isomers. Note that these are representative examples, and actual values will vary depending on the specific this compound derivative, chromatographic system, and conditions.
| Isomer Type | Technique | Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (ee%) / Diastereomeric Excess (de%) |
| Enantiomers | Chiral HPLC | Polysaccharide-based (e.g., CHIRALCEL® OD-H) | n-Hexane/Isopropanol (70:30, v/v) | Enantiomer 1: 8.5, Enantiomer 2: 10.2 | >1.5 | >99% |
| Enantiomers | SFC | Chiral Stationary Phase | Supercritical CO2 with Methanol (B129727) modifier | Enantiomer 1: 3.1, Enantiomer 2: 4.5 | >1.5 | >99% |
| Diastereomers | HPLC | Silica (B1680970) Gel | Hexane/Ethyl Acetate (90:10, v/v) | Diastereomer 1: 12.3, Diastereomer 2: 14.8 | >1.5 | >98% |
| Constitutional Isomers | Column Chromatography | Silica Gel (60-120 mesh) | Petroleum Ether/Ethyl Acetate gradient | Isomer A: Fraction 5-8, Isomer B: Fraction 10-14 | - | - |
Experimental Protocols
Protocol 1: Initial Purification by Column Chromatography
This protocol is suitable for the initial cleanup of a crude reaction mixture to separate this compound products from reagents, byproducts, and potentially some constitutional isomers or diastereomers.
Materials:
-
Crude this compound reaction mixture
-
Silica gel (60-120 mesh)[4]
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% petroleum ether or hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate.[4][5]
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the desired this compound isomers.
-
Pooling and Concentration: Combine the pure fractions containing the target isomer(s) and remove the solvent under reduced pressure.
Protocol 2: Chiral Separation of Enantiomers by HPLC
This protocol outlines the separation of this compound enantiomers using HPLC with a chiral stationary phase.
Materials:
-
Racemic this compound mixture
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based column like CHIRALCEL® OD-H)[6]
-
HPLC-grade solvents: n-Hexane, Isopropanol[6]
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase (e.g., a mixture of n-hexane and isopropanol, such as 70:30 v/v) at a constant flow rate until a stable baseline is achieved.[6]
-
Sample Preparation: Dissolve the racemic this compound mixture in the mobile phase to a known concentration.
-
Injection: Inject a small volume of the sample solution onto the column.
-
Chromatographic Run: Run the separation under isocratic conditions.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compounds exhibit strong absorbance.
-
Data Analysis: Determine the retention times and peak areas for each enantiomer to calculate the resolution and enantiomeric excess.
-
Preparative Separation (Optional): For isolation of individual enantiomers, scale up the injection volume and collect the fractions corresponding to each enantiomeric peak.
Protocol 3: Chiral Separation of Enantiomers by Supercritical Fluid Chromatography (SFC)
SFC is an alternative to HPLC for chiral separations, often providing faster and more efficient results.[1][2]
Materials:
-
Racemic this compound mixture
-
SFC system with a back-pressure regulator and a suitable detector (e.g., PDA)
-
Chiral stationary phase column
-
Supercritical fluid (e.g., carbon dioxide)[2]
-
Modifier solvent (e.g., methanol)
Procedure:
-
System Equilibration: Pressurize the system with supercritical CO2 and equilibrate the chiral column with the mobile phase (supercritical CO2 and a percentage of methanol modifier) at a set temperature and back pressure (e.g., 40 °C, 100 bar).[1]
-
Sample Preparation: Dissolve the racemic this compound mixture in a suitable solvent.
-
Injection: Inject the sample into the SFC system.
-
Chromatographic Separation: Perform the separation using a defined gradient or isocratic method. For example, a gradient of 2% to 25% methanol in supercritical CO2 over 6 minutes.[1]
-
Detection and Analysis: Detect the separated enantiomers and analyze the data to determine retention times, resolution, and enantiomeric purity.
Visualization of Workflows
The following diagrams illustrate the logical workflows for the purification of this compound isomers.
Caption: Workflow for initial purification via column chromatography.
Caption: Workflow for enantiomeric separation using chiral HPLC.
Caption: Workflow for enantiomeric separation using SFC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydropyrazine Intermediates in Inverse Electron Demand Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron demand Diels-Alder (iEDDA) reaction, particularly the ligation between 1,2,4,5-tetrazines and strained dienophiles, has become a cornerstone of bioorthogonal chemistry.[1] This reaction is prized for its exceptionally rapid kinetics, high specificity, and ability to proceed in complex biological media without the need for catalysts.[2][3] A critical, though often transient, species in this reaction is the dihydropyrazine product formed after the initial cycloaddition and subsequent retro-Diels-Alder extrusion of nitrogen gas.[2][4] Understanding the formation and fate of this intermediate is crucial for the successful application of this powerful ligation chemistry in fields ranging from cellular imaging to targeted drug delivery and materials science.[2][5]
The overall reaction cascade involves the [4+2] cycloaddition of an electron-deficient tetrazine with an electron-rich dienophile (e.g., trans-cyclooctene, norbornene).[6] This forms an unstable bicyclic adduct which rapidly eliminates a molecule of dinitrogen, yielding a 4,5-dihydropyrazine.[2][4] This intermediate can then isomerize to a 1,4-dihydropyrazine, which is subsequently oxidized to the final, stable pyridazine (B1198779) product.[2][6] While this final oxidation step is often desired for product stability, the metastable nature of the this compound intermediate presents both challenges and opportunities, particularly in applications involving short-lived radioisotopes or controlled release mechanisms.[7][8][9]
Core Reaction Mechanism
The iEDDA reaction between a tetrazine and a dienophile proceeds through a defined, multi-step pathway. The rate-determining step is typically the initial cycloaddition, the speed of which can be tuned by modifying the electronic properties of the reactants.[6] Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile accelerate the reaction.[10]
Caption: General mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.
Key Applications
The unique characteristics of the tetrazine ligation have led to its widespread adoption in various scientific disciplines.
-
Bioorthogonal Labeling and Imaging: The reaction's speed and selectivity make it ideal for labeling biomolecules (proteins, glycans, etc.) in their native environment, including within living cells.[11][12] Fluorogenic probes have been developed where a tetrazine quenches the fluorescence of a nearby dye; upon reaction and subsequent this compound formation, the quenching is relieved, leading to a "turn-on" fluorescence signal with high signal-to-noise ratios.[10][13]
-
Pretargeted Radionuclide Imaging (PET): In this strategy, a dienophile-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a fast-clearing, tetrazine-linked radioisotope is injected. The rapid iEDDA reaction "clicks" the radioisotope onto the pre-accumulated antibody, enabling highly specific imaging while minimizing the patient's radiation exposure.[4][7][8]
-
Targeted Drug Delivery: The reaction can be used to construct antibody-drug conjugates in vivo or to release a therapeutic agent from a carrier at a specific location.[2] The formation of the this compound intermediate can be a key step in triggering the release of a caged drug molecule.[9]
-
Polymer and Materials Science: Tetrazine ligations are employed for polymer synthesis, surface functionalization, and the creation of dynamic hydrogels.[5] The efficiency of the reaction allows for the precise construction of complex macromolecular architectures.[5]
Quantitative Data: Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of an iEDDA reaction pair. The reaction between tetrazines and strained trans-cyclooctenes (TCOs) is among the fastest bioorthogonal reactions known.[3][10]
| Diene (Tetrazine Derivative) | Dienophile | k₂ (M⁻¹s⁻¹) | Application Context |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~2,000 | General Bioconjugation[3][14] |
| Monosubstituted Tetrazine (Diazole) | trans-Cyclooctene (TCO) | > 10,000 | High Reactivity & Stability Probes[15] |
| Monosubstituted Tetrazine (Diazole) | Cyclopropane-fused TCO | > 10,000,000 | Ultrafast Protein Labeling[15] |
| 3,6-di-(2-pyridyl)-s-tetrazine | exo,exo-5-Norbornene-2,3-dimethanol | ~0.002 | Materials Modification[16] |
| Hydroxyl-substituted Tetrazine | Vinylboronic Acids (VBA) | Varies (Rate increased vs. norbornene) | Coordination-Assisted Ligation[17] |
Experimental Protocols
Protocol 1: Synthesis of a Common Tetrazine (3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)
This protocol describes a representative synthesis for a widely used, stable, and reactive tetrazine.[1]
Materials:
-
Anhydrous hydrazine (B178648)
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask, condenser, ice bath, magnetic stirrer
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[1]
-
Heat the reaction mixture to reflux (e.g., 78°C) and stir for 30 minutes to several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Oxidation to Tetrazine: After the initial reaction is complete, cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of glacial acetic acid. The solution should turn a characteristic vibrant pink/red color, indicating the formation of the tetrazine product.[1]
-
Purification: Extract the crude product from the aqueous mixture using an organic solvent such as dichloromethane.
-
Purify the extracted product by column chromatography on silica gel to yield the final 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) as a colored solid.[1]
Protocol 2: General Protein Labeling via Tetrazine-TCO Ligation
This protocol outlines a general workflow for labeling a protein containing a single, accessible cysteine residue with a tetrazine probe via a TCO linker.
Caption: Workflow for site-specific protein labeling using iEDDA chemistry.
Materials:
-
Protein of interest with an accessible cysteine (e.g., Thioredoxin)[14]
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Tri(3-hydroxypropyl)phosphine (THP)[14]
-
TCO-maleimide linker
-
Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., acetate (B1210297) buffer, pH 6)[14]
-
Purification column (e.g., size exclusion)
Procedure:
-
Protein Reduction: Dissolve the protein (e.g., to 15 µM) in buffer. Add a reducing agent (e.g., 1 mM THP) to reduce any disulfide bonds and ensure the target cysteine is available for conjugation.[14]
-
TCO Functionalization: Add the TCO-maleimide linker to the reduced protein solution (e.g., at an equimolar concentration). Allow the reaction to proceed at room temperature. The maleimide (B117702) will react specifically with the free cysteine thiol.
-
Purification: Remove excess, unreacted TCO-maleimide linker from the protein-TCO conjugate using a suitable purification method, such as size exclusion chromatography or dialysis.
-
Tetrazine Ligation: Add the tetrazine-functionalized molecule to the purified protein-TCO conjugate. The iEDDA reaction will proceed rapidly without the need for a catalyst.[3][14]
-
Analysis: Confirm the final conjugation using methods such as ESI mass spectrometry to observe the mass shift corresponding to the addition of the TCO-tetrazine adduct, and/or SDS-PAGE to observe changes in mobility or fluorescence if a fluorophore was used.
Protocol 3: Post-Ligation Conversion of this compound to Pyridazine
In some applications, particularly with short-lived PET isotopes, ensuring the rapid and complete conversion of the metastable this compound (DHP) intermediate to the stable pyridazine is critical.[7][8]
Materials:
-
Bioconjugate solution post-iEDDA reaction (containing DHP intermediate)
-
Heating block or water bath
Procedure:
-
Reaction Setup: Following the iEDDA ligation (e.g., between an [¹⁸F]-tetrazine and a TCO-peptide), ensure the reaction is performed in a predominantly aqueous solution (≥95% water).[7][8]
-
Thermal Conversion: Heat the aqueous reaction mixture to 60°C for a minimum of 10 minutes in the presence of air.[7][8]
-
Analysis: This mild heating in air facilitates the oxidative conversion of the this compound intermediate to the stable pyridazine product.[7][8] The conversion can be monitored by HPLC. This one-pot method avoids the need for harsh chemical oxidants.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 3. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unict.it [iris.unict.it]
- 5. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels-Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computation-Guided Discovery of Diazole Monosubstituted Tetrazines as Optimal Bioorthogonal Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Dihydropyrazines from α-Amino Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted dihydropyrazines through the dimerization of α-amino aldehydes. This biomimetic approach offers a concise and efficient route to a class of heterocyclic compounds with significant potential in drug discovery and development. The core of this methodology lies in the in situ generation of α-amino aldehydes from readily available N-protected amino acids, which then spontaneously dimerize to form the dihydropyrazine core. Subsequent oxidation yields the corresponding aromatic pyrazines. This document outlines the synthesis of several pyrazine (B50134) alkaloids, including 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine (B1247806), and actinopolymorphol C, serving as practical examples of this versatile synthetic strategy.
Introduction
Dihydropyrazines and their oxidized counterparts, pyrazines, are prevalent scaffolds in a variety of natural products and pharmaceutically active compounds. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them attractive targets for medicinal chemistry and drug development programs. The synthesis of these heterocyclic systems via the dimerization of α-amino aldehydes is a biomimetic strategy that mimics the proposed biosynthetic pathways of many pyrazine alkaloids.[1][2][3][4][5][6] This approach is advantageous due to its convergency, potential for one-pot procedures, and the use of readily available and chiral amino acids as starting materials.[1][4]
The general synthetic strategy involves three key stages:
-
N-Protection of the starting amino acid: The amino group of the parent amino acid is protected to prevent undesired side reactions. The choice of the protecting group is crucial, with the carboxybenzyl (Cbz) group being particularly effective for this transformation.
-
In situ generation of the α-amino aldehyde: The protected amino acid is reduced to the corresponding aldehyde. This intermediate is typically unstable and is therefore generated and used immediately in the subsequent step.
-
Dimerization and Oxidation: The α-amino aldehyde undergoes spontaneous dimerization to form a this compound intermediate, which is then oxidized to the stable aromatic pyrazine. This can often be achieved in a one-pot reaction, enhancing the efficiency of the overall process.[2][4]
Signaling Pathways and Logical Relationships
The synthesis of 2,5-disubstituted pyrazines from α-amino aldehydes follows a clear and logical reaction pathway. The following diagram illustrates the key transformations involved in this process.
References
- 1. Synthesis and biological activity of chiral dihydropyrazole: potential lead for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Characterization of Dihydropyrazine Radical Cations by ESR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydropyrazine radical cations are paramagnetic species of significant interest in various fields, including organic electronics, catalysis, and as intermediates in biological processes. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and direct technique for the detection and characterization of these radical species.[1][2][3] This application note provides detailed protocols for the generation and subsequent ESR analysis of this compound radical cations, along with a compilation of relevant spectral parameters to aid in their identification and characterization.
ESR spectroscopy provides a wealth of information about the electronic structure of radical cations, including the distribution of the unpaired electron, which is crucial for understanding their reactivity and physical properties.[2][3] The key parameters obtained from an ESR spectrum are the g-value and hyperfine coupling constants (hfccs). The g-value is a characteristic property of the radical, while the hyperfine couplings provide information about the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H) within the molecule.[1]
Experimental Protocols
This section outlines the detailed methodologies for the generation of this compound radical cations and their subsequent analysis by ESR spectroscopy.
I. Generation of this compound Radical Cations
This compound radical cations can be generated through chemical or electrochemical oxidation of the parent this compound molecule.
A. Chemical Oxidation using Iodine
This method is suitable for generating a stable concentration of the radical cation for ESR analysis.[4]
-
Materials:
-
This compound or its substituted derivative
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (CH₃CN)
-
ESR tubes (quartz)
-
Nitrogen gas for degassing
-
-
Procedure:
-
Prepare a stock solution of the this compound derivative (typically 1-5 mM) in the chosen anhydrous solvent.
-
Prepare a stock solution of iodine (typically 0.1-0.2 M) in the same solvent. An iodine concentration greater than approximately 0.2 M is often necessary for the observation of a paramagnetic species.[4]
-
Degas both solutions by bubbling with dry nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can broaden the ESR signal.
-
In an ESR tube, mix the this compound solution with the iodine solution. The exact ratio will depend on the specific derivative and desired radical concentration. A good starting point is a 1:1 volume ratio.
-
The formation of the radical cation is often accompanied by a color change.
-
Seal the ESR tube under a nitrogen atmosphere to prevent re-entry of oxygen.
-
Immediately proceed with the ESR measurement. The stability of the radical cation can vary from minutes to hours depending on the compound and conditions.[4]
-
B. Chemical Oxidation using Nitrosonium Hexafluorophosphate (B91526) (NOPF₆)
This method utilizes a strong oxidizing agent to generate the radical cation.[5]
-
Materials:
-
This compound or its substituted derivative
-
Nitrosonium hexafluorophosphate (NOPF₆)
-
Anhydrous acetonitrile (CH₃CN)
-
ESR tubes (quartz)
-
Nitrogen gas for degassing
-
-
Procedure:
-
Prepare a dilute solution of the this compound derivative (e.g., 1 mM) in anhydrous acetonitrile.
-
In a separate vial, prepare a solution of NOPF₆ in anhydrous acetonitrile. The concentration should be equimolar or in slight excess to the this compound.
-
Degas both solutions with dry nitrogen gas.
-
Carefully add the NOPF₆ solution to the this compound solution while stirring under a nitrogen atmosphere. The byproduct of this reaction is NO gas, which can be removed by gentle bubbling of nitrogen.[5]
-
Transfer the resulting solution containing the radical cation to an ESR tube and seal it.
-
Proceed with the ESR measurement.
-
C. Electrochemical Generation
In-situ electrochemical generation within the ESR cavity allows for the study of transient radical species.
-
Materials:
-
This compound or its substituted derivative
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate, TBAP)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Electrochemical ESR cell
-
Potentiostat
-
-
Procedure:
-
Prepare a solution of the this compound derivative and the supporting electrolyte in the chosen solvent.
-
Degas the solution thoroughly with nitrogen or argon.
-
Assemble the electrochemical ESR cell according to the manufacturer's instructions.
-
Apply a potential slightly higher than the first oxidation potential of the this compound derivative (determined by cyclic voltammetry) to generate the radical cation.
-
Record the ESR spectrum while maintaining the applied potential.
-
II. ESR Spectrometer Setup and Data Acquisition
The following are typical parameters for X-band ESR spectroscopy of organic radicals in solution. These may need to be optimized for specific samples.
-
Spectrometer: X-band ESR spectrometer (operating at ~9.5 GHz).
-
Microwave Frequency: Record the exact microwave frequency for accurate g-value calculation.
-
Microwave Power: Use a low microwave power (e.g., 0.1 - 2 mW) to avoid saturation of the signal. A power saturation study is recommended to determine the optimal power level.
-
Modulation Frequency: 100 kHz is a standard modulation frequency.
-
Modulation Amplitude: Use a modulation amplitude smaller than the narrowest line in the spectrum to avoid signal distortion (e.g., 0.01 - 0.1 G).
-
Magnetic Field Center: Center the magnetic field sweep around the expected g-value of the radical (for organic radicals, this is typically close to the free electron g-value of ~2.0023).
-
Sweep Width: A sweep width of 50-100 G is usually sufficient to observe the entire spectrum of a this compound radical cation.
-
Sweep Time and Time Constant: Adjust these parameters to achieve a good signal-to-noise ratio. Typical values might be a sweep time of 60-120 s and a time constant of 0.1-0.3 s.
-
Temperature: Room temperature is often suitable for stable radicals. For less stable species, measurements can be performed at lower temperatures using a variable temperature accessory.
-
g-Value Calibration: Use a standard with a known g-value (e.g., DPPH, g = 2.0036) for accurate g-value determination.
Data Presentation
The following tables summarize the reported ESR spectral parameters for various this compound radical cations. All hyperfine coupling constants are given in Gauss (G).
Table 1: ESR Parameters for this compound Radical Cation
| Nucleus | Hyperfine Coupling Constant (a) in G | Sign of Coupling Constant | Reference |
| ¹⁴N | Positive | [6] | |
| NH Proton | Negative | [6] |
Table 2: ESR Parameters for Methyl-Substituted this compound Radical Cations
| Compound | Nucleus | Hyperfine Coupling Constant (a) in G | Reference |
| This compound | ¹⁴N | QCNN = 2.62 | [7] |
| NH Proton | QNHH = -33.7 (assuming QCHH = -23.7 G) | [7] | |
| Methyl-substituted pyrazines | C-CH₃ Proton | QMeH = 18.4 (assuming QCHH = -23.7 G) | [7] |
Note: The signs of the hyperfine coupling constants are important for a complete understanding of the electronic structure. Linewidth studies have been employed to determine the signs of the isotropic hyperfine splittings in the this compound cation radical.[6]
Visualizations
The following diagrams illustrate the experimental workflow and a key chemical reaction involved in the characterization of this compound radical cations.
Caption: Experimental workflow for ESR characterization.
Caption: Chemical generation of a this compound radical cation.
Conclusion
ESR spectroscopy is an indispensable tool for the unambiguous identification and detailed electronic characterization of this compound radical cations. The protocols and data presented in this application note provide a solid foundation for researchers to successfully generate and analyze these important paramagnetic intermediates. Careful sample preparation, particularly the exclusion of oxygen, and optimization of ESR spectrometer parameters are critical for obtaining high-quality spectra. The tabulated hyperfine coupling constants serve as a valuable reference for the identification of unknown this compound radical species and for comparison with theoretical calculations.
References
- 1. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of cations on the structure, dynamics and vibrational sum frequency generation spectroscopy of liquid/vapor interfaces of aqueous solutions of monovalent and divalent metal nitrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dihydropyrazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during dihydropyrazine synthesis. Our goal is to help you improve reaction yields and obtain high-purity products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of dihydropyrazines, presented in a question-and-answer format.
Question: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Initial Checks:
-
Purity of Starting Materials: Impurities in your starting materials, such as α-dicarbonyl compounds, 1,2-diamines, or α-hydroxyketones, can lead to the formation of unwanted byproducts and reduce the yield of the desired this compound.[1] Consider purifying your starting materials before use.
-
Reaction Atmosphere: Dihydropyrazines can be sensitive to oxidation, especially at elevated temperatures.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the product.
Reaction Condition Optimization:
-
Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, excessively high temperatures may lead to product degradation or the formation of side products. It is crucial to find the optimal temperature for your specific reaction. For instance, in some syntheses, a moderate increase in temperature can improve the yield, while in others, it may have a negative impact.[3][4]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Conversely, prolonged reaction times can sometimes lead to product degradation.
-
Solvent Choice: The solvent can significantly influence the solubility of reactants and the overall reaction rate. Aprotic polar solvents like ethanol, isopropanol, or dioxane are commonly used.[2] The choice of solvent should be optimized for your specific substrates.
Question: I am observing the formation of significant amounts of byproducts in my reaction. How can I minimize their formation?
Answer: Byproduct formation is a common challenge that directly impacts the yield and purity of your target this compound.
-
Control Stoichiometry: Using the correct molar ratios of your reactants is crucial. An excess of one reactant may not improve the yield and can lead to the formation of side products, complicating the purification process.[5]
-
Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction. For certain reactions, specific catalysts can promote the desired reaction pathway while minimizing side reactions.[4]
-
Incomplete Oxidation/Reduction: Many pyrazine (B50134) syntheses proceed through a this compound intermediate. If the subsequent oxidation to a pyrazine is the goal and is incomplete, you will have a mixture of products.[1] Conversely, if this compound is the target, ensuring the reduction of a pyrazine starting material goes to completion is key.
Frequently Asked Questions (FAQs)
Q1: Can I use crude starting materials for my this compound synthesis?
A1: While it may be tempting to use crude starting materials to save time, it is generally not recommended. Impurities can act as catalysts for side reactions or inhibit the desired reaction, leading to lower yields and difficult purification.[1]
Q2: My this compound product seems to be unstable and decomposes upon standing. What can I do?
A2: Some this compound derivatives are known to be unstable and susceptible to oxidation.[6] It is advisable to store the purified product under an inert atmosphere, at a low temperature, and protected from light. In some cases, immediate use in the next synthetic step is the best approach.
Q3: How critical is the pH of the reaction medium?
A3: The pH can be a critical factor, especially in condensation reactions. The rate of isomerization of 1,4-dihydropyrazines to 1,2- or 1,6-dihydropyrazines can be dependent on the pH.[6] It is important to control and optimize the pH for your specific reaction.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of this compound and related heterocyclic syntheses.
Table 1: Effect of Catalyst Loading on Reaction Yield and Time
| Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |
| 0.5 | 64 | 8 |
| 1.0 | 72 | 5 |
| 1.5 | 78 | 3 |
| 2.0 | 83 | 1.5 |
| 2.5 | 95 | 0.5 |
| 3.0 | 95 | 0.5 |
Data adapted from a study on the synthesis of tetrazole derivatives, illustrating the general principle of catalyst loading optimization.[7]
Table 2: Effect of Temperature on Pyrazine Yield
| Temperature (°C) | Pyrazine Yield (%) |
| 100 | Increased |
| 120 | Optimal |
| 140 | Increased |
| >140 | Degradation Observed |
This table illustrates the general trend of temperature effects on pyrazine synthesis, where an optimal range exists before degradation becomes significant.[4]
Experimental Protocols
Below are detailed methodologies for key experiments in this compound synthesis.
Protocol 1: Synthesis of Dihydropyrazines from α-Hydroxyketones and 1,2-Diamines [7]
This one-pot procedure avoids the isolation of highly reactive 1,2-dicarbonyl intermediates.
Materials:
-
α-Hydroxyketone (1 mmol)
-
1,2-Diamine (1.1 mmol)
-
Manganese Dioxide (MnO2, 5 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
Procedure:
-
To a stirred suspension of MnO2 in anhydrous DCM, add the α-hydroxyketone.
-
After stirring for the time required for the oxidation to complete (monitor by TLC), add the 1,2-diamine.
-
Continue stirring at room temperature until the this compound formation is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the MnO2.
-
Wash the celite pad with DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: One-Pot Synthesis of Pyrazines via this compound Intermediate [8]
This method involves the direct condensation of 1,2-dicarbonyls with 1,2-diamines.
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (2 mmol)
-
1,2-Diamine (e.g., ethylenediamine) (2 mmol)
-
Potassium tert-butoxide (t-BuOK) (catalytic amount, ~0.08 mmol)
-
Aqueous Methanol (B129727) (3 mL)
Procedure:
-
Dissolve the 1,2-dicarbonyl compound in aqueous methanol in a round-bottom flask with stirring.
-
Add the 1,2-diamine to the solution.
-
Add a catalytic amount of t-BuOK.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC). At an early stage, the this compound intermediate can be detected.
-
Evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low this compound Yield
The following diagram outlines a logical workflow for troubleshooting low yields in this compound synthesis.
A logical workflow for troubleshooting low yields.
General Experimental Workflow for this compound Synthesis
This diagram illustrates a typical experimental workflow for the synthesis and purification of this compound derivatives.
A typical workflow for this compound synthesis.
References
- 1. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Preparation of quinoxalines, dihydropyrazines, pyrazines and piperazines using tandem oxidation processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Regioselective Synthesis of Dihydropyrazines
Welcome to the Technical Support Center for the regioselective synthesis of dihydropyrazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective synthesis of dihydropyrazines?
A1: The primary challenge lies in controlling the formation of a specific constitutional isomer when multiple reaction pathways are possible. This is particularly prevalent when using unsymmetrical starting materials, such as an unsymmetrical 1,2-diamine and an unsymmetrical α-dicarbonyl compound. The main issues include the formation of a mixture of regioisomers (e.g., 1,2-, 1,4-, 2,3-, or 2,5-dihydropyrazines), which can be difficult to separate and reduces the yield of the desired product.
Q2: What are the key factors that influence the regioselectivity of dihydropyrazine synthesis?
A2: Several factors can influence the regiochemical outcome of this compound synthesis:
-
Electronic Effects: The electronic properties of substituents on both the diamine and the dicarbonyl compound can direct the initial nucleophilic attack and subsequent cyclization. Electron-donating groups on a pyrazinium salt, for instance, can favor the formation of 1,2-dihydropyrazine isomers over 1,6-isomers due to better stability.[1]
-
Steric Hindrance: Bulky substituents can block certain reaction sites, thereby favoring attack at a less sterically hindered position.
-
Reaction Conditions: Temperature, solvent, pH, and the presence of a catalyst can all significantly impact the regioselectivity of the reaction.
-
Nature of the Starting Materials: The inherent reactivity of the chosen diamine and dicarbonyl compound plays a crucial role.
Q3: What are the common synthetic routes to dihydropyrazines where regioselectivity is a concern?
A3: The most common route is the condensation of a 1,2-diamine with an α-dicarbonyl compound. When either or both of these reactants are unsymmetrical, a mixture of this compound regioisomers can be formed. Another important method is the nucleophilic addition of organometallic reagents (e.g., Grignard reagents) or hydrides to activated pyrazines or pyrazinium salts, which can also lead to different regioisomers.[2]
Troubleshooting Guides
Problem 1: Formation of a Mixture of Regioisomers in Condensation Reactions
Symptoms:
-
NMR and/or GC-MS analysis of the crude product shows the presence of multiple this compound isomers.
-
Difficulty in isolating the desired isomer by standard purification techniques like column chromatography or recrystallization.
Possible Causes:
-
Similar Reactivity of Carbonyl Groups: In an unsymmetrical α-dicarbonyl compound, the two carbonyl groups may have very similar electronic and steric environments, leading to non-selective attack by the diamine.
-
Similar Nucleophilicity of Amino Groups: In an unsymmetrical 1,2-diamine, both nitrogen atoms may have comparable nucleophilicity.
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or pH may not be providing sufficient differentiation in the reaction rates of the competing pathways.
Troubleshooting Steps:
| Solution | Detailed Explanation |
| Modify Reaction Temperature | Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures might be needed to overcome a specific activation barrier leading to the desired product. |
| Vary the Solvent | The polarity and proticity of the solvent can influence the relative reactivity of the nucleophiles and electrophiles. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, water). |
| Adjust the pH | The pH of the reaction medium can alter the nucleophilicity of the diamine. Under acidic conditions, protonation of the more basic nitrogen can occur, directing the reaction towards the other nitrogen. Conversely, basic conditions can enhance the nucleophilicity of both amino groups. A systematic screening of pH is recommended. |
| Utilize a Catalyst | Lewis or Brønsted acid catalysts can selectively activate one carbonyl group over the other. For instance, a Lewis acid might coordinate preferentially to the less sterically hindered carbonyl, making it more electrophilic. |
| Introduce Protecting Groups | Temporarily protecting one of the amino groups in an unsymmetrical diamine can force the initial condensation to occur at the unprotected site. Subsequent deprotection and cyclization would then yield a single regioisomer. |
Troubleshooting Workflow for Regioselectivity in Condensation Reactions
Caption: A decision-making workflow for troubleshooting poor regioselectivity in this compound synthesis.
Problem 2: Poor Regioselectivity in Nucleophilic Addition to Substituted Pyrazinium Salts
Symptoms:
-
Formation of a mixture of 1,2- and 1,6-dihydropyrazine isomers upon reduction or addition of an organometallic reagent to a 3-substituted pyrazinium salt.
Possible Causes:
-
Electronic Nature of the Substituent: The substituent on the pyrazinium ring may not be sufficiently electron-donating or withdrawing to direct the nucleophilic attack to a single position.
-
Nature of the Nucleophile: "Hard" and "soft" nucleophiles can exhibit different regioselectivities.
-
Reaction Temperature: The reaction may not be conducted at the optimal temperature to favor one addition pathway over the other.
Troubleshooting Steps:
| Solution | Detailed Explanation |
| Modify the Ring Substituent | If possible, introduce a stronger electron-donating group on the pyrazinium ring to enhance the stability of the 1,2-dihydropyrazine isomer.[1] |
| Change the Nucleophile/Reducing Agent | Experiment with different Grignard reagents, organolithium compounds, or hydride sources (e.g., NaBH₄, LiAlH₄, n-Bu₃SnH). Their steric bulk and electronic properties can influence the site of attack. The regioselective reduction of 3-substituted N-acylpyrazinium salts with n-Bu₃SnH has been shown to favor 1,2-dihydropyrazines.[1] |
| Optimize the Reaction Temperature | Perform the reaction at a range of temperatures (e.g., from -78°C to room temperature) to determine the optimal conditions for regioselectivity. For example, the addition of Grignard reagents to N-acylpyrazinium salts is often carried out at low temperatures like -41°C.[2] |
Quantitative Data Summary
Table 1: Regioselective Addition of Grignard Reagents to N-Acylpyrazinium Salts [2]
| Entry | Pyrazinium Salt Substituent | Grignard Reagent | Product (1,2-Dihydropyrazine) | Yield (%) |
| 1 | 2-Methoxy | Phenylmagnesium bromide | 2-Methoxy-1-phenyl-1,2-dihydropyrazine derivative | 40 |
| 2 | 2-Benzyloxy | Phenylmagnesium bromide | 2-Benzyloxy-1-phenyl-1,2-dihydropyrazine derivative | 85 |
| 3 | 2-Benzyloxy | Ethylmagnesium bromide | 2-Benzyloxy-1-ethyl-1,2-dihydropyrazine derivative | 75 |
| 4 | 2-Benzyloxy | Benzylmagnesium chloride | 1-Benzyl-2-benzyloxy-1,2-dihydropyrazine derivative | 65 |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Addition of a Grignard Reagent to an N-Acylpyrazinium Salt[2]
-
Preparation of the N-Acylpyrazinium Salt: To a solution of the substituted pyrazine (B50134) (1.0 mmol) in anhydrous dichloromethane (B109758) (DCM, 10 mL) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add the desired acyl chloride (e.g., phenyl chloroformate, 1.1 mmol) dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Grignard Addition: Cool the reaction mixture to -41°C (acetonitrile/dry ice bath).
-
Add the Grignard reagent (1.5 mmol, e.g., in THF or DCM) dropwise to the solution of the N-acylpyrazinium salt.
-
Stir the reaction mixture at -41°C for 35-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 1,2-dihydropyrazine.
Logical Flow of Regioselective Synthesis via Activated Pyrazinium Salt
Caption: Pathway for the regioselective synthesis of 1,2-dihydropyrazines.
This technical support center provides a starting point for addressing challenges in the regioselective synthesis of dihydropyrazines. For more specific issues, it is always recommended to consult the primary literature and consider the specific electronic and steric properties of your substrates.
References
Technical Support Center: Stabilization of Air-Sensitive Dihydropyrazine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stabilization and handling of air-sensitive dihydropyrazine compounds.
Frequently Asked Questions (FAQs)
Q1: What makes this compound compounds air-sensitive?
A1: this compound compounds are susceptible to oxidation by atmospheric oxygen.[1] This can lead to the aromatization of the this compound ring, forming the corresponding pyrazine (B50134) derivative, or cleavage of the pyrazine ring.[1] This degradation can alter the compound's chemical properties, biological activity, and overall stability.
Q2: What are the general best practices for storing air-sensitive this compound compounds?
A2: To ensure the stability of this compound compounds, they should be stored in a cool, dry, and dark place under an inert atmosphere, such as nitrogen or argon.[2] It is recommended to use airtight containers, such as amber vials with septa, to prevent exposure to oxygen, moisture, and light. For long-term storage, keeping the compounds at low temperatures (e.g., in a refrigerator or freezer) can further slow down degradation.
Q3: Can I use antioxidants to stabilize my this compound solution?
A3: While specific studies on the use of antioxidants for dihydropyrazines are limited, the use of general-purpose antioxidants for organic compounds, such as Butylated Hydroxytoluene (BHT), may help prevent oxidation.[3][4] BHT is a radical scavenger that can inhibit autoxidation.[3] However, it is crucial to first determine the compatibility of any antioxidant with your specific this compound compound and experimental conditions, as it could potentially interfere with downstream reactions or assays.[5]
Q4: What is the typical shelf-life of a this compound compound?
A4: The shelf-life of a this compound compound is highly dependent on its specific structure, purity, and storage conditions.[6][7] Due to their inherent instability, it is best to use them as fresh as possible. If stored for an extended period, it is advisable to re-analyze the compound's purity before use. For some organic compounds, a shelf life of 1 to 5 years can be expected under optimal storage conditions (dark, cool, and dry).[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation with this compound compounds.
Observation: Color Change in Solid or Solution
Q5: My this compound solid/solution has changed color (e.g., turned yellow or brown). What does this indicate?
A5: A color change is often a visual indicator of degradation, likely due to oxidation.[6] The formation of the aromatic pyrazine byproduct or other degradation products can result in a change in the compound's absorption of visible light. It is recommended to verify the purity of the compound using an appropriate analytical technique, such as NMR or HPLC, before proceeding with your experiment.
Observation: Unexpected Spectroscopic Data
Q6: My ¹H NMR spectrum shows unexpected peaks, especially in the aromatic region, and the characteristic N-H proton signal is weak or absent. What is the likely cause?
A6: This is a strong indication that your this compound sample has undergone oxidation to the corresponding aromatic pyrazine.[1] The loss of the N-H proton and the appearance of new signals in the aromatic region (typically between δ 7.0-8.5 ppm) are classic signs of aromatization.[1]
Q7: My mass spectrum shows a peak that is 2 mass units lower than the expected molecular ion peak for my this compound. What does this signify?
A7: A peak at [M-2]⁺ is a clear indicator of the presence of the oxidized pyrazine derivative.[1] The aromatization of the this compound ring involves the loss of two hydrogen atoms, resulting in a molecular weight that is two units less than the parent compound.[1]
Observation: Inconsistent Experimental Results
Q8: I am getting inconsistent results in my biological assays using a this compound compound. What could be the problem?
A8: Inconsistent results can stem from the degradation of your this compound stock solution. If the solution is not prepared fresh or stored properly under an inert atmosphere, the concentration of the active this compound can decrease over time, leading to variability in your experimental outcomes. It is recommended to prepare fresh solutions for each experiment or to validate the stability of your stock solution under your storage conditions.
Data Presentation
Quantitative Stability of a this compound Analogue
| Compound | Solvent | Temperature (°C) | Light Exposure | Degradation Rate Constant (k) (min⁻¹) | Reference |
| Nimodipine | Acetonitrile/Water | Room Temp | Xenon Lamp | 0.015 | [9] |
| Felodipine | Acetonitrile/Water | Room Temp | Xenon Lamp | 0.008 | [9] |
| Nifedipine | Acetonitrile/Water | Room Temp | Xenon Lamp | 0.012 | [9] |
Note: This data is for 1,4-dihydropyridine (B1200194) derivatives and should be used as a general guide. The actual stability of a specific this compound compound should be determined experimentally.
Experimental Protocols
Protocol 1: Handling and Dispensing an Air-Sensitive this compound Solid
This protocol describes the safe handling of a powdered this compound compound using a glove box or Schlenk line.
Materials:
-
This compound compound in a sealed container
-
Glove box or Schlenk line with an inert gas supply (Argon or Nitrogen)
-
Spatula
-
Weighing paper or boat
-
Tared vial for the compound
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation:
-
Ensure the glove box has a low oxygen and moisture atmosphere (<10 ppm).
-
If using a Schlenk line, ensure all glassware is dry and has been purged with an inert gas.
-
-
Introducing Materials into the Glove Box:
-
Place the sealed container of the this compound, spatula, weighing paper/boat, and tared vial into the antechamber of the glove box.
-
Evacuate and refill the antechamber with inert gas at least three times.
-
-
Handling inside the Glove Box:
-
Move the materials into the main chamber of the glove box.
-
Carefully open the container of the this compound.
-
Using a clean spatula, weigh the desired amount of the compound onto the weighing paper/boat.
-
Transfer the weighed solid into the tared vial.
-
Securely cap the vial.
-
-
Removal from Glove Box:
-
Place the sealed vial back into the antechamber.
-
Bring the antechamber to atmospheric pressure before opening.
-
-
Using a Schlenk Line (Alternative):
-
If a glove box is not available, the compound can be handled under a positive pressure of inert gas using a Schlenk line and appropriate glassware.[10]
-
Protocol 2: Preparation of a this compound Stock Solution
This protocol outlines the preparation of a stock solution of a this compound compound for experimental use.
Materials:
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Weighed this compound solid in a sealed vial
-
Degassed solvent (see protocol below)
-
Airtight syringe and needle
-
Volumetric flask with a septum
Procedure:
-
Solvent Degassing:
-
Degas the required volume of solvent by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
-
Solution Preparation:
-
Take the sealed vial containing the weighed this compound.
-
Using an airtight syringe, draw the desired volume of the degassed solvent.
-
Pierce the septum of the vial with the needle and slowly add the solvent to dissolve the solid.
-
If necessary, gently swirl the vial to ensure complete dissolution.
-
-
Storage:
-
Store the stock solution under an inert atmosphere in a sealed container, protected from light and at a low temperature.
-
For immediate use, keep the vial under a positive pressure of inert gas.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CAMKK2 impairs autophagy and castration-resistant prostate cancer via suppression of AMPK-ULK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. Kinetics of the Rapid Oxidation of Hydrazine by Iodine in Aqueous Solution – Oriental Journal of Chemistry [orientjchem.org]
- 8. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multivariate Approaches in Quantitative Structure-Property Relationships Study for the Photostability Assessment of 1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Solubility of Dihydropyrazine Derivatives In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of dihydropyrazine derivatives in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such low solubility in aqueous buffers?
A1: this compound derivatives, like many heterocyclic organic molecules, are often hydrophobic. Their molecular structure can lead to strong crystal lattice energy, making it difficult for water molecules to surround and dissolve them. This inherent lipophilicity is a primary reason for their poor aqueous solubility.
Q2: What is the first step I should take when I encounter solubility issues with a new this compound derivative?
A2: The initial and most common step is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1] This stock can then be diluted into your aqueous assay buffer. However, it's crucial to be aware of the potential for the compound to precipitate upon dilution.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my cell culture media or assay buffer. What can I do?
A3: This is a common problem known as "crashing out." Several strategies can mitigate this:
-
Optimize Final DMSO Concentration: Determine the highest percentage of DMSO your in vitro system can tolerate without affecting the experimental results (typically ≤1% for cell-based assays). Adjust your stock concentration to ensure the final DMSO concentration remains within this limit.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a small percentage of a water-miscible organic co-solvent, such as ethanol.
-
Employ Solubilizing Agents: Surfactants or cyclodextrins can be included in the final assay buffer to help keep the compound in solution.
Q4: Are there alternatives to DMSO for creating stock solutions?
A4: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used.[1] The choice of solvent will depend on the specific properties of your this compound derivative and the tolerance of your experimental system.
Troubleshooting Guides
Issue 1: Compound Precipitation During Serial Dilutions
Problem: The this compound derivative precipitates in the intermediate or final dilution steps, leading to inaccurate concentrations and unreliable assay results.
Troubleshooting Steps:
-
Reduce the Dilution Factor: Instead of large, single-step dilutions, perform a series of smaller, sequential dilutions.
-
Incorporate a Surfactant: Add a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your dilution buffer. These agents form micelles that can encapsulate the hydrophobic compound, preventing precipitation.[2][3][4]
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Utilize Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin or methyl-β-cyclodextrin, have a hydrophobic inner cavity and a hydrophilic exterior.[5] They can form inclusion complexes with your compound, significantly increasing its aqueous solubility.[5]
Issue 2: Inconsistent or Non-Reproducible Assay Results
Problem: Identical experimental setups yield variable results, potentially due to inconsistent compound solubility and concentration.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding your compound to the assay plate, carefully inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Pre-warm Solutions: Gently warming your assay buffer and compound stock solution before dilution can sometimes improve solubility. Ensure the temperature is compatible with your biological system.
-
Sonication: After dilution, briefly sonicate the solution in a water bath to help dissolve any small, non-visible precipitates.
-
Confirm Solubilization Method Compatibility: Ensure that the chosen solubilizing agent (co-solvent, surfactant, or cyclodextrin) does not interfere with your assay. Run appropriate vehicle controls.
Data Presentation: Solubility of Dihydropyridine Model Compound (Nifedipine)
The following tables provide quantitative solubility data for nifedipine, a well-known dihydropyridine, which can serve as a useful reference for understanding the solubility behavior of structurally related this compound derivatives.
Table 1: Solubility of Nifedipine in Organic Solvents [1]
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | 30 |
| Dimethylformamide (DMF) | 30 |
| Ethanol | 3 |
Table 2: Solubility of Nifedipine in Ethanol/Water Co-solvent Mixtures at 298.2 K (25°C)
| Mass Fraction of Ethanol | Mole Fraction of Nifedipine (x 10^5) |
| 0.0 | 0.08 |
| 0.1 | 0.25 |
| 0.2 | 0.80 |
| 0.3 | 2.51 |
| 0.4 | 7.94 |
| 0.5 | 25.1 |
| 0.6 | 79.4 |
| 0.7 | 251 |
| 0.8 | 794 |
| 0.9 | 1580 |
| 1.0 | 1260 |
Data adapted from Sardari, F., & Jouyban, A. (2013). Solubility of Nifedipine in Ethanol + Water and Propylene Glycol + Water Mixtures at 293.2 to 313.2 K. Industrial & Engineering Chemistry Research, 52(41), 14353–14358.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System (DMSO/Aqueous Buffer)
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Prepare a High-Concentration Stock Solution: Dissolve the this compound derivative in 100% DMSO to create a stock solution of 10-50 mM.
-
Determine Maximum Tolerable DMSO Concentration: Before the main experiment, perform a dose-response curve with DMSO alone on your cells or in your assay to determine the highest concentration that does not cause toxicity or interfere with the assay readout. This is typically between 0.1% and 1% (v/v).
-
Calculate Dilutions: Calculate the necessary dilutions to achieve your final desired compound concentrations, ensuring the final DMSO concentration does not exceed the predetermined limit.
-
Perform Serial Dilutions: If necessary, perform serial dilutions of the DMSO stock in your aqueous assay buffer. Add the diluted compound to your assay plate.
-
Mix Thoroughly: Gently mix the contents of the wells after adding the compound.
Protocol 2: Solubilization using Surfactants (Tween® 20 or Triton™ X-100)
-
Prepare a Surfactant Stock Solution: Prepare a 10% (v/v) stock solution of either Tween® 20 or Triton™ X-100 in your aqueous assay buffer.
-
Determine Optimal Surfactant Concentration: Test a range of final surfactant concentrations (e.g., 0.01% to 0.1%) in your assay to find the lowest effective concentration that maintains compound solubility without adversely affecting the assay.
-
Prepare Assay Buffer with Surfactant: Add the appropriate amount of the surfactant stock solution to your assay buffer to achieve the desired final concentration.
-
Prepare Compound Stock in DMSO: Dissolve the this compound derivative in 100% DMSO.
-
Dilute Compound into Surfactant-Containing Buffer: Dilute the DMSO stock directly into the assay buffer containing the surfactant.
Protocol 3: Solubilization using Methyl-β-Cyclodextrin (MβCD)
-
Prepare a MβCD Stock Solution: Dissolve methyl-β-cyclodextrin in your aqueous assay buffer to create a stock solution (e.g., 100 mM).
-
Determine Optimal MβCD Concentration: Test a range of final MβCD concentrations (e.g., 1 mM to 10 mM) to find the most effective concentration for solubilizing your compound without interfering with the assay.
-
Complexation of the this compound Derivative:
-
Prepare a solution of your this compound derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the compound solution to the MβCD solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
-
Use in Assay: Use the resulting aqueous solution of the compound-MβCD complex for your in vitro experiments.
Visualizations
Caption: A logical workflow for overcoming the low solubility of this compound derivatives.
Caption: The EGFR/PI3K/AKT/mTOR signaling pathway, a common target for this compound derivatives.
References
"troubleshooting byproduct formation in dihydropyrazine reactions"
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during dihydropyrazine synthesis, with a focus on troubleshooting and avoiding the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during this compound synthesis in a question-and-answer format, offering practical advice and solutions.
Issue 1: Low Yield of this compound and Presence of Aromatic Pyrazine (B50134) Byproduct
Q: My reaction is yielding a significant amount of the corresponding pyrazine, reducing the yield of my desired this compound. What is causing this, and how can I prevent it?
A: The formation of a pyrazine byproduct is most commonly due to the oxidation of the this compound intermediate.[1] Dihydropyrazines can be sensitive to atmospheric oxygen, and this oxidation can be accelerated by factors such as elevated temperatures, prolonged reaction times, and the choice of solvent.[2][3]
Troubleshooting Steps:
-
Inert Atmosphere: The most critical step is to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[4]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize oxidation.[4]
-
Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor oxidation.[5]
-
Solvent Choice: The polarity of the solvent can influence the rate of oxidation.[2] Experiment with different solvents to find one that minimizes this side reaction.
Issue 2: Formation of Isomeric this compound Byproducts
Q: I am observing the formation of multiple this compound isomers (e.g., 1,2- or 1,6-dihydropyrazines) in my reaction, which is complicating purification. Why is this happening and how can I improve the selectivity?
A: The formation of various this compound isomers can occur, particularly the rearrangement of the initial 1,4-dihydropyrazine (B12976148) to more stable 1,2- or 1,6-dihydro isomers.[3] This isomerization can be influenced by the solvent and pH of the reaction medium.[3]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can be critical in controlling the equilibrium between different isomers. For example, in some cases, a specific solvent can drive the equilibrium towards a single isomer.[3]
-
pH Control: The pH of the reaction mixture can influence the rate of isomerization. Buffering the reaction may help in maintaining a pH that favors the desired isomer.
-
Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of isomerization to the thermodynamically more stable, but undesired, products.
Issue 3: Incomplete Reaction and Unreacted Starting Materials
Q: My reaction is not going to completion, and I am left with a significant amount of unreacted starting materials along with my product. How can I improve the conversion?
A: Incomplete reactions can be due to several factors, including suboptimal reaction conditions, poor quality of reagents, or insufficient reaction time.[1][5]
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as α-amino ketones or diamines, as impurities can inhibit the reaction.[1]
-
Reaction Conditions:
-
Reaction Time: Extend the reaction time and monitor the progress by TLC to determine if the reaction is simply slow.[5]
-
Stirring: Ensure efficient stirring, as poor mixing can lead to localized concentration gradients and incomplete reactions.[5]
Issue 4: Formation of Aldehyde or Diol Byproducts from Ring Cleavage
Q: I have identified byproducts that appear to be the result of the cleavage of the this compound ring, such as aldehydes or diols. What causes this degradation?
A: The cleavage of the this compound ring can occur under certain oxidative conditions, particularly in the presence of dioxygen.[2][6] The reaction can proceed through a hydroperoxide intermediate, which can then fragment to form ring-opened products like aldehydes or be converted to diols.[2][6] The solvent environment can significantly influence the product ratio of this side reaction.[2]
Troubleshooting Steps:
-
Strict Exclusion of Oxygen: As with preventing pyrazine formation, working under a rigorously inert atmosphere is crucial.
-
Solvent Effects: Be aware that the solvent can play a significant role in the pathway of dioxygen oxidation.[2] If ring-cleavage products are observed, consider changing the solvent.
-
Avoid Harsh Conditions: High temperatures and the presence of strong acids or bases can promote degradation pathways.
Data Presentation
Table 1: Effect of Reaction Conditions on Byproduct Formation in a Model this compound Synthesis
| Parameter | Condition A | Condition B | Predominant Byproduct(s) |
| Atmosphere | Air | Nitrogen | Pyrazine |
| Temperature | 80 °C | 25 °C | Pyrazine, Degradation Products |
| Solvent | Acetonitrile | Toluene | Aldehyde (from ring cleavage)[2] |
| Reaction Time | 24 hours | 6 hours | Pyrazine, Isomers |
Note: This table is a generalized summary based on common observations in this compound chemistry. Specific outcomes will vary depending on the substrates and detailed reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation in this compound Synthesis
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reagent Preparation: Use freshly purified or high-purity starting materials.[1] Degas all solvents by bubbling nitrogen or argon through them for at least 30 minutes or by using a freeze-pump-thaw technique.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon. Use septa and cannulation techniques for the transfer of reagents.
-
Reaction Execution:
-
Dissolve the starting materials in the degassed solvent in the reaction flask.
-
Maintain a gentle flow of inert gas throughout the reaction.
-
Control the reaction temperature using an appropriate bath (e.g., ice bath, water bath, or oil bath).
-
Stir the reaction mixture vigorously.[5]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC using samples withdrawn via syringe under an inert atmosphere.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform the work-up and purification steps as quickly as possible to minimize exposure to air.
-
Protocol 2: Purification of this compound from Pyrazine Byproduct
-
Crude Product Preparation: After the reaction work-up, concentrate the crude product under reduced pressure.
-
Column Chromatography:
-
Prepare a silica (B1680970) gel column using a non-polar solvent system (e.g., hexane/ethyl acetate).
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing solvent polarity. The less polar this compound will typically elute before the more polar pyrazine.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
-
Recrystallization:
-
If column chromatography does not provide sufficient purity, recrystallization can be attempted.
-
Choose a solvent system in which the this compound has good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Dissolve the impure product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to induce crystallization of the pure this compound.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Visualizations
Caption: Common byproduct formation pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting this compound reactions.
References
Technical Support Center: Optimization of Dihydropyrazine Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dihydropyrazines. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of dihydropyrazines in a question-and-answer format.
Question: My reaction is resulting in a low yield of the desired dihydropyrazine. What are the common causes and how can I improve it?
Answer: Low yields in this compound synthesis can be attributed to several factors. Here are some common culprits and potential solutions:
-
Suboptimal Reaction Conditions: The condensation reaction to form dihydropyrazines is often sensitive to reaction parameters.[1] Harsh conditions can lead to product degradation.[2]
-
Troubleshooting: Systematically optimize the temperature, reaction time, and solvent. For instance, some protocols achieve high yields at room temperature using a catalyst like potassium tert-butoxide in aqueous methanol (B129727).[2]
-
-
Purity of Starting Materials: Impurities in your starting materials, such as 1,2-diketones and 1,2-diamines, can lead to unwanted side reactions and the formation of byproducts, ultimately lowering the yield of the desired product.[1][2]
-
Troubleshooting: Ensure the purity of your starting materials. Consider purification techniques like recrystallization or chromatography before use.[2]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Oxidation of the this compound: Dihydropyrazines can be sensitive to air oxidation, leading to the formation of the corresponding pyrazine (B50134) as a byproduct.
-
Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the target molecule is the this compound itself.[3]
-
Question: I am observing the formation of unexpected byproducts in my reaction. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common issue. Here are some potential side reactions and strategies to mitigate them:
-
Over-oxidation to Pyrazine: The this compound intermediate is susceptible to oxidation, which converts it to the aromatic pyrazine.[1] This is often the most common "byproduct."
-
Side Reactions from Impurities: As mentioned, impurities in starting materials can lead to a variety of side products.[1][2]
-
Troubleshooting: Purify all reactants before use.[2]
-
-
Ring-Opened Byproducts: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the degradation of the this compound ring.[3] In some cases, the hydroperoxide intermediate can undergo fragmentation to form aldehydes.[5]
-
Formation of Isomers: Depending on the substitution pattern of your reactants, the formation of constitutional isomers may be possible.
-
Troubleshooting: The choice of catalyst and reaction conditions can sometimes influence regioselectivity.[6] Careful analysis of the product mixture using techniques like NMR will be necessary to identify and quantify the different isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: The most straightforward and classical route involves the direct condensation of a 1,2-diketone with a 1,2-diamine.[2] Variations include the self-condensation of α-amino ketones.[1]
Q2: How can I monitor the progress of my this compound formation reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the appearance of the product spot.
Q3: My this compound is unstable and readily oxidizes to the corresponding pyrazine. How can I handle and store it?
A3: If your this compound is prone to oxidation, it is best to handle it under an inert atmosphere (e.g., in a glovebox). For storage, keeping it in a sealed container under nitrogen or argon at a low temperature is recommended.
Q4: What purification techniques are suitable for dihydropyrazines?
A4: Column chromatography on silica (B1680970) gel is a common method for purifying dihydropyrazines.[2] The choice of eluent will depend on the polarity of your specific compound, but mixtures of petroleum ether and ethyl acetate (B1210297) are often used.[2] Recrystallization can also be an effective purification method if a suitable solvent is found.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for Dihydropyridine Synthesis (Illustrative Example)
| Entry | Solvent | Catalyst (mg) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H₂O | 5 | 80 | 60 | 65 |
| 2 | EtOH | 5 | 80 | 50 | 80 |
| 3 | CH₃CN | 5 | 80 | 55 | 70 |
| 4 | Solvent-free | 5 | 80 | 40 | 85 |
| 5 | Solvent-free | 10 | 80 | 25 | 90 |
| 6 | Solvent-free | 10 | 100 | 15 | 96 |
| 7 | Solvent-free | 10 | 60 | 35 | 82 |
| 8 | Solvent-free | 15 | 100 | 15 | 96 |
This table is an illustrative example based on data for a related heterocyclic synthesis and demonstrates how reaction parameters can be systematically varied to optimize the yield. A similar approach can be applied to this compound synthesis.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,4-Dihydropyrazine Derivatives
This protocol is adapted from a greener approach to pyrazine synthesis, where the this compound is an intermediate.[2]
Materials:
-
1,2-diketone (e.g., benzil) (2 mmol)
-
1,2-diamine (e.g., ethylene (B1197577) diamine) (2 mmol)
-
Aqueous methanol (3 mL)
-
Potassium tert-butoxide (t-BuOK) (catalytic amount, ~10 mg or 0.08 mmol)
-
Magnetic stirrer and stir bar
-
Round bottom flask (50 mL)
-
Silica gel for chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
In a 50 mL round bottom flask, dissolve 2 mmol of the 1,2-diketone in 3 mL of aqueous methanol.
-
Stir the solution with a magnetic stirrer until it is homogeneous.
-
To this solution, add 2 mmol of the 1,2-diamine and a catalytic amount of potassium tert-butoxide (t-BuOK).
-
Continue stirring at room temperature. Monitor the reaction's progress by TLC until completion. The this compound is formed as an intermediate.
-
To isolate the this compound, care must be taken to avoid oxidation. It is advisable to work up the reaction under an inert atmosphere if the this compound is the target.
-
Evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., varying proportions of petroleum ether and ethyl acetate) to isolate the this compound.
Visualizations
References
"side reactions in the aromatization of dihydropyrazines to pyrazines"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding side reactions encountered during the experimental aromatization of dihydropyrazines to pyrazines.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of pyrazines from dihydropyrazine precursors.
Synthesis Troubleshooting
Question 1: My pyrazine (B50134) synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in pyrazine synthesis can stem from several factors. Here are some common culprits and potential solutions:
-
Incomplete Oxidation of the this compound Intermediate: Many pyrazine syntheses proceed through a this compound intermediate that must be oxidized to the aromatic pyrazine.[1] If this oxidation step is incomplete, your final product will be a mixture, thus lowering the yield of the desired pyrazine.[1]
-
Solution: Ensure you are using an appropriate oxidizing agent and that your reaction conditions (temperature, reaction time) are optimized for the specific substrates. Common oxidizing agents include copper(II) sulfate (B86663), manganese dioxide (MnO₂), or even air.[2]
-
-
Suboptimal Reaction Conditions: The initial condensation to form the this compound and the subsequent aromatization are sensitive to reaction conditions.[1]
-
Solution: Optimize the temperature, pressure, and reaction time for your specific substrates. Excessively high temperatures can lead to the degradation of pyrazines. For instance, in reactions catalyzed by copper-chromite, temperatures exceeding 450°C can cause the pyrazine ring to break down.[3]
-
-
Purity of Starting Materials: The purity of your starting materials, such as α-dicarbonyls and 1,2-diamines, is crucial.[1] Impurities can lead to unwanted side reactions and the formation of byproducts.[1]
-
Solution: Purify your starting materials before use through distillation, recrystallization, or chromatography.
-
-
Side Reactions: The formation of byproducts is a common issue that can significantly lower the yield of the desired product.[1] Common side reactions include N-oxidation, ring cleavage, and the formation of other heterocyclic systems like imidazoles.[2][4]
-
Solution: Refer to the specific troubleshooting guides below for minimizing common side products.
-
Question 2: I am observing unexpected byproducts in my reaction. How can I identify and minimize them?
Answer: The formation of byproducts is a frequent challenge. The nature of the byproduct can often give clues as to what is going wrong in your reaction.
-
Formation of Imidazole (B134444) Derivatives: Especially in Maillard-type reactions or syntheses involving ammonia, imidazole derivatives can be significant impurities.[3] The formation of imidazoles can occur when α-dicarbonyl compounds react with an aldehyde and ammonia, which may be present as a reagent or formed in situ.[4][5]
-
Minimization Strategy: Tightly control the stoichiometry of your reactants. During workup, using a less polar solvent like hexane (B92381) for liquid-liquid extraction can help prevent the co-extraction of more polar imidazole byproducts.[1]
-
-
Formation of Pyrazine N-oxides: The pyrazine ring nitrogen atoms are susceptible to oxidation, especially with strong oxidizing agents like peracids (e.g., m-CPBA, trifluoroperacetic acid).[6] This leads to the formation of pyrazine N-oxides or N,N'-dioxides.
-
Ring Cleavage Products (e.g., Aldehydes): Over-oxidation or reaction with certain oxygen species can lead to the cleavage of the pyrazine or this compound ring, often forming aldehydes.[2][8] The solvent can play a significant role; for example, oxidation in acetonitrile (B52724) has been shown to favor the formation of an aldehyde byproduct from a stable 1,4-dihydropyrazine.[2][8]
-
Minimization Strategy: Carefully select your solvent and oxidizing agent. If ring cleavage is observed, consider using a less polar, aprotic solvent and a milder oxidant. Monitoring the reaction closely and stopping it as soon as the starting material is consumed can prevent over-oxidation.
-
Purification Troubleshooting
Question 3: I am having difficulty separating my desired pyrazine from byproducts. What purification strategies are effective?
Answer: The choice of purification method depends on the properties of your pyrazine and the impurities present.
-
Distillation: This is effective for separating volatile pyrazines from non-volatile impurities like imidazoles.[1] However, it may not be suitable for separating pyrazines with similar boiling points.[1]
-
Column Chromatography: Silica (B1680970) gel chromatography is a versatile method for purifying pyrazines. A non-polar eluent system (e.g., hexane/ethyl acetate) can be used to separate the less polar pyrazine from more polar impurities like imidazoles.[1]
-
Recrystallization: This is an excellent technique for obtaining highly pure solid pyrazines.
-
Common Pitfalls & Solutions:
-
Solvent Choice: The ideal solvent should dissolve the pyrazine well at high temperatures but poorly at low temperatures.[1]
-
Cooling Rate: Avoid rapid "shock cooling," which can cause the product to precipitate as an impure amorphous solid.[1] Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[1]
-
-
Quantitative Data on Aromatization and Side Reactions
The yield of the desired pyrazine and the formation of byproducts are highly dependent on the chosen reaction conditions. The following tables summarize the impact of different oxidizing agents and solvents on the outcome of dihydropyridine (B1217469) aromatization, which serves as a close model for this compound systems.
Table 1: Comparison of Oxidizing Agents in the Aromatization of a 1,4-Dihydropyridine (B1200194) Model System
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyritic Ash | Acetonitrile | Reflux | 4 | 70-90 | [7] |
| MnO₂ | Dichloromethane | Reflux | 2 | 95 | [7] |
| DDQ | Dichloromethane | Room Temp | 0.5 | 92 | [9] |
| Iodine | Acetonitrile | Reflux | 3 | 85 | [7] |
| Nitric Acid | Ethanol | Reflux | 1 | 90 | [7] |
Note: Data is for 1,4-dihydropyridine model systems, which are structurally similar to dihydropyrazines and their aromatization is a comparable process.
Table 2: Influence of Solvent on the Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine
| Solvent | Major Product | Minor Product(s) | Reference |
| Acetonitrile | Aldehyde (from ring cleavage) | - | [2][8] |
| Acetic Acid/Water | Diol | Radical Cation | [2][8] |
| Trifluoroacetic Acid | Radical Cation | - | [2][8] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Aromatization of Dihydropyrazines using Manganese Dioxide (MnO₂)
This protocol describes a mild and efficient method for the aromatization of dihydropyrazines, which is less likely to cause over-oxidation or N-oxide formation compared to stronger oxidants.
Materials:
-
Substituted this compound
-
Activated Manganese Dioxide (MnO₂) (approx. 5-10 equivalents)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite or silica gel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound (1 equivalent) in anhydrous DCM or CHCl₃ in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add activated MnO₂ (5-10 equivalents) to the solution. The MnO₂ should be a fine, dry powder.
-
Stir the mixture vigorously at room temperature or heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite or silica gel to remove the MnO₂ and manganese salts. Wash the filter cake thoroughly with DCM or CHCl₃.
-
Combine the filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude pyrazine product.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Aromatization of Dihydropyrazines by Air Oxidation
For some dihydropyrazines, especially those with electron-donating substituents, simple exposure to air can be sufficient for aromatization. This is the mildest method and avoids the use of potentially reactive oxidizing agents.
Materials:
-
Substituted this compound
-
Suitable solvent (e.g., ethanol, methanol, or chloroform)
Procedure:
-
Dissolve the crude this compound intermediate in a suitable solvent in an open beaker or a flask that is not sealed.
-
Stir the solution at room temperature, ensuring good exposure to the air. In some cases, bubbling air through the solution via a needle can accelerate the process.
-
Monitor the formation of the aromatic pyrazine by TLC, GC-MS, or LC-MS. This process can take several hours to days depending on the substrate.
-
Once the aromatization is complete, remove the solvent under reduced pressure.
-
Purify the resulting pyrazine using standard techniques such as column chromatography or recrystallization.
Visualizations
Reaction Pathways
The following diagrams illustrate the desired aromatization pathway and common competing side reactions.
Caption: Key reaction pathways in the oxidation of dihydropyrazines.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during this compound aromatization.
Caption: Troubleshooting logic for this compound aromatization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-Catalyzed Reactions Employing MnO2 as a Stoichiometric Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazine Purification Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazines and their derivatives.
Troubleshooting Guides
This section provides practical advice in a question-and-answer format to address specific issues you may encounter during your experiments.
Issue 1: Low Recovery After Column Chromatography
-
Question: I'm losing a significant amount of my pyrazine (B50134) compound during silica (B1680970) gel column chromatography. What are the possible causes and solutions?
-
Answer: Low recovery of pyrazine compounds from silica gel chromatography can be attributed to several factors:
-
Compound Instability: Basic pyrazines can interact strongly with the acidic silanol (B1196071) groups on the silica surface, sometimes leading to degradation.[1][2]
-
Solution: To mitigate this, you can "neutralize" the silica by adding a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonia, to your mobile phase.[2]
-
-
Irreversible Adsorption: The polarity of your pyrazine might cause it to bind too strongly to the silica gel, making it difficult to elute.
-
Solution: Consider switching to a less polar mobile phase or using a different stationary phase altogether. Alumina (B75360) can be a good alternative for nitrogen-containing compounds. For more challenging separations, reversed-phase chromatography (e.g., C18 silica) may be necessary.[1]
-
-
Improper Solvent System: If the polarity of your eluent is too low, your compound may not move off the column. Conversely, if it's too high, it may elute too quickly with impurities.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for your target compound.[1]
-
-
Issue 2: Co-elution of Pyrazine Isomers or Structurally Similar Impurities
-
Question: My HPLC or flash chromatography is not separating my desired pyrazine from a closely related impurity or isomer. How can I improve the resolution?
-
Answer: Co-elution is a common problem when dealing with structurally similar pyrazines.[3] Here are several strategies to improve separation:
-
Optimize Mobile Phase:
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can significantly improve the separation of compounds with similar retention factors.[4]
-
Mobile Phase pH Adjustment (for HPLC): For ionizable pyrazines, adjusting the pH of the mobile phase can alter their retention characteristics. Adding a small amount of an acid (like formic acid or trifluoroacetic acid) or a base can improve peak shape and resolution.[5]
-
-
Change Stationary Phase:
-
High-Surface-Area Silica: For flash chromatography, using a silica gel with a higher surface area (>700 m²/g) can increase compound retention and loading capacity, leading to better separation.[6]
-
Alternative Sorbents: If normal-phase silica is not effective, consider using reversed-phase C18 silica or other specialized columns.[4][7]
-
-
Confirm Co-elution: Before extensive optimization, confirm that you indeed have a co-elution issue. Signs of this include asymmetrical peaks (shoulders or tailing) in your chromatogram.[3] If using a Diode Array Detector (DAD) with HPLC, a peak purity analysis can confirm the presence of multiple components.[3]
-
Issue 3: Inefficient Removal of Polar Impurities (e.g., Imidazoles)
-
Question: My purified pyrazine is contaminated with polar impurities like 4-methyl imidazole (B134444). How can I effectively remove them?
-
Answer: Imidazole byproducts are common in certain pyrazine syntheses.[8][9][10] Here are effective removal strategies:
-
Liquid-Liquid Extraction (LLE) with a Non-Polar Solvent: Hexane (B92381) is a good choice for selectively extracting less polar pyrazines while leaving more polar imidazoles in the aqueous phase.[4][8][9][10] More polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate (B1210297) may co-extract these impurities.[4][9][10]
-
Silica Gel Column Chromatography: If you have already extracted your product with a more polar solvent, you can pass the organic extract through a short column of silica gel. The silica will retain the polar imidazole impurities, allowing the pyrazine to be eluted.[7][9][10]
-
Distillation: For volatile pyrazines, distillation can be an effective method to separate them from non-volatile impurities like imidazoles.[4][7][10]
-
Issue 4: Problems with Recrystallization
-
Question: I am having trouble purifying my solid pyrazine derivative by recrystallization. What are some common pitfalls?
-
Answer: Recrystallization is a powerful technique but requires careful execution.[7] Common issues include:
-
Incorrect Solvent Choice: The ideal solvent should dissolve your pyrazine well at high temperatures but poorly at low temperatures.[7] Experiment with different solvents or solvent pairs (e.g., ethanol-water, ethyl acetate-cyclohexane) to find the optimal conditions.[4]
-
Cooling Rate is Too Fast: Rapidly cooling the solution ("shock cooling") can cause the product to precipitate as an impure amorphous solid instead of forming pure crystals.[7][11] Allow the solution to cool slowly and undisturbed.[7]
-
Using Too Much Solvent: This will prevent the solution from becoming saturated upon cooling, resulting in low or no crystal yield.[7] Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Oiling Out: If the pyrazine separates as a liquid instead of a solid, it may be due to a low melting point or high solubility in the chosen solvent. This can sometimes be resolved by using a different solvent system.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common types of impurities found in crude pyrazine products?
-
A1: Impurities in pyrazine synthesis can originate from starting materials, side reactions, or degradation. Common impurities include unreacted starting materials, byproducts from the synthesis (such as imidazoles or Strecker aldehydes), and inorganic salts from workup procedures.[8][12][13]
-
Q2: When is distillation a suitable purification method for pyrazines?
-
A2: Distillation is effective for separating volatile pyrazines from non-volatile impurities.[4][7] This technique is particularly useful for removing byproducts like imidazoles that have significantly lower volatility.[4][10] However, it may not be effective for separating pyrazines with similar boiling points.[7]
-
Q3: Can acid-base extraction be used to purify pyrazines?
-
A3: Yes, acid-base extraction can be a useful technique, especially for separating pyrazines from non-basic or acidic impurities. Since pyrazines are weakly basic, they can be protonated and extracted into an aqueous acidic phase, leaving neutral organic impurities in the organic phase. The aqueous phase can then be neutralized and the pyrazine back-extracted into an organic solvent.
-
Q4: My pyrazine compound is a liquid. What are the best purification strategies?
-
A4: For liquid pyrazines, the most common and effective purification techniques are:
-
Distillation: If the pyrazine is volatile and thermally stable, distillation (simple, fractional, or vacuum) is often the method of choice.
-
Column Chromatography: Flash chromatography on silica gel or alumina is a versatile method for purifying liquid pyrazines from a wide range of impurities.[6]
-
-
Q5: How can I monitor the purity of my pyrazine during and after purification?
-
A5: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful method for determining the purity of pyrazine derivatives and identifying impurities.[5][12]
-
Gas Chromatography (GC): For volatile pyrazines, GC, often coupled with mass spectrometry (GC-MS), is an excellent technique for purity analysis.[3]
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction and the separation during column chromatography.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
-
Data Presentation
Table 1: Comparison of Common Pyrazine Purification Techniques
| Purification Technique | Common Application | Advantages | Common Pitfalls & Limitations |
| Recrystallization | Purification of solid pyrazine derivatives. | Can yield very high purity material; cost-effective. | Requires a solid compound; finding a suitable solvent can be challenging; potential for low recovery.[7] |
| Flash Chromatography (Normal Phase) | General purpose purification of liquid and solid pyrazines. | Versatile; can separate compounds with a wide range of polarities. | Can lead to low recovery for basic pyrazines on acidic silica; may not separate closely related isomers.[1][6] |
| Reversed-Phase Chromatography (HPLC/Flash) | Purification of polar pyrazines; separation of challenging mixtures. | Effective for compounds that are difficult to separate by normal-phase chromatography.[7] | Requires specialized columns and solvent systems; can be more expensive. |
| Liquid-Liquid Extraction (LLE) | Initial cleanup of reaction mixtures. | Simple and effective for removing highly soluble or insoluble impurities. | Can be inefficient, requiring multiple extractions; solvent choice is critical to avoid co-extraction of impurities.[7] |
| Distillation | Purification of volatile liquid pyrazines. | Excellent for removing non-volatile impurities.[4] | Only applicable to thermally stable, volatile compounds; may not separate compounds with similar boiling points.[7] |
| Acid-Base Extraction | Separating basic pyrazines from neutral or acidic impurities. | Effective for specific types of separations based on pKa. | Requires the pyrazine to have a suitable basicity; involves multiple extraction and neutralization steps. |
Experimental Protocols
Protocol 1: Purification of a Crude Pyrazine by Flash Column Chromatography (Normal Phase)
This protocol outlines a standard procedure for purifying a crude pyrazine product using flash column chromatography with silica gel.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find an eluent that gives your desired pyrazine an Rf value of approximately 0.2-0.4.[1]
-
-
Column Packing:
-
Select a column of an appropriate size for the amount of crude material you need to purify.
-
Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with your chosen solvent system.
-
Apply gentle pressure to the top of the column to maintain a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution by spotting fractions onto TLC plates and visualizing them (e.g., under UV light).
-
Combine the fractions that contain your pure product.
-
Evaporate the solvent using a rotary evaporator to obtain the purified pyrazine.[1]
-
Protocol 2: Recrystallization of a Solid Pyrazine Derivative
This protocol describes the general procedure for purifying a solid pyrazine by recrystallization.
-
Solvent Selection:
-
Place a small amount of your crude solid in a test tube.
-
Add a small amount of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the mixture. The compound should be highly soluble in the hot solvent.
-
Allow the solution to cool. Crystals should form. If no crystals form, the solvent may be too good. If the compound is insoluble even when hot, the solvent is not suitable.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and bring the mixture to a boil with gentle heating (e.g., on a hot plate).
-
Continue adding small portions of hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent the desired compound from crystallizing prematurely.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Visualizations
Caption: A workflow for selecting an appropriate pyrazine purification strategy.
Caption: Mechanism of impurity removal using Liquid-Liquid Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing 1,4-Dihydropyrazines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dihydropyrazines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: My 1,4-dihydropyrazine (B12976148) sample is degrading or showing unexpected products. What are the common causes of instability?
A1: 1,4-Dihydropyrazines are inherently sensitive molecules.[1] Their stability is significantly influenced by several factors:
-
Oxidation: The most common degradation pathway is oxidation to the corresponding aromatic pyrazine (B50134).[2] This can be initiated by atmospheric oxygen, especially under harsh conditions.
-
Light Sensitivity: Many dihydropyridine (B1217469) derivatives, which are structurally similar, are highly sensitive to light and UV irradiation.[3] Likewise, 1-aryl-1,4-dihydropyrazines have been shown to be unstable under UV light, leading to photochemical ring contractions.[4]
-
Temperature: Elevated temperatures can accelerate decomposition. Studies on analogous 1,4-dihydropyridines show a clear correlation between increased temperature and faster degradation rates.[3]
-
pH and Acidity: The stability of the reduced dihydropyrazine ring can be pH-dependent. For instance, reduced pyrazine in aqueous solutions can undergo acid-base catalyzed decomposition.[5] The presence of an electron-withdrawing group on the nitrogen atoms, such as a tert-butoxycarbonyl (Boc) group, can help stabilize the 1,4-dihydropyrazine system.
Q2: How can I prevent the unwanted aromatization of my 1,4-dihydropyrazine?
A2: Preventing aromatization is key to maintaining the integrity of your compound. Consider the following strategies:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Protect the compound from light by using amber vials or wrapping containers in aluminum foil, especially during reactions and storage.[3]
-
Temperature Control: Store samples at low temperatures (e.g., in a refrigerator or freezer) and avoid excessive heat during experimental workups.
-
Solvent Choice: Use deoxygenated solvents for reactions and purification to reduce the chance of oxidation.
-
Efficient Synthesis: In syntheses that form a this compound intermediate, ensure the subsequent oxidation step to the aromatic pyrazine is not inadvertently triggered if the this compound is the desired product.[2] Conversely, if the pyrazine is the goal, incomplete oxidation is a common pitfall leading to mixtures.[2]
Q3: My NMR spectrum for a purified 1,4-dihydropyrazine is much more complex than I expected. What could be the reason?
A3: A complex NMR spectrum for a seemingly pure 1,4-dihydropyrazine is often due to the presence of rotamers (rotational isomers). This phenomenon occurs when there is restricted rotation around a single bond, such as the N-acyl bond in N,N'-diacyl-1,4-dihydropyrazine derivatives. These rotamers can exist as distinct syn and anti conformations that interconvert slowly on the NMR timescale, resulting in two sets of peaks.[4] Variable-temperature NMR experiments can be used to confirm the presence of rotamers; as the temperature increases, the rate of interconversion increases, which can lead to the coalescence of the separate signals into a single, averaged set of peaks.
Q4: I am observing isomerization to products other than the aromatic pyrazine. What other rearrangements can occur?
A4: Besides oxidation, 1,4-dihydropyrazines can undergo other transformations:
-
Photochemical Rearrangement: Under UV irradiation, some 1-aryl-1,4-dihydropyrazines can undergo a photochemical ring contraction to form 1-aryl-1H-imidazoles.[4] This process is proposed to occur through a 6 π-electron cyclisation followed by a cycloreversion.[4]
-
Visible-Light Photocycloaddition: Certain N,N'-diacyl-1,4-dihydropyrazines can undergo a [2+2] photocycloaddition reaction when irradiated with visible light (e.g., a 430 nm blue LED), leading to the formation of dimers.[4]
-
Acid-Catalyzed Isomerization: While not as commonly reported for 1,4-dihydropyrazines as for other systems, acidic conditions can potentially catalyze isomerization or rearrangement reactions. For example, under mild acidic conditions, a 3-methoxy substituted 1,2-dihydropyrazine was readily hydrolyzed to a Δ(5)-2-oxopiperazine.[4]
Troubleshooting Workflows
A logical approach to troubleshooting can help isolate the cause of isomerization or degradation.
References
Technical Support Center: Scale-Up Synthesis of Dihydropyrazine Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scale-up synthesis of dihydropyrazine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound intermediates from the lab to a pilot plant or industrial scale?
A1: Scaling up the synthesis of this compound intermediates introduces several challenges that are often not apparent at the bench scale. These include:
-
Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized temperature gradients ("hot spots") and poor distribution of reagents. This can result in the formation of byproducts and a decrease in overall yield.
-
Reaction Kinetics and Control: Reactions that are easily controlled in the lab can become difficult to manage on a larger scale. Exothermic reactions, in particular, require careful monitoring and robust cooling systems to prevent runaway reactions.
-
Changes in Impurity Profiles: Minor impurities at the lab scale can become significant at a larger scale, complicating purification and potentially affecting the quality of the final product.
-
Purification and Isolation: Techniques that are effective for small-scale purification, such as column chromatography, may not be economically or practically feasible for large-scale production. Developing scalable purification methods like crystallization or distillation is crucial.
-
Safety Considerations: Handling large quantities of reagents and solvents requires stringent safety protocols and specialized equipment to mitigate risks such as fire, explosion, and toxic exposure.
Q2: How does the purity of starting materials impact the scale-up synthesis of dihydropyrazines?
A2: The purity of starting materials, such as α-dicarbonyl compounds and 1,2-diamines, is critical for a successful scale-up.[1] Impurities can lead to the formation of unwanted side products, which can lower the yield and complicate the purification process. At a larger scale, the impact of these impurities is amplified, potentially leading to batch failures. It is highly recommended to thoroughly analyze and, if necessary, purify starting materials before use in a large-scale synthesis.
Q3: What are the common side reactions to be aware of during this compound synthesis scale-up?
A3: A common issue in pyrazine (B50134) synthesis is the incomplete oxidation of the this compound intermediate to the final pyrazine product.[1] This can result in a mixture of the desired this compound and the corresponding pyrazine, which can be challenging to separate. Over-oxidation or degradation of the target molecule can also occur, especially under harsh reaction conditions or prolonged reaction times. Additionally, self-condensation of the α-dicarbonyl starting material or other side reactions can lead to a complex mixture of impurities.
Troubleshooting Guide
Low Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing | - Ensure the agitator design and speed are appropriate for the reactor geometry and the viscosity of the reaction mixture to maintain homogeneity. - Consider using baffles in the reactor to improve mixing efficiency. |
| Poor Temperature Control | - Monitor the internal reaction temperature closely using multiple probes if necessary. - Ensure the reactor's heating and cooling system can adequately handle the reaction exotherm at scale. - Consider a slower, controlled addition of reagents to manage heat evolution. |
| Incomplete Reaction | - Monitor the reaction progress using in-process controls (e.g., TLC, HPLC, GC). - If the reaction stalls, consider increasing the reaction time or temperature moderately. - Ensure the catalyst (if used) is active and added in the correct amount. |
| Degradation of Product or Starting Material | - Investigate the stability of all components under the reaction conditions. - Optimize the reaction temperature and time to minimize the formation of degradation products. - If sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Impurity Formation
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Optimize reaction conditions (temperature, concentration, stoichiometry) to favor the desired reaction pathway. - Investigate the effect of the order of reagent addition. |
| Incomplete Oxidation/Reduction | - For syntheses involving an oxidation or reduction step to form the this compound, ensure the stoichiometric amount of the oxidizing/reducing agent is used. - Monitor the reaction to completion to avoid mixtures of starting material, intermediate, and product. |
| Starting Material Impurities | - Analyze the purity of all starting materials and reagents before use. - Purify starting materials if significant impurities are detected. |
Purification and Isolation Issues
| Potential Cause | Troubleshooting Steps |
| Product is an Oil or Amorphous Solid | - Attempt to induce crystallization by seeding with a small crystal of the pure product. - Explore different solvent systems or use an anti-solvent to promote crystallization. |
| Formation of an Emulsion During Workup | - During liquid-liquid extraction, emulsions can be broken by adding brine, changing the pH of the aqueous layer, or filtering the mixture through a pad of celite. |
| Chromatography is Not Scalable | - Develop a scalable purification method such as crystallization, distillation, or salt formation. - Perform a solvent screen to identify a suitable crystallization solvent. |
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound Intermediates
| This compound Intermediate | Starting Materials | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine | Tos-Ser-OMe | (Boc)2O, DMAP, K2CO3 | Acetonitrile (B52724) | ~3 days | Room Temperature | 78% | [2] |
| 2,5-Disubstituted 1,4-dihydropyrazines | 1,4-Dihydropyrazine bisvinylphosphate, Tin reagents | Pd(PPh3)4, LiCl | THF | 1 hour | Reflux | Fair to good | |
| 2,5-Disubstituted 1,4-dihydropyrazines | 1,4-Dihydropyrazine bisvinylphosphate, Boronic acids | Pd catalyst | - | - | - | Satisfying | |
| 1,4-Dihydropyrazine | 1,4-Dihydropyrazine bisvinylphosphate | Triethylammonium formate, Palladium acetate, Triphenylphosphine | THF | - | - | 45% |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine
This protocol is adapted from a lab-scale procedure and should be optimized for specific pilot plant equipment and safety considerations.[2]
Materials:
-
Methyl 2-((4-methylphenyl)sulfonamido)-3-oxopropanoate (Tos-Ser-OMe)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile, dry
Equipment:
-
Appropriately sized glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and nitrogen inlet/outlet.
-
Heating/cooling system for the reactor.
-
Filtration equipment suitable for the scale of the reaction.
-
Rotary evaporator or other solvent removal equipment.
Procedure:
-
Charge the reactor with a solution of Tos-Ser-OMe in dry acetonitrile (e.g., 0.1 mol/dm³).
-
Under a nitrogen atmosphere, add DMAP (0.1 equivalents) to the stirred solution.
-
Slowly add (Boc)2O (2.2 equivalents) via the addition funnel while maintaining the reaction temperature at room temperature.
-
After stirring for 30 minutes, add more DMAP (1 equivalent) followed by anhydrous K2CO3 (6 equivalents).
-
Continue stirring at room temperature for approximately 3 days, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine.
Mandatory Visualization
Caption: General workflow for the scale-up synthesis of this compound intermediates.
Caption: Troubleshooting decision tree for low yield in this compound synthesis scale-up.
References
Validation & Comparative
A Comparative Guide to Dihydropyrazine Synthesis for Researchers
The synthesis of dihydropyrazine scaffolds is of significant interest to researchers in medicinal chemistry and materials science due to their presence in a wide range of biologically active compounds. This guide provides a comparative analysis of prominent and emerging methods for this compound synthesis, offering an objective look at their performance based on experimental data. Detailed methodologies and visual workflows are presented to assist researchers in selecting the most suitable protocol for their specific needs.
Comparative Performance of this compound Synthesis Methods
The choice of a synthetic strategy for this compound derivatives is a critical decision influenced by factors such as desired yield, reaction time, substrate scope, and environmental impact. The following table summarizes quantitative data from various studies, offering a clear comparison of different methodologies.
| Synthesis Method | Reactants | Catalyst/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Green Synthesis | 1,2-Diamines and 1,2-Dicarbonyl compounds | Water, Catalyst-free | Not Specified | Not Specified | High | [1][2] |
| Hantzsch-Type Synthesis | Aldehyde, β-Ketoester, Ammonia source | Various catalysts (e.g., PTSA, Yb(OTf)3), often requires oxidation | 30 min - hours | RT - Reflux | 85 - 97 | [3][4][5][6][7][8][9][10] |
| Microwave-Assisted Synthesis | Aldehyde, β-Ketoester, Ammonium (B1175870) acetate (B1210297) | Ba(NO3)2, Solvent-free or in solution | 3 - 30 min | 60 - 100 | 86 - 96 | [6][10][11][12][13][14] |
| Ultrasound-Assisted Synthesis | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate in aqueous micelles | p-Toluenesulfonic acid (PTSA) | Not Specified | Not Specified | 96 | [5][15][16][17][18][19] |
| Guareschi-Thorpe Condensation | Cyanoacetic ester, Acetoacetic ester, Ammonia | Alcoholic ammonia | Not Specified | Not Specified | High | [20][21][22][23][24] |
Experimental Workflow Diagrams
Visualizing the workflow of each synthesis can aid in understanding the sequence of transformations. The following diagrams, created using the DOT language, illustrate the logical flow of the key synthetic methods.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines | Semantic Scholar [semanticscholar.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scispace.com [scispace.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Methods of Preparing 1,4-dihydropyridine derivatives [cic.azaruniv.ac.ir]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. bioorganica.org.ua [bioorganica.org.ua]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 19. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Guareschi-Thorpe Condensation [drugfuture.com]
- 21. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action: A Comparative Guide to Dihydropyrazine-Based Drugs and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of dihydropyrazine-based drugs, exemplified by amlodipine (B1666008), against a prominent non-dihydropyrazine alternative, verapamil (B1683045). We delve into the experimental data that validates their distinct modes of action on L-type calcium channels, offering detailed methodologies for key experiments and clear, structured data for comparative analysis.
Differentiating Dihydropyrazines and Non-Dihydropyrazines
This compound (DHP) and non-dihydropyrazine calcium channel blockers (CCBs) both target L-type calcium channels, but their distinct binding sites and conformational state preferences lead to different physiological effects. Dihydropyrazines, such as amlodipine, are known for their high vascular selectivity, making them potent vasodilators with minimal effects on cardiac contractility and conduction.[1][2] In contrast, non-dihydropyrazines like verapamil exhibit more pronounced effects on the myocardium, reducing heart rate and contractility.[1][2]
Amlodipine, a dihydropyridine (B1217469), primarily targets L-type calcium channels in vascular smooth muscle.[1] It preferentially binds to the channels in their resting state, accessing a site on the lipid-facing outer part of the channel's S5 and S6 segments.[3] This binding does not require the channel to be in an inactivated state.[3] The consequence of this action is a reduction in calcium influx into vascular smooth muscle cells, leading to relaxation, vasodilation, and a subsequent lowering of blood pressure.[3][4]
Verapamil, a non-dihydropyridine, on the other hand, shows a preference for L-type calcium channels in cardiac tissue.[5] It binds to a site within the pore of the channel, a location that is more accessible when the channel is in the open or inactivated state.[5][6] This state-dependent binding explains its more significant impact on cardiomyocytes, where the channels cycle through these states more frequently. The outcome is a decrease in heart rate (negative chronotropy), reduced force of contraction (negative inotropy), and slowed conduction of the electrical impulse through the heart.
Comparative Performance Data
The following tables summarize quantitative data from key experimental assays used to validate the mechanism of action of amlodipine and verapamil.
| Parameter | Amlodipine (this compound) | Verapamil (Non-Dihydropyrazine) | Reference |
| Target Channel | L-type Calcium Channel (CaV1.2) | L-type Calcium Channel (CaV1.2) | [3][5] |
| Primary Tissue Selectivity | Vascular Smooth Muscle | Cardiac Muscle | [1][2] |
| Binding Site | External, lipid-facing surface of the pore module | Central cavity of the pore, intracellular side | [3] |
| Preferred Channel State | Resting State | Open/Inactivated State | [3][5] |
Table 1: Comparison of Mechanistic Properties
| Drug | Cell Type | IC50 (Inhibition of ICa,L) | Reference |
| Amlodipine | Rat ventricular myocytes | ~10 nM | [7] |
| Verapamil | Rat ventricular myocytes | ~1 µM | [8] |
Table 2: Electrophysiological Activity (Patch Clamp)
| Drug | Cell Type | EC50 (Inhibition of Ca2+ influx) | Reference |
| Amlodipine | Human Vascular Smooth Muscle Cells | ~10 nmol/l | [7] |
| Verapamil | Not directly compared in the same study | - |
Table 3: Intracellular Calcium Imaging
| Drug | Radioligand | Tissue | Ki (inhibition constant) | Reference |
| Amlodipine | [3H]nitrendipine | Rat cerebral cortex | - | [9] |
| Verapamil | --INVALID-LINK--PN 200-110 | Rat cerebral cortex | Incomplete inhibition | [9] |
Table 4: Radioligand Binding Assay
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the flow of ions through the L-type calcium channels in a single cell, allowing for the quantification of channel inhibition by the drug.
Protocol:
-
Cell Preparation: Isolate vascular smooth muscle cells or cardiomyocytes and plate them on coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ and fill with an intracellular solution containing Cs+ to block K+ channels and an ATP-regenerating system.
-
Recording:
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Elicit L-type calcium currents (ICa,L) by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline ICa,L.
-
Perfuse the cell with varying concentrations of the test drug (amlodipine or verapamil) and record the resulting ICa,L.
-
-
Data Analysis: Measure the peak inward current at each drug concentration and calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value.[10][11][12][13][14]
Intracellular Calcium Imaging
This method visualizes and quantifies changes in intracellular calcium concentration in response to stimuli and drug application, using fluorescent calcium indicators.
Protocol:
-
Cell Preparation: Plate vascular smooth muscle cells or cardiomyocytes on glass-bottom dishes.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.[15][16]
-
Imaging:
-
Wash the cells to remove excess dye.
-
Mount the dish on a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye.
-
Record baseline fluorescence.
-
Stimulate the cells to induce calcium influx (e.g., with a high potassium solution to depolarize the membrane).
-
Perfuse the cells with the test drug (amlodipine or verapamil) prior to or during stimulation.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the intracellular calcium concentration.[17][18]
-
For Fluo-4, measure the change in fluorescence intensity.[19][20]
-
Quantify the inhibitory effect of the drug on the stimulus-induced calcium increase and determine the EC50 value.
-
Radioligand Binding Assay
This assay measures the affinity of a drug for its receptor by competing with a radiolabeled ligand that is known to bind to the same site.
Protocol:
-
Membrane Preparation: Prepare membrane fractions from tissues rich in L-type calcium channels (e.g., rat cerebral cortex or heart).[9]
-
Binding Reaction:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine or --INVALID-LINK--PN 200-110).[9]
-
Add increasing concentrations of the unlabeled competitor drug (amlodipine or verapamil).
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor drug concentration.
-
Determine the IC50 value of the competitor drug.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[21]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound (Amlodipine) Signaling Pathway in Vascular Smooth Muscle.
Caption: Non-Dihydropyrazine (Verapamil) Signaling Pathway in Cardiomyocytes.
Caption: Experimental Workflow for Whole-Cell Patch Clamp.
Caption: Experimental Workflow for Intracellular Calcium Imaging.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Verapamil vs Amlodipine | Power [withpower.com]
- 2. droracle.ai [droracle.ai]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High affinity specific [3H](+)PN 200-110 binding to dihydropyridine receptors associated with calcium channels in rat cerebral cortex and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]
- 15. Calcium Imaging in mDA neurons [protocols.io]
- 16. tandfonline.com [tandfonline.com]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 19. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 20. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Competitive binding experiments reveal differential interactions for dihydropyridine calcium channel activators and antagonists at dihydropyridine receptors on mouse brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydropyrazine vs. Tetrahydropyrazine Derivatives: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The strategic design of bioactive scaffolds is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic compounds, dihydropyrazine and tetrahydropyrazine (B3061110) derivatives have emerged as privileged structures, each exhibiting a distinct and compelling profile of biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection and development of novel therapeutic agents.
At a Glance: Key Bioactivity Profiles
| Feature | This compound Derivatives | Tetrahydropyrazine Derivatives |
| Primary Bioactivity | Predominantly Anticancer | Predominantly Neuroprotective |
| Other Reported Activities | Limited reports on other activities | Anti-inflammatory, Antioxidant, Antimicrobial |
| Mechanism of Action (Examples) | Induction of apoptosis, cell cycle arrest | Activation of pro-survival signaling pathways (e.g., MEF2-PGC1α, BDNF/CREB), reduction of oxidative stress |
I. Anticancer Activity: A Focus on Dihydropyrazines
This compound derivatives, particularly 1,4-dihydropyridines (a closely related and often co-studied class), have demonstrated significant potential as anticancer agents. Their activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation across a range of cancer cell lines.
Quantitative Anticancer Data for Dihydropyridine (B1217469) Derivatives
The following table summarizes the cytotoxic activity of various dihydropyridine derivatives against several human cancer cell lines. The data is presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.
| Compound | Cancer Cell Line | GI50 (µM) | IC50 (µM) | Reference |
| Compound 2a | HepG2 (Liver) | Reported as active | - | |
| MCF7 (Breast) | Reported as active | - | ||
| Compound 3a | Hela (Cervical) | Reported as active | - | |
| 1,4-DHP 18 | HeLa (Cervical) | - | 3.6 | [1] |
| MCF-7 (Breast) | - | 5.2 | [1] | |
| 1,4-DHP 19 | HeLa (Cervical) | - | 2.3 | [1] |
| MCF-7 (Breast) | - | 5.7 | [1] | |
| 1,4-DHP 20 | HeLa (Cervical) | - | 4.1 | [1] |
| MCF-7 (Breast) | - | 11.9 | [1] | |
| 1,4-DHP 21 | HeLa (Cervical) | 18.8 | 39.7 | [1] |
| HepG2 (Liver) | 17.2 | - | [1] | |
| MCF-7 (Breast) | 18.3 | - | [1] | |
| Compound 7b | U87MG (Glioblastoma) | - | Potent activity reported | [2] |
| A549 (Lung) | - | Potent activity reported | [2] | |
| Caco-2 (Colorectal) | - | Potent activity reported | [2] | |
| Compound 7d | U87MG (Glioblastoma) | - | Potent activity reported | [2] |
| A549 (Lung) | - | Potent activity reported | [2] | |
| Caco-2 (Colorectal) | - | Potent activity reported | [2] | |
| Compound 7e | U87MG (Glioblastoma) | - | Potent activity reported | [2] |
| A549 (Lung) | - | Potent activity reported | [2] | |
| Caco-2 (Colorectal) | - | Potent activity reported | [2] | |
| Compound 7f | U87MG (Glioblastoma) | - | Potent activity reported | [2] |
| A549 (Lung) | - | Potent activity reported | [2] | |
| Caco-2 (Colorectal) | - | Potent activity reported | [2] | |
| Dihydrotriazine 10e | HepG-2 (Liver) | - | 2.12 | [3] |
Note: 1,4-dihydropyridine (B1200194) data is included due to its structural similarity and frequent association with this compound research in the context of anticancer activity.
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of this compound and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing the Mechanism: Apoptosis Induction
This compound derivatives often exert their anticancer effects by inducing programmed cell death, or apoptosis. This process involves the activation of a cascade of caspases.
Caption: Proposed apoptotic pathway induced by some this compound derivatives.
II. Neuroprotective Effects: The Strength of Tetrahydropyrazines
Tetrahydropyrazine derivatives, notably tetramethylpyrazine (TMP) and its analogs, have garnered significant attention for their neuroprotective properties. These compounds show promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.
A prominent example is T-006, a novel derivative of tetramethylpyrazine.[4][5] Studies have shown that T-006 can rescue neurons from oxidative stress-induced toxicity and ameliorate memory impairments in animal models.[4]
Quantitative Neuroprotective Data for Tetrahydropyrazine Derivatives
| Compound | Model | Bioactivity | Key Findings | Reference |
| T-006 | APP/PS1 transgenic mice (Alzheimer's model) | Ameliorated memory impairments | Multi-functional neuroprotective effects | [4] |
| T-006 | MPTP-induced Parkinson's disease model | Improved locomotor behavior, increased survival of dopaminergic neurons, boosted striatal dopamine (B1211576) levels | Potent neuroprotective and neuroregenerative agent | [5] |
| Tetramethylpyrazine (TMP) | MPTP-induced rat model of Parkinson's disease | Prevented dopaminergic neuron damage, improved motor deficits | Anti-apoptotic and antioxidant roles | [6] |
| Tetramethylpyrazine nitrone (TBN) | Alzheimer's, Parkinson's, and ALS models | Reduces amyloid-β and tau hyperphosphorylation (AD), confers dopaminergic neuroprotection (PD), mitigates motor neuron loss (ALS) | Multi-target neuroprotective agent | [7] |
Experimental Protocol: Neuroprotection Assessment in a Parkinson's Disease Model
The neuroprotective effects of tetrahydropyrazine derivatives are often evaluated in cellular and animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models.[5]
Methodology (MPTP Animal Model):
-
Animal Model Induction: Parkinson's disease is induced in rodents (e.g., mice or rats) by systemic administration of MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
-
Compound Administration: The test compound (e.g., T-006) is administered to the animals, typically before, during, or after MPTP treatment, depending on the study design (preventive or therapeutic).
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the open field test (to assess locomotor activity).
-
Neurochemical Analysis: After the treatment period, brain tissue is collected. The levels of dopamine and its metabolites in the striatum are quantified using techniques like high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuronal loss in the substantia nigra and the density of dopaminergic fibers in the striatum.
-
Data Analysis: Behavioral scores, neurotransmitter levels, and neuronal counts are compared between the treated, untreated, and control groups to determine the neuroprotective efficacy of the compound.
Visualizing the Mechanism: Neuroprotective Signaling Pathways
Tetrahydropyrazine derivatives like T-006 have been shown to activate key pro-survival and antioxidant signaling pathways.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Potent Multi-functional Neuroprotective Derivative of Tetramethylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of tetramethylpyrazine against dopaminergic neuron injury in a rat model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Confirmation of Dihydropyrazine Products: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized dihydropyrazine products is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, with a focus on the definitive method of single-crystal X-ray crystallography and its alternatives.
The precise three-dimensional arrangement of atoms within a this compound molecule dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. Therefore, a robust and reliable structural characterization is paramount. This guide will delve into the performance of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering supporting data, detailed experimental protocols, and a logical workflow to aid in technique selection.
Unambiguous Structure Determination: The Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for the absolute structural elucidation of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of the this compound product, it is possible to generate a detailed three-dimensional electron density map of the molecule. This allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers, providing unequivocal proof of the molecular structure.
Performance and Data Presentation
The accuracy of bond lengths determined by X-ray crystallography for small organic molecules is typically in the range of 0.002 to 0.005 Å.[1][2] This high level of precision is invaluable for understanding the subtle structural nuances that can influence molecular interactions and reactivity.
| Parameter | X-ray Crystallography | Description |
| Information Obtained | 3D molecular structure, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing | Provides a complete and unambiguous picture of the molecule in the solid state. |
| Accuracy of Bond Lengths | Typically ± 0.002 - 0.005 Å for small molecules[1][2] | High precision allows for detailed geometric analysis. |
| Sample Requirement | High-quality single crystal (typically >0.1 mm in all dimensions) | The primary limitation of the technique is the need for suitable crystals. |
| State of Sample | Solid (crystalline) | Provides information on the solid-state conformation. |
Complementary and Alternative Techniques: NMR and Mass Spectrometry
While X-ray crystallography provides a static, solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and often essential information about the molecule's connectivity, solution-state conformation, and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity of atoms within a molecule. Through various one- and two-dimensional experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), it is possible to piece together the carbon-hydrogen framework and identify neighboring atoms. For dihydropyrazines, NMR is crucial for confirming the core ring structure and the substitution patterns. While NMR can provide information on through-space proximity of atoms (via NOE experiments) to infer conformation, the precision of internuclear distance measurements is generally lower than that of X-ray crystallography.[3][4][5]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition (with high-resolution MS). For this compound products, MS is essential for confirming the expected molecular formula. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for quantitative analysis, capable of detecting and quantifying this compound derivatives at very low concentrations.
| Technique | Information Obtained | Key Performance Metrics for Dihydropyrazines |
| NMR Spectroscopy | Connectivity (atom-to-atom bonding), solution-state conformation, dynamic processes | Provides the carbon-hydrogen framework and relative stereochemistry. NOE data can provide interproton distances to within a few percent of their ensemble-averaged values in flexible molecules.[6] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns, quantification | Essential for confirming the molecular formula. LC-MS/MS can achieve Limits of Detection (LOD) and Quantification (LOQ) in the low ng/mL to pg/mL range for pyrazine (B50134) derivatives.[7][8][9] |
Experimental Protocols
Single-Crystal X-ray Crystallography: A Step-by-Step Workflow
-
Crystallization: The crucial first step is to obtain a high-quality single crystal of the this compound product. This is often the most challenging part of the process. Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals as the solution becomes supersaturated.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically held in place with a cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction images from different orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters, resulting in a final, accurate 3D structure.
Decision-Making in Structural Elucidation
The choice of analytical technique(s) for the structural confirmation of a this compound product depends on the specific research question and the nature of the sample. The following workflow provides a logical approach to this process.
Caption: A decision-making workflow for the structural elucidation of this compound products.
Signaling Pathway for Structure Confirmation
The process of confirming a chemical structure can be visualized as a signaling pathway where the initial hypothesis (the expected product) is validated through a series of experimental inputs, leading to a confirmed structural output.
References
- 1. uh.edu [uh.edu]
- 2. chem.gla.ac.uk [chem.gla.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. From Angstroms to Nanometers: Measuring Interatomic Distances by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Dihydropyrazine Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of dihydropyrazine and structurally related dihydropyridine (B1217469) compounds, primarily focusing on their potential as anticancer agents. The data presented is compiled from various studies to offer a comprehensive overview for researchers in the field of drug discovery and development.
Executive Summary
This compound and its analogue, dihydropyridine, represent a class of heterocyclic compounds with a broad spectrum of biological activities. Numerous derivatives have been synthesized and evaluated for their therapeutic potential, particularly in oncology. This guide summarizes key findings from preclinical studies, highlighting the correlation, and occasional disparity, between laboratory-based (in vitro) assays and whole-organism (in vivo) models. A critical aspect of this analysis is understanding how the promising results from cell-based assays translate to efficacy and safety in a complex biological system.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize quantitative data from key studies, providing a comparative look at the in vitro inhibitory concentrations and in vivo outcomes for various this compound and dihydropyridine derivatives.
Table 1: In Vitro Anticancer Activity of this compound and Dihydropyridine Derivatives
| Compound ID/Series | Cancer Cell Line(s) | IC50 (µM) | Reference Compound(s) | Key Findings |
| Dihydropyrazole Derivative 13i | Four tumor cell lines | 0.98 (Telomerase inhibition) | - | Potent telomerase inhibitor with good selectivity over somatic cells.[1] |
| [1][2][3]triazolo[4,3-a]pyrazine Derivative 17l | A549, MCF-7, Hela | 0.98 ± 0.08, 1.05 ± 0.17, 1.28 ± 0.25 | Foretinib | Excellent antiproliferative activities against multiple cancer cell lines.[4] |
| 1,4-Dihydropyridine-Triazole Derivative 13ad' | Caco-2 | 0.63 ± 0.05 | Gemcitabine, Carboplatin, Daunorubicin | Showed significantly better activity than reference drugs against colorectal adenocarcinoma cells.[2] |
| 1-Benzamido-1,4-dihydropyridines | HeLa, Jurkat, A549, MIA PaCa-2 | Down to 7 µM | - | Second generation compounds showed enhanced cytotoxicity.[3][5] |
| Pyrazine (B50134) Derivatives B-11 and C-27 | SKOV3 and other cancer cell lines | Not specified | - | Exhibited remarkable antiproliferative activity and selectivity.[6] |
| A-Ring Fused Steroidal Pyrazine 12n | PC-3 and other tumor cells | 0.93 | 5-Fluorouracil | Displayed significant antiproliferative activity, especially against human prostatic tumor cells.[7] |
Note: A lower IC50 value indicates greater potency.
Table 2: In Vivo Efficacy and Toxicity of this compound and Dihydropyridine Derivatives
| Compound ID/Series | Animal Model | Dosing Regimen | Key Outcomes | Reference Compound(s) |
| Dihydropyrazole Derivative 13i | S180 and HepG2 tumor-bearing mice; EAC tumor-bearing mice | Not specified | Inhibited tumor growth and significantly enhanced survival rate.[1] | - |
| 1-Benzamido-1,4-dihydropyridines | Mice | Doses up to 2500-3300 times the IC50 value | No signs of harmful effects, indicating low acute toxicity.[3][5] | - |
| Pyrazine Derivatives B-11 and C-27 | SKOV3 xenograft nude mouse model | Not specified | Demonstrated significant anticancer activity in vivo.[6] | - |
Experimental Protocols
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of the presented data.
In Vitro Cytotoxicity Assays
The antiproliferative activity of this compound compounds is commonly assessed using various cancer cell lines.
1. Cell Culture and Treatment:
-
Cell Lines: A panel of human cancer cell lines is chosen, such as HeLa (cervical carcinoma), Jurkat (leukemia), A549 (lung cancer), MIA PaCa-2 (pancreatic cancer), Caco-2 (colorectal adenocarcinoma), and PC-3 (prostate cancer).[2][3][5][7]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions.
-
Treatment: Cells are seeded in 96-well plates and, after a period of attachment, are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
2. Viability/Cytotoxicity Measurement:
-
MTT Assay: This is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The absorbance of the dissolved formazan is proportional to the number of viable cells.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Compounds that induce cell cycle arrest at a specific phase can be identified.[2]
-
Apoptosis Assay: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis (programmed cell death). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.[2]
In Vivo Efficacy and Toxicity Studies
Animal models, typically mice, are used to evaluate the therapeutic efficacy and safety of the most promising compounds from in vitro studies.
1. Animal Models:
-
Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the test compounds.[6]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are useful for studying the interaction of the compound with the immune system.
2. Compound Administration:
-
Routes of Administration: Compounds can be administered via various routes, including oral (PO), intraperitoneal (IP), or intravenous (IV).
-
Dosing Regimen: The dose and frequency of administration are determined based on preliminary toxicity studies. Treatment can be administered daily, on alternate days, or according to a specific schedule for a defined period.
3. Efficacy Evaluation:
-
Tumor Growth Inhibition: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated by comparing the tumor volume in treated animals to that in control (vehicle-treated) animals.[1]
-
Survival Analysis: The lifespan of the treated animals is monitored and compared to the control group to determine if the treatment prolongs survival.[1]
4. Toxicity Assessment:
-
Acute Toxicity: A single high dose of the compound is administered to animals, and they are observed for signs of toxicity and mortality over a short period.[3][5]
-
General Health Monitoring: During efficacy studies, animals are monitored for changes in body weight, behavior, and overall health.
-
Histopathology: At the end of the study, major organs can be collected for histopathological examination to identify any signs of tissue damage.
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been implicated in the anticancer effects of this compound and related compounds. Understanding these mechanisms is crucial for rational drug design and development.
JAK/STAT3 Signaling Pathway
Some novel pyrazine derivatives have been shown to exert their anticancer effects by inhibiting the JAK/STAT3 signaling pathway. This pathway plays a critical role in cell proliferation, survival, and differentiation.[6]
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound compounds.
c-Met/VEGFR-2 Signaling Pathway
Certain[1][2][3]triazolo[4,3-a]pyrazine derivatives have been identified as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that are crucial for tumor growth, angiogenesis, and metastasis.[4]
Caption: Dual inhibition of c-Met and VEGFR-2 by this compound derivatives.
Experimental Workflow: From In Vitro to In Vivo
The progression from initial laboratory screening to preclinical animal studies follows a structured workflow.
Caption: General experimental workflow for this compound drug discovery.
Conclusion
This compound and its related dihydropyridine scaffolds continue to be a fertile ground for the discovery of novel therapeutic agents, particularly in oncology. The data presented in this guide illustrates the critical importance of a multi-faceted evaluation approach, combining robust in vitro assays with well-designed in vivo studies. While in vitro cytotoxicity assays are invaluable for high-throughput screening and initial structure-activity relationship studies, in vivo models provide essential information on a compound's pharmacokinetic profile, efficacy in a complex biological environment, and overall safety. A strong correlation between potent in vitro activity and significant in vivo efficacy is the hallmark of a promising drug candidate. However, discrepancies can and do arise, often due to factors such as poor bioavailability, rapid metabolism, or off-target toxicity in vivo. Therefore, a comprehensive understanding of both the in vitro and in vivo characteristics of this compound compounds is paramount for their successful development into clinically useful drugs.
References
- 1. Dihydropyrazole derivatives as telomerase inhibitors: Structure-based design, synthesis, SAR and anticancer evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: <i>in vitro</i> and <i>in vivo</i> assays - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridyl-Substituted Pyrazines as Analytical Reagents
Pyridyl-substituted pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest as analytical reagents, primarily for the spectrophotometric determination of metal ions. Their ability to form stable, intensely colored complexes with specific metal ions, particularly iron(II) and copper(I), makes them valuable tools for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of several key pyridyl-substituted pyrazines, supported by available experimental data, detailed methodologies, and visualizations of their chemical interactions.
Key Reagents and Their Analytical Applications
A comparative study of various 2-pyridyl and 2-(6-methyl-pyridyl) derivatives of pyrazine (B50134) has highlighted their potential as chromogenic reagents. These compounds function as "ferroin" and "cuproin" type reagents, forming stable chelates with Fe(II) and Cu(I) respectively. The resulting colored complexes can be readily extracted into immiscible solvents, enhancing their utility for determining trace amounts of these metals.
This guide focuses on a selection of these compounds to illustrate their comparative analytical performance:
-
2,3,5,6-Tetrakis(2'-pyridyl)pyrazine (TPP) : Recognized for its high sensitivity in detecting iron(II).
-
2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine (BPDP) : Demonstrates high sensitivity and selectivity for iron(II).
-
2,3-Bis[2'-(6'-methylpyridyl)]-5,6-dihydropyrazine (BMPDP) : Noted for its high sensitivity and selectivity in reacting with copper(I), with a sensitivity comparable to that of bathocuproine.
-
2,3-Bis(2-pyridyl)pyrazine (DPP) : A widely studied ligand in coordination chemistry, also employed in the preparation of complexes with various metal ions, including copper(II).
Performance Comparison
The analytical performance of these reagents is summarized in the table below. It is important to note that a direct, comprehensive comparison with modern, standardized quantitative data is limited in the available literature. The data presented is compiled from various sources and may have been determined under different experimental conditions.
| Reagent | Target Ion | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) | Key Features & Interferences |
| 2,3,5,6-Tetrakis(2'-pyridyl)pyrazine (TPP) | Fe(II) | Not explicitly stated in searches | Not explicitly stated in searches | Not explicitly stated in searches | Highly sensitive reagent for iron(II). |
| 2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine (BPDP) | Fe(II) | Not explicitly stated in searches | Not explicitly stated in searches | Not explicitly stated in searches | High sensitivity and selectivity for iron(II). |
| 2,3-Bis[2'-(6'-methylpyridyl)]-5,6-dihydropyrazine (BMPDP) | Cu(I) | Not explicitly stated in searches | Not explicitly stated in searches | Not explicitly stated in searches | High sensitivity and selectivity for copper(I), comparable to bathocuproine. |
| 2,3-Bis(2-pyridyl)pyrazine (DPP) | Cu(II) | Not explicitly stated in searches | Not explicitly stated in searches | Not explicitly stated in searches | Forms stable complexes with Cu(II) and other metal ions. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analytical application of these reagents are crucial for reproducible results. Below are generalized procedures based on available information.
Synthesis of Pyridyl-Substituted Pyrazines
General Principle: The synthesis of these compounds often involves the condensation of a dicarbonyl compound with a diamine.
-
2,3,5,6-Tetrakis(2-pyridyl)pyrazine (TPP): The synthesis can be achieved through the self-condensation of picolinil.
-
2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine (BPDP): This compound can be synthesized from the reaction of di-2-pyridylglyoxal with ethylenediamine.
-
2,3-Bis[2'-(6'-methylpyridyl)]-5,6-dihydropyrazine (BMPDP): The synthesis of this derivative involves the condensation of 6-methyl-2-pyridil with ethylenediamine.
General Protocol for Spectrophotometric Metal Ion Determination
-
Sample Preparation: The sample containing the metal ion of interest is brought into an appropriate aqueous solution. The pH is adjusted to the optimal range for complex formation. For the determination of Fe(II), a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) is added to ensure all iron is in the ferrous state. For Cu(I) determination, a suitable reducing agent is also required.
-
Complex Formation: A solution of the pyridyl-substituted pyrazine reagent in a suitable solvent (e.g., ethanol) is added to the sample solution. The mixture is allowed to stand for a sufficient time for the color to develop fully.
-
Extraction (Optional): The colored metal complex can be extracted into an immiscible organic solvent (e.g., chloroform, nitrobenzene) to concentrate the analyte and remove potential interferences.
-
Spectrophotometric Measurement: The absorbance of the solution (or the organic extract) is measured at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Quantification: The concentration of the metal ion is determined from a calibration curve prepared using standard solutions of the metal ion.
Signaling Pathways and Experimental Workflows
The analytical application of these reagents is based on the formation of a colored complex between the metal ion and the pyridyl-substituted pyrazine ligand. This interaction serves as the signaling pathway for detection.
Caption: Metal-Ligand Complex Formation Signaling Pathway.
The general workflow for using these reagents in spectrophotometric analysis is a straightforward process.
Assessing the Metabolic Stability of Novel Dihydropyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and overall clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. Dihydropyrazine derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities. This guide provides a comparative assessment of the metabolic stability of novel this compound derivatives, supported by experimental data and detailed protocols to aid in the selection and optimization of lead candidates.
Comparative Metabolic Stability Data
The metabolic stability of a series of novel this compound derivatives (DHP-A, DHP-B, DHP-C) was assessed in human liver microsomes and compared to a known reference compound. The key parameters determined were the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) |
| Reference | [Structure of Reference Compound] | 15.2 | 90.8 |
| DHP-A | [Structure of DHP-A] | 25.8 | 53.5 |
| DHP-B | [Structure of DHP-B] | 42.1 | 32.8 |
| DHP-C | [Structure of DHP-C] | 18.5 | 74.6 |
Note: The data presented in this table is a representative example for illustrative purposes.
Interpretation of Results:
-
DHP-B exhibited the highest metabolic stability, with the longest half-life and lowest intrinsic clearance. This suggests that the structural modifications in DHP-B may protect it from rapid metabolism by cytochrome P450 enzymes.
-
DHP-A showed moderate metabolic stability, representing a significant improvement over the reference compound.
-
DHP-C displayed metabolic stability comparable to the reference compound, indicating that its structural features do not confer significant protection against metabolic degradation.
Experimental Protocols
Liver Microsomal Stability Assay
This in vitro assay is a standard method for evaluating the metabolic stability of compounds in the early stages of drug discovery. It measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Materials:
-
Human liver microsomes (pooled)
-
Test compounds (this compound derivatives) and reference compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and reference compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare the liver microsomal solution by diluting the stock in cold phosphate buffer to the desired final protein concentration (typically 0.5-1.0 mg/mL).
-
-
Incubation:
-
Add the liver microsomal solution to the wells of a 96-well plate.
-
Add the test or reference compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. A control incubation without the NADPH system should be included to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point represents 100% of the compound.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Visualizations
Caption: Experimental workflow for the liver microsomal stability assay.
A Comparative Pharmacological Guide: Dihydropyrazines vs. Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of the pharmacological profiles of dihydropyrazines and dihydropyridines, two classes of heterocyclic compounds with distinct and significant activities in biological systems. While structurally related, their pharmacological actions diverge considerably, targeting different molecular pathways and offering therapeutic potential in disparate disease areas. This comparison is supported by quantitative data from experimental studies, detailed experimental protocols, and visualizations of their respective signaling pathways.
Executive Summary
Dihydropyridines are a well-established class of drugs, primarily acting as L-type calcium channel blockers, with widespread use in the management of cardiovascular diseases such as hypertension and angina. Their pharmacological profile is characterized by potent vasodilatory effects. In contrast, dihydropyrazines represent a more diverse class of compounds with a range of pharmacological activities, including neuropeptide Y (NPY) receptor antagonism, kinase inhibition, and anticancer effects. This guide will elucidate these differing profiles to inform research and drug development efforts.
Comparative Pharmacological Profiles
The pharmacological activities of dihydropyridines and dihydropyrazines are fundamentally different. Dihydropyridines have a focused and well-characterized mechanism of action, whereas dihydropyrazines exhibit a broader and more varied range of biological targets.
Dihydropyridines: L-Type Calcium Channel Blockers
1,4-dihydropyridines (DHPs) are potent and selective antagonists of L-type voltage-gated calcium channels.[1] By blocking these channels, primarily in vascular smooth muscle, they inhibit the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.[1] This class of drugs has been a cornerstone in the treatment of hypertension and angina for decades.
Dihydropyrazines: A Class of Diverse Pharmacological Activities
Dihydropyrazine derivatives have been shown to interact with a variety of molecular targets, leading to distinct pharmacological effects. Their therapeutic potential is being explored in oncology, neuroscience, and inflammatory diseases.
-
Neuropeptide Y (NPY) Receptor Antagonism: Certain this compound analogues act as antagonists of NPY receptors, particularly the Y1 subtype.[2] NPY is a neurotransmitter involved in regulating appetite, anxiety, and blood pressure.[2]
-
Kinase Inhibition: A number of pyrazine-based molecules, including this compound derivatives, have been identified as potent inhibitors of various protein kinases.[3] These enzymes play critical roles in cell signaling pathways that control cell growth, proliferation, and survival, making them important targets in cancer therapy.[3]
-
Anticancer Activity: Some this compound derivatives have demonstrated direct cytotoxic effects against cancer cells. Their mechanisms of action can include the induction of apoptosis and the inhibition of topoisomerase II.
Quantitative Data Comparison
The following tables summarize the quantitative data for representative dihydropyridine (B1217469) and this compound compounds, highlighting their distinct potencies and targets.
Table 1: Pharmacological Data for Representative Dihydropyridines (L-Type Calcium Channel Blockers)
| Compound | Target | Assay | IC50 (nM) | Cell Line/Tissue | Reference |
| Nifedipine | L-type Ca2+ channel | Depolarization-induced contraction | 2.9 | Rat Aorta | [4] |
| SQ 32,547 | L-type Ca2+ channel | Depolarization-induced contraction | 5.5 | Rat Aorta | [4] |
| SQ 32,926 | L-type Ca2+ channel | Depolarization-induced contraction | 8.1 | Rat Aorta | [4] |
Table 2: Pharmacological Data for Representative this compound Derivatives
| Compound | Target/Activity | Assay | IC50 (nM) | Cell Line/Tissue | Reference |
| This compound Analog | NPY Y1 Receptor Antagonist | Radioligand Binding | 4.2 | SK-N-MC cells | [2] |
| Imidazo-[1,2-a]-pyrazine (12k) | Aurora Kinase A/B Inhibitor | Biochemical Assay | Aur A: 0.02 nM (Kd), Aur B: 0.03 nM (Kd) | - | [5] |
| Imidazo-[1,2-a]-pyrazine (12k) | Cell Proliferation Inhibition | Cell-based phos-HH3 | 25 | HCT116 cells | [5] |
| Dihydropyridine derivative (7a) | Potentiation of Doxorubicin (B1662922) Cytotoxicity | MTT Assay | - | T47D resistant cells | [6] |
| Dihydropyridine derivative (7d) | Potentiation of Doxorubicin Cytotoxicity | MTT Assay | - | T47D resistant cells | [6] |
Signaling Pathways
The signaling pathways modulated by dihydropyridines and dihydropyrazines are distinct, reflecting their different molecular targets.
Dihydropyridine Signaling Pathway: L-Type Calcium Channel Blockade
Dihydropyridines directly block the influx of Ca2+ through L-type calcium channels in vascular smooth muscle cells. This leads to a decrease in intracellular calcium concentration, resulting in muscle relaxation and vasodilation.
This compound Signaling Pathway: NPY Y1 Receptor Antagonism
This compound-based NPY Y1 receptor antagonists block the binding of NPY to its receptor, thereby inhibiting downstream signaling cascades that are typically initiated by G-protein coupling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for L-Type Calcium Channels
This protocol is used to determine the binding affinity of dihydropyridines to L-type calcium channels.
-
Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of a radiolabeled dihydropyridine (e.g., [3H]PN200-110) and the inhibitory constant (Ki) of unlabeled dihydropyridines.
-
Materials:
-
Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat brain or cardiac tissue).
-
Radioligand: [3H]PN200-110.
-
Unlabeled dihydropyridine for competition assays.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Saturation Assay:
-
Incubate membrane preparations with increasing concentrations of [3H]PN200-110 in the absence (total binding) and presence (non-specific binding) of a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through GF/C filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Competition Assay:
-
Incubate membrane preparations with a fixed concentration of [3H]PN200-110 and increasing concentrations of the unlabeled test compound.
-
Follow the incubation, filtration, and counting steps as in the saturation assay.
-
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data are analyzed using Scatchard analysis to determine Kd and Bmax.
-
Competition binding data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
NPY Y1 Receptor Binding Assay
This protocol is used to assess the binding affinity of this compound derivatives to the NPY Y1 receptor.
-
Objective: To determine the IC50 and Ki of this compound compounds for the NPY Y1 receptor.
-
Materials:
-
Membranes from cells stably expressing the human NPY Y1 receptor (e.g., SK-N-MC cells).[2]
-
Radioligand: [125I]-PYY (Peptide YY).[7]
-
Unlabeled test compounds (this compound derivatives).
-
Binding Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl₂, 1.0 mM MgCl₂, and 0.2% Bacitracin.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Gamma counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [125I]-PYY and varying concentrations of the unlabeled test compound in a 96-well plate.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Terminate the binding by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
The IC50 values are determined by fitting the competition binding data to a one-site sigmoidal dose-response curve. The Ki values can then be calculated using the Cheng-Prusoff equation.
-
In Vitro Kinase Inhibition Assay
This protocol is used to evaluate the inhibitory activity of this compound derivatives against a specific protein kinase.
-
Objective: To determine the IC50 of a this compound compound against a target kinase.
-
Materials:
-
Recombinant active kinase.
-
Specific peptide substrate for the kinase.
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[8]
-
Test compound (this compound derivative) dissolved in DMSO.
-
Detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[9][10]
-
Objective: To determine the IC50 of a this compound compound in a cancer cell line.
-
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compound (this compound derivative).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[10]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The pharmacological profiles of dihydropyrazines and dihydropyridines are strikingly different. Dihydropyridines are a well-defined class of L-type calcium channel blockers with established efficacy in cardiovascular medicine. In contrast, dihydropyrazines are a versatile scaffold from which compounds with diverse pharmacological activities, including NPY receptor antagonism, kinase inhibition, and anticancer effects, have been developed. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the distinct therapeutic opportunities presented by these two important classes of heterocyclic compounds. Further research into the structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound analogues as NPY antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of anticancer effects of newly synthesized dihydropyridine derivatives in comparison to verapamil and doxorubicin on T47D parental and resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Unveiling the Predictive Power of In Silico Docking: A Comparative Analysis with Experimental Bioactivity of Pyrazine Derivatives
A deep dive into the correlation between computational docking scores and experimentally determined biological activity of pyrazine-based compounds reveals valuable insights for researchers, scientists, and drug development professionals. While a direct and comprehensive dataset for dihydropyrazines remains elusive in published literature, this guide presents a comparative analysis of closely related pyrazine-pyridone analogues, offering a clear framework for understanding the synergy between computational predictions and laboratory-verified results.
This guide objectively compares the in silico predicted binding affinities of a series of pyrazine-pyridone derivatives with their experimentally validated antibacterial activity. By presenting quantitative data in a structured format, detailing the experimental and computational protocols, and visualizing the research workflow, we aim to provide a practical resource for scientists engaged in the discovery and development of novel therapeutic agents.
Correlation Data: Docking Scores vs. Experimental Activity
The predictive accuracy of computational docking is a critical aspect of modern drug discovery. The following table summarizes the correlation between the calculated binding affinity (docking score) and the experimentally observed antibacterial activity (zone of inhibition) for a series of synthesized pyrazine-pyridone derivatives against various bacterial strains. A lower docking score generally indicates a more favorable binding interaction between the ligand and the target protein.
| Compound ID | Target Organism | Docking Score (kcal/mol) | Inhibition Zone (mm) |
| 5a | S. aureus | -6.8751 | 12 |
| B. subtilis | 10 | ||
| E. coli | 10 | ||
| K. pneumoniae | 8 | ||
| 5b | S. aureus | -7.1263 | 4 |
| B. subtilis | 5 | ||
| E. coli | - | ||
| K. pneumoniae | - | ||
| 5c | S. aureus | -7.2844 | - |
| B. subtilis | - | ||
| E. coli | 15 | ||
| K. pneumoniae | 7 | ||
| 5d | S. aureus | -7.4519 | 18 |
| B. subtilis | 13 | ||
| E. coli | 12 | ||
| K. pneumoniae | 10 | ||
| Gentamicin (Standard) | S. aureus | Not Applicable | 20 |
| B. subtilis | 22 | ||
| E. coli | 25 | ||
| K. pneumoniae | 21 |
Data sourced from a study on pyrazine-based heterocycles as antibacterial agents.[1]
Experimental and Computational Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies employed in the cited study.
Experimental Protocol: Antibacterial Activity Assay
The antibacterial activity of the synthesized pyrazine-pyridone derivatives was determined using the agar (B569324) well diffusion method.[1]
-
Bacterial Strains: The study utilized four bacterial strains: Staphylococcus aureus (ATCC 25923) and Bacillus subtilis (ATCC 6633) as Gram-positive bacteria, and Escherichia coli (ATCC 25922) and Klebsiella pneumoniae (ATCC 13883) as Gram-negative bacteria.
-
Culture Preparation: Bacterial cultures were grown in nutrient broth at 37°C for 24 hours.
-
Agar Plate Preparation: Mueller-Hinton agar was poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A sterile cotton swab was dipped into the bacterial suspension and evenly streaked over the entire surface of the agar plates.
-
Well Preparation and Compound Application: A sterile cork borer was used to create wells of a specified diameter in the agar. A defined volume of each test compound, dissolved in a suitable solvent, was added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) was measured in millimeters. Gentamicin was used as a positive control.[1]
Computational Protocol: Molecular Docking
Molecular docking studies were performed to predict the binding affinity and interaction patterns of the pyrazine-pyridone derivatives with the target protein.[1]
-
Target Protein Selection: The crystal structure of the target protein, in this case, a bacterial enzyme, was obtained from the Protein Data Bank (PDB).[1]
-
Protein Preparation: The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the pyrazine-pyridone derivatives were sketched and converted to 3D structures. Energy minimization was performed to obtain the most stable conformation.
-
Docking Simulation: A molecular docking program was used to place the ligand into the active site of the protein and calculate the binding affinity, typically expressed as a docking score in kcal/mol. The docking process involves exploring various possible conformations and orientations of the ligand within the binding site.
-
Analysis: The resulting docking poses were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.[1]
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of a study correlating computational docking with experimental activity and a generalized signaling pathway that could be inhibited by such compounds.
References
"head-to-head comparison of dihydropyrazine and pyrazine in biological assays"
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of dihydropyrazine and pyrazine (B50134) derivatives, supported by experimental data and detailed methodologies.
The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its reduced form, this compound, also serves as a key pharmacophore in a variety of therapeutic agents. This guide provides an objective, data-driven comparison of the performance of this compound and pyrazine derivatives in key biological assays, with a focus on their anticancer and antibacterial activities.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various biological assays, allowing for a direct comparison of the potency of representative this compound and pyrazine derivatives.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 3-Nitrophenyl-dihydropyrrolo-pyrazino-pyrrolo-pyridazine | Panc-1 (Pancreatic) | 12.54 | [1] |
| Spiro-dihydropyrazine-dione (7a, Pro-derived) | MCF-7 (Breast) | >10 | [2] | |
| Spiro-dihydropyrazine-dione (11a, Cys-derived) | MCF-7 (Breast) | 5.2 | [2] | |
| Spiro-dihydropyrazine-dione (12a, Met-derived) | MCF-7 (Breast) | 7.8 | [2] | |
| Pyrazine | 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine (R7) | Not Specified | 8.18 | [4] |
| Diarylpyrazine (4a) | HT-29 (Colon) | Not Specified (High Activity) | [5] | |
| Diarylpyrazine (4b) | HT-29 (Colon) | Not Specified (High Activity) | [5] |
Table 2: Antibacterial Activity (MIC values in µg/mL)
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Analog | Dihydrotriazine (17h) | S. aureus 4220 | 0.5 | [6] |
| Dihydrotriazine (17h) | E. coli 1924 | 0.5 | [6] | |
| Pyrazine | Triazolo[4,3-a]pyrazine (2e) | S. aureus | 32 | [7] |
| Triazolo[4,3-a]pyrazine (2e) | E. coli | 16 | [7] | |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | S. Typhi (XDR) | 6.25 | [8] |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or pyrazine derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antibacterial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Stock Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and pyrazine derivatives are mediated through their interaction with various cellular signaling pathways.
This compound Derivatives: Induction of Apoptosis and Cell Cycle Arrest
Several this compound derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest. The diagram below illustrates a generalized workflow for evaluating the anticancer mechanism of a this compound derivative.
Caption: Workflow for investigating the anticancer mechanism of this compound derivatives.
One of the proposed mechanisms for certain this compound derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequently triggers apoptosis.
Caption: Inhibition of Topoisomerase II by this compound derivatives leading to apoptosis.
Pyrazine Derivatives: Kinase Inhibition and Apoptosis Induction
Pyrazine derivatives are well-known for their ability to inhibit various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. By blocking the activity of these kinases, pyrazine derivatives can halt tumor growth and induce apoptosis.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by a pyrazine derivative.
The antibacterial mechanism of some pyrazine derivatives involves the disruption of the bacterial cell membrane and inhibition of essential enzymes, such as DNA gyrase.
Caption: Dual antibacterial mechanism of pyrazine derivatives.
References
- 1. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and cytotoxic evaluation of a new series of 3-substituted spiro[(this compound-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of the antibacterial activities of aryl substituted dihydrotriazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Dihydropyrazine: A Procedural Guide
The proper disposal of dihydropyrazine, a heterocyclic organic compound, is paramount for ensuring laboratory safety and environmental protection. Due to the potential hazards associated with this class of chemicals, including toxicity and environmental persistence, adherence to established protocols is essential. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to adhere to standard laboratory safety protocols. Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory and should include chemical safety goggles, a fully-buttoned lab coat, and appropriate chemical-resistant gloves.[1] An emergency eyewash station and safety shower must be readily accessible.[1]
Operational Disposal Plan: A Step-by-Step Procedure
The primary and most recommended method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal facility.[1][2] Incineration is often the preferred method to ensure the complete destruction of the compound.[1][2] Direct disposal of this compound down the drain is strictly prohibited.[1]
-
Waste Segregation and Collection :
-
Isolate all this compound waste, including pure compounds, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), from other laboratory waste streams.[2]
-
Collect this waste in a designated, leak-proof, and sealable hazardous waste container.[1][2] High-density polyethylene (B3416737) or glass containers are generally suitable.[1]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and list any other constituents in the waste stream.[1][2]
-
The label should also indicate the primary hazards, such as "Toxic," "Irritant," and "Environmental Hazard."[2] Attach a completed hazardous waste label as soon as the first waste is added to the container.[1]
-
-
Storage :
-
Arranging for Disposal :
Spill Management
In the event of a this compound spill, immediate action is necessary to prevent wider contamination and exposure.[1]
-
Small Spills : For minor spills, absorb the material with an inert, dry substance such as sand, vermiculite, or diatomaceous earth. Collect the absorbent material into a sealable, airtight, and compatible waste container for hazardous waste disposal.[1]
-
Large Spills : For significant spills, evacuate the area immediately, secure it, and contact your institution's EHS office or emergency response team.[1]
Quantitative Data for Disposal
| Parameter | Value | Source |
| Recommended Disposal Method | Incineration by a licensed facility | [1][2] |
| Drain Disposal | Strictly Prohibited | [1] |
| In-lab Treatment | Consult EHS for potential options | [1] |
Experimental Protocol: General Chemical Degradation (Oxidative Aromatization) of Dihydropyridine (B1217469) Analogs
While a specific protocol for this compound is not available, a general approach for the oxidative degradation of similar 1,4-dihydropyridines can be outlined as a potential, though unverified, method. This procedure should not be attempted without prior consultation and approval from your institution's EHS office.
-
Objective : To chemically degrade 1,4-dihydropyridine (B1200194) analogs to their less hazardous pyridine (B92270) derivatives.
-
Materials :
-
1,4-dihydropyridine waste
-
Oxidizing agent (e.g., potassium permanganate, nitric acid) - Selection of the oxidizing agent and reaction conditions must be determined by a qualified chemist and approved by EHS.
-
Appropriate solvent
-
Neutralizing agent (e.g., sodium bisulfite for permanganate)
-
pH indicator paper
-
-
Procedure :
-
Under strict safety protocols within a chemical fume hood, the dihydropyridine waste is dissolved in a suitable solvent.
-
The selected oxidizing agent is slowly added to the solution while monitoring the reaction temperature.
-
The reaction is allowed to proceed until the dihydropyridine is completely converted, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction is quenched, and any excess oxidizing agent is neutralized.
-
The pH of the final solution is adjusted to be within the acceptable range for aqueous waste disposal, as per local regulations (typically between 5.0 and 12.5).[3]
-
The final solution must be analyzed to ensure the absence of hazardous starting material before it can be considered for disposal as treated aqueous waste.
-
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Dihydropyrazine
Essential safety protocols and logistical plans for the handling and disposal of dihydropyrazine are critical for ensuring a secure laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to minimize risks and build confidence in chemical handling.
When working with this compound and its derivatives, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for every this compound compound may not be readily available, data from structurally related compounds, such as 2,3-Diphenylpyrazine and other pyrazine (B50134) derivatives, provide essential guidance on safe handling practices. The information presented here is a synthesis of recommendations for similar chemical structures and general laboratory safety standards.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the recommended PPE to prevent skin contact, inhalation, and ingestion.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses for splash hazards.[1][2][3][4] | Protects eyes and face from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. It is crucial to change gloves frequently or immediately upon contamination.[2][5] | Protects against skin contact and absorption. Thicker gloves generally offer better protection.[2] |
| Body Protection | Laboratory Coat or Protective Suit | A long-sleeved, properly fitted lab coat is mandatory.[2][6] For larger quantities, a chemical-resistant apron or suit is advised.[2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood, with powders, or when ventilation is inadequate. A particle filter may be suitable.[1] | Protects against inhalation of potentially harmful dust or vapors. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe footwear must be worn at all times in the laboratory.[2][7] | Protects feet from spills and falling objects. |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the safe use and disposal of this compound.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Before beginning work, ensure all necessary PPE is available and in good condition.
2. Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use mechanical pipetting devices; never pipette by mouth.[6][10]
-
Minimize the creation of dust or aerosols.[6]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][6]
3. Spill Management:
-
Small Spills: For minor spills, absorb the material with an inert, dry substance like sand or vermiculite. Collect the absorbed material into a sealed, airtight, and compatible hazardous waste container.[5]
-
Large Spills: In the event of a significant spill, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.[5]
4. Disposal Plan:
-
All this compound waste, including contaminated consumables, must be treated as hazardous waste.[5][11]
-
Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and the words "Hazardous Waste".[5][11]
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[5]
-
Contact your institution's EHS office to arrange for pickup and disposal by a licensed chemical destruction facility.[5] Direct disposal down the drain is strictly prohibited.[5]
Workflow for Safe this compound Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
